4-Deoxypyridoxine hydrochloride
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5-7(4-10)3-9-6(2)8(5)11;/h3,10-11H,4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKKOQQIVLXUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CO)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-67-6 (Parent) | |
| Record name | 4-Desoxypyridoxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163860 | |
| Record name | 4-Desoxypyridoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148-51-6 | |
| Record name | 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Desoxypyridoxine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxypyridoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Deoxypyridoxine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Desoxypyridoxine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-hydroxymethyl-2,4-dimethylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DESOXYPYRIDOXINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9QAN95HHX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Biological Effects of 4-Deoxypyridoxine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine hydrochloride (4-DP) is a synthetic analogue of pyridoxine, a form of vitamin B6. It is widely recognized and utilized in the scientific community as a potent vitamin B6 antagonist.[1][2] By interfering with the metabolic activation and function of vitamin B6, 4-DP serves as a critical tool for inducing a state of vitamin B6 deficiency in experimental models. This allows for the in-depth study of the physiological and pathological consequences of this deficiency.[3] This technical guide provides a comprehensive overview of the biological effects of this compound, its mechanisms of action, and detailed experimental protocols for its study.
Mechanism of Action
The biological effects of this compound are multifaceted, primarily revolving around its interference with the vitamin B6 metabolic pathway and its impact on sphingolipid metabolism.
Interference with Vitamin B6 Metabolism
This compound exerts its vitamin B6 antagonistic effects through a multi-pronged approach:
-
Competitive Inhibition of Pyridoxal Kinase: 4-DP acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine into their active coenzyme forms, most notably pyridoxal 5'-phosphate (PLP).[1][4][5] This competition reduces the available pool of active vitamin B6.
-
Phosphorylation to an Inhibitory Analogue: 4-DP itself is a substrate for pyridoxal kinase and is phosphorylated to 4-deoxypyridoxine-5'-phosphate (4-DP-5'-P).[6][7]
-
Inhibition of PLP-Dependent Enzymes: The phosphorylated form, 4-DP-5'-P, acts as an inhibitor of various PLP-dependent enzymes, which are crucial for a wide range of metabolic processes, including amino acid metabolism.[6][7]
Inhibition of Sphingosine-1-Phosphate Lyase
Beyond its effects on vitamin B6 metabolism, 4-Deoxypyridoxine has been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase.[2][8] S1P lyase is the enzyme that irreversibly degrades sphingosine-1-phosphate, a key signaling lipid involved in numerous cellular processes, including cell survival, proliferation, and migration. By inhibiting S1P lyase, 4-DP can lead to the accumulation of S1P, thereby modulating these signaling pathways.[9]
Biological Effects
The interference of this compound with these fundamental cellular processes leads to a wide array of biological effects.
Immunosuppression
One of the most well-documented effects of 4-DP is its ability to suppress the immune system, an effect largely attributed to the induction of vitamin B6 deficiency.[2] This immunosuppression has been observed in various experimental models. For instance, in a mouse model of trichinellosis, the administration of 4-DP in conjunction with a vitamin B6-deficient diet led to a reduction in the inflammatory response.
Neurological Effects
Given the critical role of PLP as a cofactor in the synthesis of neurotransmitters, the antagonism of vitamin B6 by 4-DP can have significant neurological consequences.
Developmental Effects
Studies have indicated that 4-Deoxypyridoxine may have toxic effects on developing embryos, potentially through its negative impact on collagen and elastin formation.[2]
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound.
| Parameter | Value | Species/System | Notes |
| In Vivo Administration | |||
| Diet (Rat) | 1 g/kg | Rat | Fed in a B6-deficient diet for 30-35 days to study metabolic effects.[3] |
Experimental Protocols
Pyridoxal Kinase Inhibition Assay
This protocol is adapted from methodologies used to study pyridoxal kinase activity and its inhibition.
Objective: To determine the inhibitory effect of this compound on pyridoxal kinase activity.
Materials:
-
Purified pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 20 mM KHEPES buffer, pH 7.5, containing 0.5 mM MgCl2)[6]
-
ADP-Glo™ Kinase Assay kit (Promega) or a spectrophotometer for measuring PLP formation
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pyridoxal kinase in a suitable buffer.
-
Prepare stock solutions of pyridoxal, ATP, and this compound in the reaction buffer.
-
-
Set up the Reaction:
-
In a microplate, add the reaction buffer.
-
Add varying concentrations of this compound to the appropriate wells.
-
Add a fixed concentration of pyridoxal kinase to all wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at the reaction temperature (e.g., 37°C).[6]
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a mixture of pyridoxal and ATP to each well.
-
-
Measure Enzyme Activity:
-
Using ADP-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of ADP produced, which is directly proportional to kinase activity.
-
Using Spectrophotometry: Measure the increase in absorbance at a specific wavelength corresponding to the formation of pyridoxal-5'-phosphate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) for competitive inhibition, perform the assay with varying concentrations of both the substrate (pyridoxal) and the inhibitor (4-DP) and analyze the data using Lineweaver-Burk or Dixon plots.
-
In Vivo Immunosuppression Assay in a Mouse Model
This protocol is based on studies investigating the immunosuppressive effects of 4-DP in a parasitic infection model.
Objective: To evaluate the in vivo immunosuppressive effect of this compound.
Materials:
-
Laboratory mice (e.g., BALB/c)
-
Vitamin B6-deficient diet
-
Standard laboratory diet
-
This compound
-
Infectious agent to induce an inflammatory response (e.g., Trichinella spiralis larvae)
-
Sterile saline or other appropriate vehicle for injection
-
Equipment for animal handling, injection, and tissue collection
-
Reagents for immunological analysis (e.g., ELISA kits for cytokines, flow cytometry antibodies)
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize mice to the laboratory conditions for at least one week.
-
Divide the mice into experimental and control groups.
-
Place the experimental group on a vitamin B6-deficient diet for a specified period (e.g., 15 days) prior to the experiment.
-
Maintain the control group on a standard diet.
-
-
4-DP Administration:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Administer 4-DP to the experimental group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Induction of Inflammation:
-
Induce an inflammatory response in both groups (e.g., by oral infection with T. spiralis larvae).
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of disease and inflammation.
-
At a predetermined time point post-infection, euthanize the animals and collect relevant samples (e.g., blood for serum cytokine analysis, spleen for splenocyte isolation, and inflamed tissues for histology or cytokine measurement).
-
-
Immunological Analysis:
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue homogenates using ELISA.
-
Analyze the cellular composition of immune cell populations in the spleen or other lymphoid organs using flow cytometry.
-
Perform histological analysis of inflamed tissues to assess the degree of cellular infiltration.
-
-
Data Analysis:
-
Compare the immunological parameters between the 4-DP-treated group and the control group to determine the extent of immunosuppression.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a representative experimental workflow.
Caption: Mechanism of 4-DP interference with Vitamin B6 metabolism.
Caption: Inhibition of S1P Lyase by 4-Deoxypyridoxine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 3. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Deoxypyridoxine: An In-depth Technical Guide to its Function as a Vitamin B6 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6 is a crucial water-soluble vitamin that, in its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP), plays a vital role in a vast array of metabolic processes. PLP is a cofactor for over 140 enzymes, primarily involved in amino acid metabolism, but also in neurotransmitter synthesis, heme biosynthesis, and glycogenolysis. 4-Deoxypyridoxine (4-DP) is a synthetic structural analog of pyridoxine (a form of vitamin B6) that acts as a potent antagonist. By competitively inhibiting key enzymes in the vitamin B6 salvage pathway, 4-DP and its phosphorylated metabolite effectively induce a state of vitamin B6 deficiency, making it an invaluable tool for researchers studying the multifaceted roles of this essential vitamin. This technical guide provides a comprehensive overview of the mechanism of action of 4-DP, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the involved pathways.
Chemical Properties of 4-Deoxypyridoxine
| Property | Value |
| IUPAC Name | 5-(hydroxymethyl)-2,4-dimethylpyridin-3-ol |
| Chemical Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| CAS Number | 148-51-6 (for hydrochloride salt) |
| Appearance | White to off-white crystalline solid |
Mechanism of Action
The antagonistic effects of 4-Deoxypyridoxine are not exerted by the compound itself but rather through its metabolic conversion to 4-deoxypyridoxine 5'-phosphate (dPNP). This process mirrors the activation of natural vitamin B6 vitamers.
Metabolic Activation of 4-Deoxypyridoxine
4-DP enters the cell and is phosphorylated at the 5' position by the enzyme pyridoxal kinase (PdxK) , the same enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine. This phosphorylation "traps" the molecule within the cell and converts it into its active antagonistic form, dPNP.
Competitive Inhibition of the Vitamin B6 Salvage Pathway
The primary mechanism of 4-DP's antagonism lies in the competitive inhibition of two key enzymes in the vitamin B6 salvage pathway by 4-DP and its phosphorylated form, dPNP.
-
Pyridoxal Kinase (PdxK): 4-Deoxypyridoxine itself acts as a competitive inhibitor of PdxK, competing with the natural substrates (pyridoxal, pyridoxine, and pyridoxamine) for binding to the enzyme's active site.[1] This slows down the rate of phosphorylation of the natural B6 vitamers.
-
Pyridoxine-5'-phosphate Oxidase (PNPO): The phosphorylated form, dPNP, is a potent competitive inhibitor of pyridoxine-5'-phosphate oxidase (PNPO).[2] PNPO is the rate-limiting enzyme in the synthesis of the active coenzyme PLP, as it catalyzes the oxidation of pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. By inhibiting PNPO, dPNP directly blocks the final step in the production of the active coenzyme.
Downstream Effects on PLP-Dependent Enzymes and Metabolic Pathways
The depletion of the cellular pool of PLP due to the inhibition of its synthesis has widespread consequences on numerous metabolic pathways that rely on PLP-dependent enzymes. The phosphorylated antagonist, dPNP, can also directly inhibit some of these enzymes.
-
Serine Hydroxymethyltransferase (SHMT): dPNP is hypothesized to inhibit SHMT, a crucial enzyme in one-carbon metabolism that catalyzes the reversible conversion of serine to glycine and provides one-carbon units for the synthesis of nucleotides and other essential molecules.[3]
-
Glycine Decarboxylase (GcvP): Similar to SHMT, the glycine cleavage system, which includes the PLP-dependent glycine decarboxylase, is a likely target of dPNP inhibition.[3] This system is vital for glycine catabolism and also contributes to the one-carbon pool.
-
Coenzyme A (CoA) and Thiamine Biosynthesis: Studies have shown that the inhibition of PLP-dependent enzymes by dPNP leads to a reduction in the biosynthesis of Coenzyme A and thiamine, highlighting a metabolic link between vitamin B6, CoA, and thiamine metabolism.[3][4]
Quantitative Inhibition Data
The following table summarizes the available quantitative data on the inhibition of various enzymes by 4-Deoxypyridoxine and its phosphorylated form.
| Enzyme | Inhibitor | Organism/Source | Inhibition Type | Kᵢ Value | IC₅₀ Value |
| Pyridoxal Kinase (PdxK) | 4-Deoxypyridoxine | E. coli | Competitive | ~0.5 µM | - |
| Pyridoxine-5'-phosphate Oxidase (PNPO) | 4-Deoxypyridoxine 5'-phosphate | Human | Competitive | N/A | N/A |
| Ornithine Decarboxylase | 4-Deoxypyridoxine 5'-phosphate | - | - | 60 µM | - |
| Glutamate Decarboxylase | 4-Deoxypyridoxine 5'-phosphate | - | Competitive | 0.27 µM | - |
N/A: Data not available in the reviewed literature. While competitive inhibition is established, specific Kᵢ values were not found.
Experimental Protocols
In Vitro Enzyme Inhibition Assays
5.1.1. Pyridoxal Kinase (PdxK) Inhibition Assay
This protocol is adapted for determining the inhibitory effect of 4-Deoxypyridoxine on PdxK activity by measuring the formation of pyridoxal 5'-phosphate (PLP).
Materials:
-
Recombinant Pyridoxal Kinase
-
Pyridoxal (Substrate)
-
4-Deoxypyridoxine (Inhibitor)
-
ATP
-
MgCl₂
-
Potassium phosphate buffer (pH 6.0)
-
Trichloroacetic acid (TCA)
-
Phenylhydrazine
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and varying concentrations of pyridoxal.
-
Inhibitor Addition: To a set of reaction tubes, add increasing concentrations of 4-Deoxypyridoxine. Include a control set with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PdxK to all tubes.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of TCA.
-
PLP Quantification:
-
Centrifuge the tubes to pellet the precipitated protein.
-
To the supernatant, add phenylhydrazine solution.
-
Incubate to allow the formation of the phenylhydrazone derivative of PLP.
-
Measure the absorbance at 410 nm.
-
-
Data Analysis: Plot the rate of PLP formation against the substrate concentration for each inhibitor concentration. Determine the Kᵢ value using Lineweaver-Burk or Dixon plots.
5.1.2. Pyridoxine-5'-phosphate Oxidase (PNPO) Inhibition Assay
This protocol is designed to assess the inhibition of PNPO by 4-deoxypyridoxine 5'-phosphate by monitoring the formation of PLP.
Materials:
-
Recombinant Pyridoxine-5'-phosphate Oxidase
-
Pyridoxine 5'-phosphate (PNP) (Substrate)
-
4-Deoxypyridoxine 5'-phosphate (dPNP) (Inhibitor)
-
FMN (cofactor)
-
Potassium phosphate buffer (pH 8.0)
-
Catalase
-
Spectrofluorometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, FMN, and catalase.
-
Inhibitor and Substrate Addition: Add varying concentrations of dPNP to different cuvettes. Then add a fixed concentration of the substrate, PNP. Include a control with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of purified PNPO.
-
Fluorescence Measurement: Immediately monitor the increase in fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 400 nm, which corresponds to the formation of PLP.
-
Data Analysis: Calculate the initial reaction velocities from the fluorescence data. Determine the Kᵢ value for dPNP by analyzing the effect of inhibitor concentration on the reaction rate using appropriate kinetic models.
Cellular and In Vivo Assays
5.2.1. Induction of Vitamin B6 Deficiency in an Animal Model (Mouse)
This protocol outlines a general procedure for inducing vitamin B6 deficiency in mice using a B6-deficient diet supplemented with 4-Deoxypyridoxine.[5]
Materials:
-
Vitamin B6-deficient rodent diet
-
4-Deoxypyridoxine hydrochloride
-
Control rodent diet (with adequate vitamin B6)
-
Experimental animals (e.g., C57BL/6 mice)
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimatize mice to individual housing and the powdered diet for one week.
-
Dietary Groups: Divide the mice into three groups:
-
Control Group: Fed a standard control diet.
-
B6 Deficient Group: Fed a vitamin B6-deficient diet.
-
B6 Deficient + 4-DP Group: Fed a vitamin B6-deficient diet supplemented with 4-Deoxypyridoxine (e.g., 20 mg/kg of diet).
-
-
Experimental Period: Maintain the mice on their respective diets for a specified period (e.g., 4-6 weeks). Monitor food intake and body weight regularly.
-
Assessment of B6 Deficiency:
-
Xanthurenic Aciduria: During the final week, place mice in metabolic cages and collect 24-hour urine samples. Administer a tryptophan load (e.g., 20 mg/mouse) and collect urine for another 24 hours. Analyze urine for xanthurenic acid levels by HPLC. A significant increase in xanthurenic acid excretion after a tryptophan load is a hallmark of vitamin B6 deficiency.
-
Plasma PLP Levels: At the end of the study, collect blood samples and determine plasma PLP concentrations using HPLC.
-
-
Tissue Analysis: Harvest tissues of interest for further analysis of PLP-dependent enzyme activities or other relevant biomarkers.
5.2.2. Lymphocyte Proliferation Assay
This assay assesses the immunosuppressive effect of 4-Deoxypyridoxine by measuring its impact on mitogen-stimulated lymphocyte proliferation.[6][7]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phytohemagglutinin (PHA) or other mitogens
-
4-Deoxypyridoxine
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE)
-
96-well cell culture plates
-
Liquid scintillation counter (for [³H]-Thymidine assay) or plate reader (for colorimetric/fluorometric assays)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Plating: Seed the PBMCs into a 96-well plate at a density of approximately 1 x 10⁵ cells per well in complete RPMI-1640 medium.
-
Treatment: Add increasing concentrations of 4-Deoxypyridoxine to the wells. Include untreated control wells.
-
Stimulation: Add a mitogen such as PHA to the wells to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement (using [³H]-Thymidine):
-
During the last 18 hours of incubation, add [³H]-Thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells). Evaluate the dose-dependent inhibition of proliferation by 4-DP.
Analytical Methods
5.3.1. HPLC Analysis of 4-Deoxypyridoxine and B6 Vitamers
This protocol provides a general framework for the simultaneous quantification of 4-DP and various vitamin B6 vitamers in biological samples using reversed-phase HPLC with fluorescence detection.[8][9][10][11][12]
Materials:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic
-
Perchloric acid
-
Sodium bisulfite
-
Standards for 4-Deoxypyridoxine, PLP, pyridoxal, pyridoxine, and pyridoxamine
Procedure:
-
Sample Preparation:
-
To a plasma or tissue homogenate sample, add an equal volume of cold perchloric acid (e.g., 10%) to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Potassium phosphate buffer (e.g., 50 mM, pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Post-Column Derivatization:
-
After the column, mix the eluent with a solution of sodium bisulfite (e.g., 1 g/L in phosphate buffer) to enhance the fluorescence of certain vitamers.
-
-
Fluorescence Detection:
-
Set the excitation wavelength to approximately 330 nm and the emission wavelength to approximately 400 nm.
-
-
Quantification:
-
Generate a standard curve for each analyte by injecting known concentrations of the standards.
-
Quantify the analytes in the samples by comparing their peak areas to the standard curves.
-
Visualizations
Caption: Vitamin B6 salvage pathway and its inhibition by 4-Deoxypyridoxine.
Caption: A typical experimental workflow for assessing 4-DP's effect on enzyme activity.
Caption: Logical relationship of how 4-DP leads to downstream metabolic disruptions.
Applications in Research
4-Deoxypyridoxine is a versatile tool with several applications in biomedical research:
-
Studying Vitamin B6 Metabolism: It is widely used to induce a state of vitamin B6 deficiency in cell culture and animal models, allowing researchers to investigate the physiological and biochemical consequences of impaired PLP synthesis.[4][5][13]
-
Cancer Research: The role of PLP-dependent enzymes in cancer cell metabolism has made 4-DP a compound of interest for studying the effects of vitamin B6 antagonism on tumor growth and for identifying potential therapeutic targets.
-
Immunology: Given the role of vitamin B6 in immune function, 4-DP has been used to study the impact of B6 deficiency on immune responses, including lymphocyte proliferation and cytokine production.[6][14]
-
Neuroscience: As PLP is a critical cofactor for the synthesis of several neurotransmitters, 4-DP is used to investigate the neurological consequences of impaired vitamin B6 metabolism.
References
- 1. uniprot.org [uniprot.org]
- 2. Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lab13 [science.umd.edu]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Method Developed for Vitamin B6 Quantitation - Clinical Chemistry - Labmedica.com [labmedica.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
The Biochemical Impact of 4-Deoxypyridoxine: A Technical Guide for Researchers
An In-depth Examination of the Core Biochemical Pathways Affected by the Vitamin B6 Antagonist, 4-Deoxypyridoxine.
Introduction
4-Deoxypyridoxine (4-dPN) is a potent antagonist of vitamin B6, a critical cofactor in a vast array of enzymatic reactions essential for cellular metabolism.[1][2] Its primary mechanism of action involves its phosphorylation to 4-deoxypyridoxine-5'-phosphate (4-dPNP), which then acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes.[3][4][5][6] This competitive inhibition disrupts numerous biochemical pathways, making 4-dPN a valuable tool for studying vitamin B6 deficiency and its physiological consequences.[5] This technical guide provides a comprehensive overview of the core biochemical pathways affected by 4-dPN, presenting quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades.
Core Mechanism of Action
The central mechanism of 4-dPN's activity is its conversion to 4-dPNP by pyridoxal kinase (PdxK), the same enzyme that phosphorylates natural vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active coenzyme form, PLP.[3][4][7][8][9][10] 4-dPNP, being structurally similar to PLP, competes for the cofactor binding sites on various PLP-dependent enzymes, thereby inhibiting their function.[3][4][5][6] This disruption of PLP homeostasis is the foundational event leading to the widespread metabolic perturbations observed upon 4-dPN administration.[7][8][9][10]
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Deoxypyridoxine Hydrochloride [benchchem.com]
- 6. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Deoxypyridoxine Hydrochloride and its Inhibition of Pyridoxal Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Deoxypyridoxine hydrochloride (4-DP), a structural analog of vitamin B6, functions as a potent competitive inhibitor of pyridoxal kinase (PDXK). This enzyme is pivotal in the synthesis of pyridoxal 5'-phosphate (PLP), the biologically active coenzyme form of vitamin B6. PLP is indispensable for the catalytic activity of a vast array of enzymes, primarily those involved in amino acid metabolism. Inhibition of pyridoxal kinase by 4-deoxypyridoxine leads to a depletion of cellular PLP pools, precipitating a range of metabolic dysfunctions. This technical guide provides a comprehensive overview of the mechanism of 4-deoxypyridoxine's inhibitory action, detailed experimental protocols for its characterization, and a summary of its effects on cellular metabolism.
Introduction
Vitamin B6 is a collective term for a group of related compounds, including pyridoxal, pyridoxine, and pyridoxamine. These vitamers are converted to their active coenzyme form, pyridoxal 5'-phosphate (PLP), through the action of pyridoxal kinase (PDXK)[1]. PLP serves as a critical cofactor for over 140 distinct enzymatic reactions, playing a central role in amino acid biosynthesis and catabolism, neurotransmitter synthesis, and glucose metabolism[2].
4-Deoxypyridoxine (4-DP) is a well-characterized vitamin B6 antagonist[3]. Its structural similarity to the natural substrates of pyridoxal kinase allows it to act as a competitive inhibitor, thereby disrupting the normal homeostasis of vitamin B6. The toxic effects of 4-DP are primarily attributed to its phosphorylation by PDXK to form 4-deoxypyridoxine 5'-phosphate (4-DPNP). This phosphorylated derivative subsequently inhibits a wide range of PLP-dependent enzymes[4][5][6]. Understanding the kinetics and cellular consequences of this inhibition is crucial for researchers studying vitamin B6 metabolism and for professionals in the field of drug development, where enzyme inhibition is a key therapeutic strategy.
Mechanism of Pyridoxal Kinase Inhibition
This compound exerts its inhibitory effect on pyridoxal kinase through a competitive mechanism. It competes with the natural substrate, pyridoxal, for binding to the active site of the enzyme. The affinity of 4-DP for pyridoxal kinase is significant, as indicated by its low inhibition constant (Ki).
The inhibitory action of 4-DP is a two-step process:
-
Competitive Inhibition of Pyridoxal Kinase: 4-DP binds to the active site of pyridoxal kinase, preventing the binding and subsequent phosphorylation of pyridoxal.
-
Inhibition of PLP-Dependent Enzymes: Pyridoxal kinase can phosphorylate 4-DP to 4-DPNP. This product then acts as an inhibitor of various PLP-dependent enzymes by competing with the natural cofactor, PLP.
This dual mechanism leads to a significant reduction in the availability and utilization of PLP, resulting in widespread metabolic disruption.
Quantitative Data on Pyridoxal Kinase Inhibition
The inhibitory potency of 4-deoxypyridoxine against pyridoxal kinase has been quantified in various organisms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Inhibitor | Enzyme Source | Ki | Inhibition Type | Reference |
| 4-Deoxypyridoxine | Escherichia coli Pyridoxal Kinase | ~0.5 µM | Competitive | [7] |
Note: Further research is required to populate this table with Ki and IC50 values from other species such as human, rat, and mouse to provide a more comprehensive overview.
Downstream Effects on PLP-Dependent Enzymes
The depletion of PLP due to pyridoxal kinase inhibition by 4-deoxypyridoxine has profound effects on a multitude of PLP-dependent enzymes. The phosphorylated form, 4-DPNP, is a direct inhibitor of these enzymes.
| Affected Enzyme/Process | Organism | Observations | Reference |
| Coenzyme A Biosynthesis | Salmonella enterica | 4-DPNP is hypothesized to inhibit GlyA (serine hydroxymethyltransferase) and/or GcvP (glycine decarboxylase), leading to reduced flux towards CoA precursors. | [4] |
| Ornithine Decarboxylase (ODC) | Hairless Mouse Epidermis | 4-DPNP is a major metabolite that inhibits ODC activity. | [8] |
Note: This table highlights examples of downstream effects. The list of affected enzymes is extensive due to the ubiquitous role of PLP.
Signaling Pathways and Logical Relationships
The interplay between 4-deoxypyridoxine, pyridoxal kinase, and downstream cellular processes can be visualized through signaling and logical diagrams.
Experimental Protocols
Spectrophotometric Assay for Pyridoxal Kinase Activity
This protocol is adapted from methods that measure the formation of PLP, which has a distinct absorbance maximum.
Principle: The enzymatic activity of pyridoxal kinase is determined by monitoring the increase in absorbance at 388 nm, which corresponds to the formation of pyridoxal 5'-phosphate (PLP).
Materials:
-
Purified Pyridoxal Kinase
-
Pyridoxal solution (substrate)
-
ATP solution
-
Assay Buffer: 100 mM HEPES, pH 7.4
-
Divalent Cation Solution: 100 µM MgCl₂ or ZnCl₂
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and the divalent cation solution.
-
Substrate Addition: Add the pyridoxal solution to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the purified pyridoxal kinase to the mixture.
-
Spectrophotometric Measurement: Immediately transfer the reaction mixture to a cuvette or microplate well and measure the increase in absorbance at 388 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of PLP at 388 nm.
Experimental Workflow:
HPLC-Based Assay for Pyridoxal Kinase Activity
This method offers high specificity and sensitivity for quantifying the reaction product.
Principle: The reaction mixture is analyzed by reverse-phase high-performance liquid chromatography (HPLC) to separate and quantify the product, pyridoxal 5'-phosphate (PLP), from the substrate and other components.
Materials:
-
Same as for the spectrophotometric assay
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Mobile Phase: e.g., 20 mM potassium phosphate buffer (pH 7.0) with 10% (v/v) methanol[9]
-
Reaction quenching solution (e.g., trichloroacetic acid)
-
PLP standard for calibration
Procedure:
-
Enzymatic Reaction: Perform the pyridoxal kinase reaction as described in the spectrophotometric assay protocol.
-
Reaction Termination: At specific time points, stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.
-
Detection and Quantification: Detect PLP using fluorescence (e.g., excitation at 322 nm, emission at 417 nm) or UV absorbance[10]. Quantify the amount of PLP produced by comparing the peak area to a standard curve generated with known concentrations of PLP.
Measurement of Intracellular Pyridoxal Phosphate Levels
This protocol is essential for assessing the in vivo effects of 4-deoxypyridoxine on vitamin B6 metabolism.
Principle: Cellular extracts are prepared and analyzed by HPLC with fluorescence detection to determine the concentration of intracellular PLP.
Materials:
-
Cell culture or tissue samples
-
Lysis buffer
-
Trichloroacetic acid or perchloric acid for protein precipitation
-
HPLC system with a C18 column and fluorescence detector
-
Mobile phase suitable for PLP separation
-
PLP standard solution
Procedure:
-
Sample Collection and Lysis: Harvest cells or homogenize tissue samples in a suitable lysis buffer on ice.
-
Protein Precipitation: Add cold trichloroacetic acid or perchloric acid to the lysate to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the intracellular metabolites, including PLP.
-
HPLC Analysis: Analyze the supernatant by HPLC with fluorescence detection as described in the HPLC-based assay for pyridoxal kinase activity.
-
Data Analysis: Quantify the intracellular PLP concentration by comparing the peak area to a standard curve and normalizing to the amount of protein in the initial lysate.
Conclusion
This compound is a valuable tool for studying the intricate role of pyridoxal kinase and pyridoxal 5'-phosphate in cellular metabolism. Its mechanism as a competitive inhibitor, coupled with the subsequent inhibition of numerous PLP-dependent enzymes by its phosphorylated product, underscores the central importance of vitamin B6 homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the inhibitory effects of 4-deoxypyridoxine and to explore its broader metabolic consequences. Further research, particularly in obtaining a wider range of kinetic data across different species and conducting comprehensive metabolomic studies, will continue to enhance our understanding of this potent vitamin B6 antagonist and its potential applications in biomedical research and drug development.
References
- 1. uniprot.org [uniprot.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 10. Highly sensitive determination of PLP in human plasma with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of 4-Deoxypyridoxine in Studying PLP-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential coenzyme for over 100 enzymatic reactions in the human body, primarily involved in amino acid metabolism.[1] PLP-dependent enzymes catalyze a wide array of reactions, including transamination, decarboxylation, racemization, and elimination/substitution reactions.[1][2][3] Given their central role in metabolism, these enzymes are critical targets for research and drug development. 4-Deoxypyridoxine (4-DP) is a well-established vitamin B6 antagonist that serves as a powerful tool for studying the function and significance of PLP-dependent pathways.[4][5][6] This guide provides a comprehensive overview of the mechanism of 4-DP, its applications, and detailed protocols for its use in a research setting.
Mechanism of Action
The primary mechanism of 4-Deoxypyridoxine's toxicity and its utility as a research tool lies in its ability to be phosphorylated by pyridoxal kinase (PdxK).[4][5][7]
-
Competitive Inhibition of Pyridoxal Kinase : 4-DP is a structural analog of pyridoxal. It competitively inhibits pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active PLP form.[8][9]
-
Formation of 4-Deoxypyridoxine-5'-phosphate (4-DPNP) : Pyridoxal kinase phosphorylates 4-DP to form 4-DPNP.[4][8][10]
-
Inhibition of PLP-Dependent Enzymes : The resulting 4-DPNP can then interfere with PLP-dependent enzymes, leading to a disruption of cellular metabolism.[4][5][7] Studies in Salmonella enterica and E. coli suggest that accumulated 4-DPNP inhibits key PLP-dependent enzymes involved in the generation of one-carbon units, such as serine hydroxymethyltransferase (GlyA) and glycine decarboxylase (GcvP).[8][10]
-
Disruption of Vitamin B6 Homeostasis : Beyond direct enzyme inhibition, 4-DP also disrupts the overall homeostasis of vitamin B6 by inhibiting the uptake of pyridoxine.[4][5][7]
This multi-faceted mechanism makes 4-DP a potent tool for inducing a state of functional vitamin B6 deficiency, allowing researchers to probe the consequences of impaired PLP-dependent pathways.
Quantitative Inhibition Data
4-DP acts as a competitive inhibitor of pyridoxal kinase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Enzyme | Organism | Inhibitor | Ki Value | Inhibition Type |
| Pyridoxal Kinase | E. coli | 4-Deoxypyridoxine (4-DP) | ~0.5 µM | Competitive |
| Pyridoxal Kinase | Mouse Brain | 4'-Substituted Pyridoxine Analogues | Potent Inhibitors | Competitive |
Note: The Ki value for E. coli Pyridoxal Kinase was estimated from graphical data presented in the cited literature[11]. The study on mouse brain pyridoxal kinase demonstrated potent competitive inhibition by analogues of 4-DP but did not provide a specific Ki value for 4-DP itself[9].
Experimental Protocols
This protocol describes a method to determine the inhibitory effect of 4-DP on pyridoxal kinase activity by measuring the formation of PLP.
A. Materials and Reagents:
-
Purified Pyridoxal Kinase (PdxK)
-
Pyridoxal (PL)
-
4-Deoxypyridoxine (4-DP)
-
Adenosine Triphosphate (ATP)
-
Magnesium Chloride (MgCl₂)
-
Potassium HEPES buffer (pH 7.5)
-
Spectrophotometer capable of reading at 390 nm
-
96-well UV-transparent microplates
B. Experimental Procedure:
-
Prepare Reagent Stocks:
-
1 M KHEPES buffer, pH 7.5
-
100 mM MgCl₂
-
100 mM ATP
-
10 mM Pyridoxal
-
10 mM 4-Deoxypyridoxine (prepare a dilution series for Ki determination, e.g., 0 to 500 µM)
-
Purified PdxK enzyme at a known concentration (e.g., 0.25 µM final concentration).
-
-
Reaction Setup:
-
In a microplate well, combine the following to a final volume of 200 µL:
-
20 mM KHEPES buffer, pH 7.5
-
0.5 mM MgCl₂
-
1 mM ATP
-
Varying concentrations of Pyridoxal (e.g., 6.25 to 400 µM for Km/Ki determination)
-
Fixed concentrations of 4-DP for each experiment series (e.g., 0 µM, 5 µM, 10 µM, 25 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add PdxK enzyme to each well to initiate the reaction.
-
-
Measure PLP Formation:
-
Immediately begin monitoring the increase in absorbance at 390 nm, which corresponds to the formation of PLP.[12]
-
Record measurements every 30 seconds for 10-15 minutes. Ensure the initial reaction phase is linear.
-
C. Data Analysis:
-
Calculate Initial Velocity (v₀): Determine the slope of the linear portion of the absorbance vs. time plot for each reaction. Convert this rate from Abs/min to µM/min using the molar extinction coefficient of PLP.
-
Determine Inhibition Constant (Ki):
-
Plot initial velocity (v₀) against substrate (Pyridoxal) concentration for each inhibitor (4-DP) concentration.
-
Fit the data to the Michaelis-Menten equation to obtain Vmax and apparent Km (Km_app) for each 4-DP concentration.
-
A plot of Km_app versus the inhibitor concentration ([I]) should be linear for a competitive inhibitor.
-
The Ki can be determined from the slope of this line or by using a global fit to the competitive inhibition model.[11]
-
This protocol details how to use 4-DP to study the effects of vitamin B6 deficiency on bacterial growth.
A. Materials and Reagents:
-
E. coli strain (e.g., wild-type K12, or a vitamin B6 auxotroph)
-
Luria-Bertani (LB) medium or M9 minimal medium
-
4-Deoxypyridoxine (4-DP) stock solution (e.g., 25 mM in PBS)
-
Sterile culture tubes or 96-well plates
-
Incubator shaker (37°C)
-
Spectrophotometer for measuring optical density at 600 nm (OD₆₀₀)
B. Experimental Procedure:
-
Prepare Cultures: Grow an overnight culture of the desired E. coli strain at 37°C in the chosen medium.
-
Setup Growth Assay:
-
Dilute the overnight culture 1:500 into fresh medium.
-
For liquid growth curves, aliquot the diluted culture into a 96-well plate.
-
Add 4-DP to the wells to achieve a range of final concentrations (e.g., 0 µM to 500 µM).[7]
-
For plate sensitivity assays, spread a lawn of bacteria on an agar plate and place a small disc containing a known amount of 4-DP (e.g., 20 µl of 25 mM) in the center.[7][12]
-
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Monitor Growth:
-
For liquid cultures, measure the OD₆₀₀ at regular intervals (e.g., every hour) for 12-24 hours.
-
For plate assays, incubate overnight and measure the diameter of the zone of inhibition.
-
C. Data Analysis:
-
Growth Curves: Plot OD₆₀₀ versus time for each 4-DP concentration. Analyze parameters such as lag phase duration, growth rate, and final cell density.
-
Dose-Response: Determine the IC₅₀ (the concentration of 4-DP that inhibits growth by 50%) from the growth curve data.
-
Zone of Inhibition: A larger zone of inhibition on plate assays indicates greater sensitivity to 4-DP.
Visualizing Experimental and Logical Workflows
Conclusion
4-Deoxypyridoxine is an invaluable antagonist for probing the roles of PLP-dependent enzymes in cellular metabolism. By competitively inhibiting pyridoxal kinase, it effectively depletes the cellular pool of active PLP, leading to the inhibition of numerous downstream metabolic pathways. This allows researchers to induce a controlled state of vitamin B6 deficiency, providing insights into enzyme function, metabolic regulation, and the identification of potential drug targets. The protocols and data presented herein offer a foundational guide for scientists and drug developers to effectively utilize 4-DP in their research endeavors.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]
- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Properties of 4-Deoxypyridoxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine hydrochloride (4-DPD), a synthetic analogue of vitamin B6, serves as a potent antagonist to the biological functions of pyridoxine and its derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key biological activities of this compound, tailored for professionals in research and drug development. Its utility as a tool compound in studying vitamin B6-dependent pathways and as an inhibitor of sphingosine-1-phosphate (S1P) lyase underscores its importance in biochemical and pharmacological research.
Synthesis of this compound
The primary route for the synthesis of this compound involves the catalytic hydrogenation of pyridoxine hydrochloride. This method, originally reported by Harris and Folkers, remains a fundamental approach for its preparation.
Reaction Scheme
The synthesis proceeds via the selective reduction of the 4-hydroxymethyl group of pyridoxine to a methyl group.
Starting Material: Pyridoxine Hydrochloride Product: this compound
A detailed reaction mechanism diagram would be inserted here in a full whitepaper.
Experimental Protocol: Catalytic Hydrogenation of Pyridoxine Hydrochloride
Materials:
-
Pyridoxine hydrochloride
-
Palladium on charcoal (10% Pd)
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ethanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve pyridoxine hydrochloride in glacial acetic acid. The concentration may vary, but a common starting point is a 10% solution (w/v).
-
Catalyst Addition: Add 10% palladium on charcoal catalyst to the solution. The catalyst loading is typically around 10-20% by weight of the pyridoxine hydrochloride.
-
Hydrogenation: Transfer the mixture to a high-pressure hydrogenation apparatus. Pressurize the vessel with hydrogen gas to approximately 3-4 atmospheres.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by measuring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite or a similar filtration aid to remove the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.
-
Purification and Crystallization: Dissolve the resulting residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₁NO₂ · HCl | [1] |
| Molecular Weight | 189.64 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 274 °C (decomposes) | [3] |
| Solubility | Soluble in water and DMSO (~10 mg/mL in PBS, pH 7.2) | [2] |
| UV/Vis λmax | 286 nm | [2] |
| Storage Temperature | -20°C | [2] |
| Stability | Stable for at least 4 years when stored properly | [2] |
Biological Activities and Experimental Protocols
This compound exhibits its biological effects primarily through two mechanisms: antagonism of vitamin B6 and inhibition of sphingosine-1-phosphate lyase.
Vitamin B6 Antagonism
4-Deoxypyridoxine competitively inhibits pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active coenzyme form, pyridoxal 5'-phosphate (PLP).[4] This leads to a functional deficiency of vitamin B6, impacting numerous PLP-dependent enzymatic reactions crucial for amino acid metabolism and neurotransmitter synthesis.
This assay measures the inhibition of pyridoxal kinase by monitoring the formation of PLP, which absorbs light at 388 nm.
Materials:
-
Recombinant human pyridoxal kinase
-
Pyridoxal hydrochloride
-
ATP (Adenosine triphosphate)
-
Magnesium chloride (MgCl₂)
-
HEPES buffer (pH 7.4)
-
This compound (inhibitor)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 388 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of pyridoxal, ATP, MgCl₂, and this compound in HEPES buffer.
-
Assay Mixture: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, ATP, and MgCl₂.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a control with no inhibitor.
-
Enzyme Addition: Add a standardized amount of pyridoxal kinase to each well.
-
Initiate Reaction: Start the reaction by adding pyridoxal to each well.
-
Measurement: Immediately measure the absorbance at 388 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition of Sphingosine-1-Phosphate Lyase
4-Deoxypyridoxine is also a known inhibitor of sphingosine-1-phosphate (S1P) lyase, a key enzyme in the catabolism of the signaling lipid S1P.[2] Inhibition of S1P lyase leads to an accumulation of intracellular S1P, which has implications for various cellular processes, including cell survival and immune responses.
This assay utilizes a fluorescently labeled S1P substrate to measure the activity of S1P lyase.
Materials:
-
Cell lysates or purified S1P lyase
-
Fluorescent S1P substrate (e.g., NBD-S1P or BODIPY-S1P)
-
Reaction buffer (e.g., potassium phosphate buffer with DTT and pyridoxal 5'-phosphate)
-
This compound (inhibitor)
-
Organic solvent for extraction (e.g., chloroform/methanol mixture)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare Reagents: Prepare stock solutions of the fluorescent S1P substrate and this compound.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cell lysate or purified enzyme, and varying concentrations of this compound. Include a control without the inhibitor.
-
Initiate Reaction: Start the reaction by adding the fluorescent S1P substrate. Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop Reaction and Extract Lipids: Stop the reaction by adding an organic solvent mixture. Vortex and centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by HPLC with fluorescence detection to separate and quantify the fluorescent aldehyde product.
-
Data Analysis: Calculate the amount of product formed in each reaction. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Logical Relationship of 4-Deoxypyridoxine's Dual Mechanism of Action
Caption: Dual inhibitory effects of this compound.
Experimental Workflow for Assessing Vitamin B6 Antagonism
Caption: Workflow for evaluating the vitamin B6 antagonist effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of vitamin B6 and sphingosine-1-phosphate signaling in various physiological and pathological processes. This guide provides essential technical information on its synthesis and chemical properties, along with detailed experimental protocols to facilitate its use in a research setting. The dual inhibitory nature of this compound makes it a versatile compound for elucidating complex biological pathways and for the potential development of novel therapeutic strategies. Researchers are advised to adhere to appropriate safety precautions when handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
4-Deoxypyridoxine as an Inhibitor of Sphingosine-1-Phosphate Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-Deoxypyridoxine (4-DOP) as an inhibitor of sphingosine-1-phosphate lyase (S1PL). 4-DOP, a vitamin B6 antagonist, indirectly inhibits the pyridoxal 5'-phosphate (PLP)-dependent enzyme S1PL, leading to the accumulation of sphingosine-1-phosphate (S1P) and subsequent modulation of the S1P signaling pathway. This guide details the mechanism of action, quantitative inhibitory data, experimental protocols for assessing S1PL inhibition, and the downstream cellular consequences. Visualizations of the S1P signaling pathway and a typical experimental workflow are provided to facilitate a comprehensive understanding of 4-DOP's role in studying and targeting S1P metabolism.
Introduction to Sphingosine-1-Phosphate (S1P) Signaling
Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking.[1][2] The cellular and circulating levels of S1P are tightly regulated by a balance between its synthesis by sphingosine kinases (SphKs) and its degradation. S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5, on the cell surface.[3][4]
Sphingosine-1-phosphate lyase (S1PL) is the key enzyme responsible for the irreversible degradation of S1P.[5] Located on the endoplasmic reticulum, S1PL cleaves S1P into phosphoethanolamine and hexadecenal.[6] This catabolic activity is crucial for maintaining the S1P gradient between tissues and circulatory fluids, which is essential for processes such as lymphocyte egress from lymphoid organs.[7]
4-Deoxypyridoxine (4-DOP) as an S1PL Inhibitor
4-Deoxypyridoxine (4-DOP) is a well-characterized vitamin B6 antagonist.[8] Its mechanism of S1PL inhibition is indirect. S1PL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme, meaning it requires the active form of vitamin B6 as a cofactor for its catalytic activity. 4-DOP competes with pyridoxine (vitamin B6) and is phosphorylated in the cell to 4-deoxypyridoxine phosphate.[9] This phosphorylated form then inhibits pyridoxal kinase, the enzyme responsible for converting vitamin B6 to its active PLP form. The resulting depletion of the essential PLP cofactor leads to a functional inhibition of S1PL activity.[10]
Quantitative Data on S1PL Inhibition by 4-DOP
The inhibitory effect of 4-DOP on S1PL activity has been quantified in various studies. The potency of its phosphorylated form, 4-deoxypyridoxine phosphate, is particularly notable in the absence of its competing cofactor, vitamin B6.
| Compound | Assay System | Metric | Value | Vitamin B6 Status | Reference |
| 4-Deoxypyridoxine Phosphate | IT-79MTNC3 cells (endogenous S1PL) | EC50 | <1 µM | Absent | [1][2] |
| 4-Deoxypyridoxine Phosphate | IT-79MTNC3 cells (endogenous S1PL) | EC50 | >100 µM | Present | [1][2] |
| 4-Deoxypyridoxine | F9-4 cell lysates (in vitro) | Concentration for significant inhibition | 1000 µM | Not specified | [4][6] |
Experimental Protocols
In Vitro S1PL Inhibition Assay using a Fluorescent Substrate and 4-DOP
This protocol is adapted from established methods for measuring S1PL activity using a fluorescently labeled substrate and incorporates 4-DOP as the inhibitor.[11][12]
Materials:
-
Cell or tissue lysates containing S1PL
-
BODIPY-S1P (or other fluorescent S1P analog) substrate
-
4-Deoxypyridoxine (4-DOP)
-
S1PL reaction buffer (e.g., 35 mM potassium phosphate buffer, pH 7.4, 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, 0.57 mM pyridoxal-5'-phosphate)
-
Methanol
-
HPLC system with a fluorescence detector
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-DOP in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of 4-DOP to be tested.
-
Prepare the S1PL reaction buffer. Note that to observe the inhibitory effect of 4-DOP, it may be necessary to use a buffer with limited or no pyridoxal-5'-phosphate, or to pre-incubate the enzyme with 4-DOP before adding the cofactor.[10]
-
Prepare a stock solution of the fluorescent S1P substrate.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell or tissue lysate (containing a known amount of protein) with the S1PL reaction buffer.
-
Add the desired concentration of 4-DOP or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for the inhibition of S1PL.
-
Initiate the reaction by adding the fluorescent S1P substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a sufficient volume of cold methanol.
-
Centrifuge the tubes to pellet the protein.
-
Transfer the supernatant containing the fluorescent product to a new tube.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC with a fluorescence detector to separate and quantify the fluorescent aldehyde product.
-
Calculate the S1PL activity as the rate of product formation per unit of protein per unit of time.
-
Determine the inhibitory effect of 4-DOP by comparing the activity in the presence of the inhibitor to the vehicle control.
-
Cellular Assay for S1PL Inhibition by 4-DOP
This protocol outlines a workflow to assess the effect of 4-DOP on S1PL activity within intact cells by measuring the accumulation of intracellular S1P.[13]
Materials:
-
Cultured cells (e.g., HEK293T, insulinoma cell lines)[1]
-
Cell culture medium
-
4-Deoxypyridoxine (4-DOP)
-
Sphingosine (optional, to provide substrate for S1P synthesis)
-
Lysis buffer
-
Method for S1P quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in appropriate culture vessels and allow them to adhere and grow.
-
Treat the cells with various concentrations of 4-DOP or vehicle control for a specified period (e.g., 18-24 hours).[1]
-
Optionally, the culture medium can be supplemented with sphingosine to enhance the intracellular S1P pool.
-
-
Cell Lysis:
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer and collect the cell lysates.
-
-
S1P Quantification:
-
Extract lipids from the cell lysates.
-
Quantify the intracellular S1P levels using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Analysis:
-
Compare the intracellular S1P levels in 4-DOP-treated cells to those in vehicle-treated control cells. A dose-dependent increase in intracellular S1P is indicative of S1PL inhibition.
-
Visualizations
S1P Signaling Pathway and the Role of 4-DOP
Caption: S1P Signaling Pathway and Inhibition by 4-DOP.
Experimental Workflow for Studying S1PL Inhibition by 4-DOP
Caption: Workflow for S1PL Inhibition Studies using 4-DOP.
Downstream Consequences of S1PL Inhibition by 4-DOP
The inhibition of S1PL by 4-DOP leads to a significant accumulation of intracellular S1P. This alteration in the sphingolipid rheostat has several important downstream consequences:
-
Inhibition of Apoptosis: Increased intracellular S1P levels have been shown to protect cells from apoptosis. For instance, treatment of insulinoma cell lines with 4-DOP minimized chemically induced apoptosis.[1] This pro-survival effect is a hallmark of elevated S1P signaling.
-
Modulation of Immune Cell Trafficking: S1PL activity is crucial for maintaining the S1P gradient between lymphoid tissues and the blood/lymph. Inhibition of S1PL by compounds like 4-DOP disrupts this gradient, leading to the sequestration of lymphocytes in lymphoid organs and a reduction in circulating lymphocytes (lymphopenia).[7] This mechanism is of significant interest for the development of immunosuppressive therapies.
-
Alteration of Cellular Metabolism: The accumulation of S1P due to S1PL inhibition can impact other metabolic pathways. For example, it has been shown to influence glucose metabolism and lipolysis.
Conclusion
4-Deoxypyridoxine serves as a valuable pharmacological tool for studying the role of sphingosine-1-phosphate lyase in cellular and physiological processes. Its indirect mechanism of action, through the depletion of the essential cofactor PLP, provides a unique approach to modulating S1P metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting S1PL in various diseases, including autoimmune disorders and cancer. The accompanying visualizations aim to clarify the complex signaling pathways and experimental workflows involved in this area of research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. S1P: the elixir of life for naive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sphingosine 1-phosphate lyase inhibition by 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI) under conditions of vitamin B6 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. devtoolsdaily.com [devtoolsdaily.com]
Methodological & Application
Application Notes and Protocols for 4-Deoxypyridoxine Hydrochloride in vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine hydrochloride (4-DP) is a potent antagonist of vitamin B6, functioning primarily through the competitive inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP).[1] PLP is an essential cofactor for a vast array of enzymatic reactions crucial for amino acid metabolism, neurotransmitter synthesis, and immune function. By depleting cellular PLP levels, 4-DP serves as a valuable tool to investigate the physiological roles of vitamin B6 and to induce a state of vitamin B6 deficiency in animal models.[2][3] Furthermore, 4-DP has been identified as an inhibitor of sphingosine-1-phosphate (S1P) lyase, an enzyme that catabolizes the signaling lipid S1P.[4] This inhibition leads to an accumulation of S1P, which has implications for immune cell trafficking and other cellular processes.[4][5]
These dual mechanisms of action make 4-DP a versatile compound for in vivo research in various fields, including immunology, oncology, and neuroscience. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound in their in vivo studies.
Mechanism of Action
This compound exerts its biological effects primarily through two distinct mechanisms:
-
Inhibition of Pyridoxal Kinase: 4-DP acts as a competitive inhibitor of pyridoxal kinase, preventing the formation of the active coenzyme PLP.[1] This leads to a functional vitamin B6 deficiency, impacting all PLP-dependent enzymatic reactions. The toxicity of 4-DP is largely dependent on its phosphorylation by pyridoxal kinase to 4-deoxypyridoxine 5'-phosphate (4-DPP), which is the active inhibitory compound.[6]
-
Inhibition of Sphingosine-1-Phosphate (S1P) Lyase: 4-DP inhibits S1P lyase, the enzyme responsible for the irreversible degradation of S1P.[4] This leads to an accumulation of S1P in tissues and circulation, which can modulate the immune system, notably by causing lymphopenia through the sequestration of lymphocytes in secondary lymphoid organs.[7]
Data Presentation
The following tables summarize quantitative data for the in vivo use of this compound from various studies.
Table 1: In Vivo Dosages and Administration Routes of this compound
| Animal Model | Application | Dosage | Administration Route | Study Duration | Reference |
| Mice (BALB/c) | Immunosuppression / Vitamin B6 Deficiency | 250 µ g/mouse | Intraperitoneal (i.p.) | 15 days | [2] |
| Mice | S1P Lyase Inhibition | Administered in drinking water | Oral | 2 weeks | [8] |
| Rats | Vitamin B6 Deficiency | 1 g/kg of diet | Oral (in diet) | 30-35 days | [8] |
| Humans | Metabolism Study | 3 to 7.5 mg/kg body weight | Oral | Single dose | [2] |
Table 2: Observed In Vivo Effects of this compound
| Animal Model | Application | Key Findings | Reference |
| Mice | Immunosuppression in T. spiralis infection | Reduced inflammatory cell infiltration in muscle tissue.[2] | [2] |
| Mice | Immunosuppression in T. spiralis infection | Lower levels of parasite-specific IgG, IgG1, and IgM.[7] | [7] |
| Mice | S1P Lyase Inhibition | Increased cardiac S1P levels, leading to bradycardia.[4] | [4] |
| Rats | Vitamin B6 Deficiency | Greater losses in body weight and thymus weight.[8] | [8] |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency for Immunosuppression Studies in Mice
This protocol is designed to induce a state of vitamin B6 deficiency to study its effects on the immune response, as demonstrated in models of parasitic infection.[2]
Materials:
-
This compound (4-DP)
-
Sterile phosphate-buffered saline (PBS)
-
Vitamin B6-deficient synthetic pellet diet
-
6-week-old BALB/c mice
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
Dietary Regimen: Fifteen days prior to the planned infection or experimental challenge, switch the experimental group of mice to a vitamin B6-deficient synthetic pellet diet. A control group should be maintained on a normal diet.
-
Preparation of 4-DP Solution: Prepare a sterile solution of 4-DP in PBS at a concentration of 2.5 mg/mL.
-
4-DP Administration: For the 15 days leading up to the experimental challenge, administer a daily intraperitoneal (i.p.) injection of 4-DP (100 µL of the 2.5 mg/mL solution, equivalent to 250 µ g/mouse ) to the mice on the vitamin B6-deficient diet. The first injection should be given five days before the infection.
-
Experimental Challenge: On day 15, proceed with the experimental challenge (e.g., infection with T. spiralis larvae).
-
Monitoring: Monitor the animals daily for signs of distress, and record body weight regularly.
-
Endpoint Analysis: At the desired time points post-challenge, collect tissues and/or blood for analysis. This may include histological analysis of inflammatory infiltrates, measurement of cytokine levels, or determination of antigen-specific antibody titers by ELISA.[2][7]
Protocol 2: Inhibition of Sphingosine-1-Phosphate Lyase in Mice
This protocol is designed to inhibit S1P lyase to study the downstream effects of elevated S1P levels.[8]
Materials:
-
This compound (4-DP)
-
Drinking water bottles
-
Standard laboratory mice (e.g., C57BL/6)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week.
-
Preparation of 4-DP Drinking Water: Dissolve 4-DP in the drinking water at the desired concentration. The exact concentration may need to be optimized based on the specific research question and mouse strain, but a starting point can be extrapolated from dietary studies.
-
Administration: Provide the 4-DP-containing drinking water ad libitum to the experimental group of mice for the desired duration (e.g., 2 weeks). A control group should receive normal drinking water.
-
Monitoring: Monitor water consumption to estimate the daily dose of 4-DP administered. Also, monitor the animals for any adverse effects.
-
Endpoint Analysis: At the end of the treatment period, tissues can be harvested for analysis. This may include measurement of S1P levels in tissues and plasma by mass spectrometry, assessment of lymphocyte populations in blood and lymphoid organs by flow cytometry, or analysis of specific cellular pathways affected by S1P signaling.[4][8]
Mandatory Visualizations
Caption: Dual inhibitory mechanism of 4-Deoxypyridoxine.
Caption: Workflow for inducing immunosuppression with 4-DP.
References
- 1. bsavalibrary.com [bsavalibrary.com]
- 2. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) Lyase Inhibition Causes Increased Cardiac S1P Levels and Bradycardia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incomplete Inhibition of Sphingosine 1-Phosphate Lyase Modulates Immune System Function yet Prevents Early Lethality and Non-Lymphoid Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IgG, IgG1 and IgM response in Trichinella spiralis-infected mice treated with 4-deoxypirydoxine or fed a Vitamin B6-deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingosine‐1‐Phosphate Lyase Inhibition Increases Glycolysis in Adult Cardiomyocytes and Restores Glycolytic Flux in Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Deoxypyridoxine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine hydrochloride (4-DPD HCl) is a well-characterized antagonist of vitamin B6.[1][2] Its primary mechanisms of action involve the competitive inhibition of pyridoxal kinase (PdxK) and the inhibition of sphingosine-1-phosphate (S1P) lyase.[2][3] The inhibition of PdxK disrupts the homeostasis of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, which serves as an essential cofactor for a vast number of enzymes involved in amino acid metabolism and other critical cellular processes.[3][4] The interference with S1P lyase leads to the accumulation of S1P, a key signaling lipid that regulates cell survival, proliferation, and migration.[1][5] These dual activities make 4-DPD HCl a valuable tool for studying cellular dependence on PLP and the signaling pathways governed by S1P.
Mechanism of Action
4-DPD HCl exerts its effects on cells through two primary pathways:
-
Inhibition of Pyridoxal Kinase (PdxK): 4-DPD HCl competitively binds to PdxK, preventing the phosphorylation of pyridoxal to its active form, PLP.[3] This depletion of the cellular PLP pool leads to the functional inhibition of numerous PLP-dependent enzymes, which are crucial for amino acid biosynthesis and catabolism, neurotransmitter synthesis, and one-carbon metabolism. The disruption of these pathways can ultimately lead to cell cycle arrest and apoptosis.[6][7]
-
Inhibition of Sphingosine-1-Phosphate (S1P) Lyase: 4-DPD HCl also inhibits S1P lyase, the enzyme responsible for the irreversible degradation of S1P.[2][5] This inhibition results in the intracellular accumulation of S1P. S1P is a potent signaling molecule that can act both intracellularly and, upon secretion, through a family of G protein-coupled receptors (S1PRs) on the cell surface.[1] The downstream effects of S1P accumulation are context-dependent and can influence cell survival, proliferation, and apoptosis.[5]
Data Presentation
Currently, there is a limited amount of publicly available quantitative data on the cytotoxic and apoptotic effects of this compound across various cell lines. The tables below are structured to accommodate such data as it becomes available through further research.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Data Not Available | e.g., MTT, XTT | e.g., 24, 48, 72 | Value | [Citation] |
| Data Not Available | e.g., MTT, XTT | e.g., 24, 48, 72 | Value | [Citation] |
| Data Not Available | e.g., MTT, XTT | e.g., 24, 48, 72 | Value | [Citation] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | Assay Type | % Apoptotic Cells | Reference |
| Data Not Available | Value | e.g., 24, 48 | e.g., Annexin V/PI | Value | [Citation] |
| Data Not Available | Value | e.g., 24, 48 | e.g., Annexin V/PI | Value | [Citation] |
| Data Not Available | Value | e.g., 24, 48 | e.g., Annexin V/PI | Value | [Citation] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of 4-DPD HCl for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the amount of 4-DPD HCl powder and DMSO needed to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of this compound is 189.64 g/mol .
-
Weigh the calculated amount of 4-DPD HCl powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be necessary to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a method to determine the effect of 4-DPD HCl on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 4-DPD HCl in complete cell culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of 4-DPD HCl. Include a vehicle control (medium with the same concentration of DMSO as the highest 4-DPD HCl concentration) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection and quantification of apoptotic cells following treatment with 4-DPD HCl using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of 4-DPD HCl for the chosen incubation time. Include appropriate controls.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Inhibition of Pyridoxal Kinase by this compound.
Caption: Inhibition of Sphingosine-1-Phosphate Lyase by this compound.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. Assay to measure the secretion of sphingosine-1-phosphate from cells induced by S1P lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxal Phosphate Inhibits Pituitary Cell Proliferation And Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Epidermal pyridoxal 5'-phosphate depletion, inhibition of DNA synthesis, and inhibition of the expression of ornithine decarboxylase activity by the vitamin B-6 antagonist 4'-deoxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin B6 Alleviates Lipopolysaccharide-induced Myocardial Injury by Ferroptosis and Apoptosis Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Vitamin B6 Deficiency in Mice with 4-Deoxypyridoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions in the body, playing a critical role in amino acid metabolism, neurotransmitter synthesis, and immune function. Inducing a state of vitamin B6 deficiency in murine models is a valuable tool for studying the physiological and pathological consequences of this nutritional deficit and for evaluating potential therapeutic interventions. 4-Deoxypyridoxine (4-DPD) is a potent antagonist of vitamin B6 that is frequently used to create such models. This document provides detailed application notes and experimental protocols for inducing and assessing vitamin B6 deficiency in mice using 4-DPD, both alone and in combination with a vitamin B6-deficient diet.
4-Deoxypyridoxine exerts its antagonistic effects by being phosphorylated in vivo by pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (dPNP).[1][2][3] This phosphorylated form then acts as a competitive inhibitor of PLP-dependent enzymes, effectively creating a state of functional vitamin B6 deficiency.[1][2][3] This targeted mechanism allows for a more acute and controlled induction of deficiency compared to dietary restriction alone.
Data Presentation: Quantitative Effects of 4-Deoxypyridoxine
The following tables summarize the quantitative effects of 4-Deoxypyridoxine administration on key biological parameters in mice, based on data from various studies. These tables are intended to provide researchers with a reference for expected outcomes and to aid in experimental design.
Table 1: Effect of 4-Deoxypyridoxine on Body Weight
| Mouse Strain | Treatment Group | Dosage of 4-DPD | Administration Route | Duration | Average Body Weight Change (%) | Reference |
| BALB/c | Control (Normal Diet) | - | - | 15 days | Not specified | [1] |
| BALB/c | Vitamin B6 Deficient Diet + 4-DPD | 250 µ g/mouse | Intraperitoneal (i.p.) | 15 days | Significantly lower than control | [1] |
Table 2: Effect of Vitamin B6 Deficiency on Plasma Pyridoxal 5'-Phosphate (PLP) Levels
| Mouse Strain | Treatment Group | Duration | Plasma PLP Levels | Reference |
| C57BL/6J | Control (6 mg vitamin B6/kg diet) | 5 weeks | Detectable | [4] |
| C57BL/6J | Vitamin B6 Deficient (0 mg vitamin B6/kg diet) | 5 weeks | Minimal/Undetectable | [4] |
Table 3: Effect of 4-Deoxypyridoxine on Organ Weights
| Mouse Strain | Treatment Group | Organ | Organ Weight Change | Reference |
| Albino Rats | 4-DPD Injected | Thymus | ~50% reduction compared to controls | [5] |
| Not Specified | Vitamin B6 Deficiency | Thymus | Atrophy | [5] |
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency using a Vitamin B6-Deficient Diet and 4-Deoxypyridoxine Injections
This protocol combines dietary restriction with the administration of 4-DPD to induce a robust vitamin B6 deficiency.
Materials:
-
6-week-old BALB/c mice (or other suitable strain)
-
Vitamin B6-deficient synthetic pellet diet (e.g., containing 0 mg pyridoxine/kg)
-
Normal laboratory chow (for control group)
-
4-Deoxypyridoxine hydrochloride (4-DPD)
-
Sterile saline for injection
-
Animal balance
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimation: Acclimate mice to the animal facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly divide the mice into two groups: a control group and a vitamin B6 deficient group.
-
Dietary Regimen:
-
Control Group: Feed the mice a normal laboratory chow for the entire duration of the experiment.
-
Vitamin B6 Deficient Group: For 15 days prior to the experimental endpoint, switch the mice to a vitamin B6-deficient synthetic pellet diet.
-
-
4-Deoxypyridoxine Administration (Vitamin B6 Deficient Group):
-
Prepare a sterile solution of 4-DPD in saline.
-
For 15 consecutive days, administer an intraperitoneal (i.p.) injection of 4-DPD at a dosage of 250 µg per mouse.[1]
-
-
Monitoring:
-
Monitor the body weight of all mice regularly (e.g., every other day). A significant decrease in body weight is expected in the treated group.[1]
-
Observe the general health of the animals daily.
-
-
Sample Collection: At the end of the experimental period, collect blood and tissues for analysis as required.
Protocol 2: Preparation of a Vitamin B6-Deficient Diet
A custom-formulated diet is essential for studies involving dietary vitamin B6 restriction.
Components of a typical synthetic vitamin B6-deficient diet for mice:
| Ingredient | Percentage (%) |
| Casein (Vitamin-Free) | 20.0 |
| Corn Starch | 50.0 |
| Sucrose | 15.0 |
| Corn Oil | 5.0 |
| Cellulose | 5.0 |
| Mineral Mix (AIN-93M) | 3.5 |
| Vitamin Mix (without Pyridoxine) | 1.0 |
| Choline Bitartrate | 0.25 |
| DL-Methionine | 0.25 |
Note: The exact composition can be adjusted based on the specific research needs. Commercial sources are available for pre-formulated vitamin B6-deficient diets. For the control diet, pyridoxine hydrochloride (e.g., 6-7 mg/kg) is added to the vitamin mix.[4][6]
Protocol 3: Assessment of Vitamin B6 Status - Quantification of Plasma Pyridoxal 5'-Phosphate (PLP) by HPLC
This protocol outlines a high-performance liquid chromatography (HPLC) method for the accurate measurement of plasma PLP levels.
Materials:
-
Mouse plasma samples
-
Trichloroacetic acid (TCA) solution (e.g., 0.6 M)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., potassium dihydrogen phosphate buffer)
-
PLP standard solutions for calibration
-
Semicarbazide solution (for derivatization)
Procedure:
-
Sample Preparation:
-
Collect whole blood from mice into EDTA-containing tubes.
-
Centrifuge the blood at 4°C to separate the plasma.
-
To precipitate proteins, mix the plasma with an equal volume of cold TCA solution.[7]
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Derivatization (optional but recommended for fluorescence detection):
-
Mix the supernatant with a semicarbazide solution to form a fluorescent derivative of PLP.[8]
-
Incubate the mixture as required by the specific derivatization protocol.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Elute the sample isocratically with the mobile phase.
-
Detect the PLP derivative using a fluorescence detector (excitation and emission wavelengths will depend on the derivative).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of PLP.
-
Calculate the concentration of PLP in the plasma samples by comparing their peak areas to the standard curve.
-
Mandatory Visualizations
Diagram 1: Mechanism of 4-Deoxypyridoxine Action
Caption: Mechanism of 4-Deoxypyridoxine as a Vitamin B6 Antagonist.
Diagram 2: Experimental Workflow for Inducing Vitamin B6 Deficiency
Caption: Workflow for inducing and assessing vitamin B6 deficiency in mice.
These application notes and protocols provide a comprehensive guide for researchers aiming to establish a murine model of vitamin B6 deficiency using 4-Deoxypyridoxine. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes.
References
- 1. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of maternal vitamin deficiency on the microstructure of the maternal hippocampus and behavior in offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Optimisation and validation of a sensitive high-performance liquid chromatography assay for routine measurement of pyridoxal 5-phosphate in human plasma and red cells using pre-column semicarbazide derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Deoxypyridoxine Hydrochloride in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine (4-DP), a structural analog of vitamin B6, serves as a potent antagonist to the vitamin's active form, pyridoxal 5'-phosphate (PLP). By competitively inhibiting pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxine to its active coenzyme form, 4-DP effectively induces a state of vitamin B6 deficiency. This characteristic makes 4-deoxypyridoxine hydrochloride a valuable tool in preclinical research, particularly in rat models, to investigate the physiological and pathological consequences of vitamin B6 deprivation. These studies are crucial for understanding the role of vitamin B6 in various metabolic pathways, including amino acid metabolism, neurotransmitter synthesis, and one-carbon metabolism, and for exploring the therapeutic potential of modulating these pathways.
This document provides detailed application notes and standardized protocols for the use of this compound in rat studies, intended to guide researchers in designing and executing well-controlled and reproducible experiments.
Data Presentation: Dosage and Effects
The following table summarizes quantitative data from rat studies using this compound to induce vitamin B6 deficiency. It is important to note that the optimal dosage can vary depending on the rat strain, age, diet, and the specific research question.
| Dosage | Route of Administration | Duration | Rat Strain | Observed Effects | Reference |
| 1 g/kg of diet | Oral (in diet) | 30-35 days | Male rats (unspecified strain), ~100 days old | Greater loss in body weight and thymus weight compared to pair-fed controls on a B-6 deficient diet alone.[1] | [1] |
| Not specified | Intraperitoneal, Intravenous, Intramuscular, Subcutaneous | Single dose | Not specified | 80-95% of the administered dose was excreted in the urine within 7.5 hours.[2] | [2] |
| Not specified | Oral | Single dose | Not specified | Rapidly eliminated from the body.[2] | [2] |
Signaling Pathway
4-Deoxypyridoxine exerts its biological effects by interfering with the vitamin B6 salvage pathway, leading to a deficiency in the active coenzyme PLP. This deficiency, in turn, disrupts the function of numerous PLP-dependent enzymes, impacting a wide array of metabolic processes.
Caption: Mechanism of 4-Deoxypyridoxine action and its downstream consequences.
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats. These should be adapted based on the specific experimental design, and all procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Oral Administration (Dietary Admixture)
This method is suitable for chronic studies and minimizes handling stress.
Materials:
-
This compound powder
-
Standard or purified rodent diet (powdered form)
-
Precision balance
-
Spatula and weighing paper
-
Blender or food mixer
-
Pellet maker (optional)
-
Storage containers
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the diet (e.g., 1 g/kg of diet).[1]
-
Diet Preparation:
-
Weigh the required amount of powdered rodent diet.
-
Weigh the calculated amount of this compound.
-
In a well-ventilated area, thoroughly mix the this compound with a small portion of the powdered diet.
-
Gradually add the remaining diet and continue mixing until a homogenous mixture is achieved. A blender or food mixer can be used for larger quantities to ensure even distribution.
-
-
Diet Presentation: The mixed diet can be provided to the rats in powdered form in appropriate feeders. Alternatively, it can be made into pellets using a pellet maker.
-
Storage: Store the prepared diet in airtight containers at 4°C to prevent degradation.
-
Monitoring: Monitor food intake daily to ensure the desired dose is being consumed.
Oral Administration (Gavage)
This method ensures accurate dosing of a specific volume at a precise time.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline)
-
Vortex mixer or sonicator
-
Appropriately sized oral gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Animal scale
Procedure:
-
Solution Preparation:
-
Calculate the required concentration of this compound in the chosen vehicle to achieve the desired dose in a specific volume (e.g., 1-5 mL/kg body weight).
-
Dissolve the this compound in the vehicle. Use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Animal Handling and Dosing:
-
Weigh the rat to determine the exact volume to be administered.
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly.
-
Insert the gavage needle gently into the mouth and advance it along the roof of the mouth until it passes the base of the tongue and into the esophagus to the pre-marked length.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and periodically for the next few hours.
Intraperitoneal (IP) Injection
This route provides rapid systemic absorption.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., sterile saline)
-
Sterile syringes and needles (23-25 gauge for rats)
-
Animal scale
Procedure:
-
Solution Preparation: Prepare a sterile solution of this compound in the chosen vehicle. Ensure the final solution is isotonic and at a physiological pH if possible.
-
Animal Handling and Injection:
-
Weigh the rat to calculate the injection volume (typically up to 10 mL/kg).
-
Restrain the rat securely, exposing the abdomen.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure a blood vessel or organ has not been punctured.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Procedure Monitoring: Monitor the animal for any signs of discomfort or adverse reactions at the injection site.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a study investigating the effects of this compound in rats.
Caption: A typical experimental workflow for rat studies with 4-Deoxypyridoxine.
References
Application Notes: 4-Deoxypyridoxine (4-DP) in Immunology Research
Introduction
4-Deoxypyridoxine (4-DP) is a potent antagonist of vitamin B6, a critical cofactor for a vast array of enzymatic reactions essential for cellular function.[1][2] In the field of immunology, 4-DP serves as an invaluable chemical probe to investigate the metabolic requirements of immune cells and to modulate immune responses. By inducing a state of functional vitamin B6 deficiency, 4-DP allows researchers to dissect the roles of pyridoxal 5'-phosphate (PLP)-dependent enzymes in processes such as lymphocyte proliferation, differentiation, and cytokine production.[2][3] These notes provide an overview of its mechanism, applications, and detailed protocols for its use in immunological studies.
Mechanism of Action
The biological activity of 4-Deoxypyridoxine stems from its intracellular conversion and subsequent interference with vitamin B6 metabolism. Upon entering the cell, 4-DP is phosphorylated by the enzyme pyridoxal kinase (PdxK) to form 4-deoxypyridoxine 5'-phosphate (dPNP).[4][5][6][7] This phosphorylated derivative, dPNP, acts as a competitive inhibitor of PLP-dependent enzymes.[4][5][8] These enzymes are crucial for numerous metabolic pathways, including amino acid synthesis and catabolism, which are heavily utilized by rapidly dividing immune cells.[3][8] By inhibiting these enzymes, 4-DP effectively suppresses critical metabolic pathways required for immune cell activation and function.
Caption: Mechanism of 4-Deoxypyridoxine (4-DP) action in an immune cell.
Key Immunological Applications
-
Inhibition of Lymphocyte Proliferation : 4-DP has been shown to inhibit the proliferation of lymphocytes, a cornerstone of the adaptive immune response.[2] This makes it a useful tool for studying the metabolic checkpoints of T-cell and B-cell activation.
-
Anti-Inflammatory Effects : Research has demonstrated that 4-DP can exert anti-inflammatory effects. In a murine model of chronic inflammation, 4-DP treatment led to a significant reduction in the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
-
Induction of Immune Tolerance : Early studies suggested that inducing a pyridoxine-deficient state could help in the induction of tolerance to skin grafts in mice, highlighting its potential as an immunosuppressive agent.[2]
-
Dissecting Metabolic Pathways : As a specific inhibitor of PLP-dependent enzymes, 4-DP is used to explore the reliance of various immune cell subsets on vitamin B6 metabolism for their function and survival.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative effects of 4-DP on cytokine production in a murine model of chronic granuloma formation.
| Parameter | Model System | Treatment | Cytokine Measured | Result | Statistical Significance | Reference |
| Anti-inflammatory Effect | In vivo (mice) | 4-DP (400 µ g/dose ) | Serum TNF-α | Strong Inhibition | P < 0.01 | [2] |
| Anti-inflammatory Effect | In vivo (mice) | 4-DP (400 µ g/dose ) | Granuloma Supernatant TNF-α | Inhibition | P < 0.05 | [2] |
| Anti-inflammatory Effect | In vivo (mice) | 4-DP (400 µ g/dose ) | Granuloma Supernatant IL-6 | Inhibition | P < 0.05 | [2] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using 4-Deoxypyridoxine
This protocol details a method to assess the inhibitory effect of 4-DP on the proliferation of primary T-cells using a dye dilution assay (e.g., CFSE).
Materials:
-
4-Deoxypyridoxine hydrochloride (stored as per manufacturer's instructions)[9]
-
Primary human or murine T-cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or PHA)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Methodology:
-
Cell Preparation and Staining:
-
Isolate primary T-cells from peripheral blood (human) or spleen/lymph nodes (mouse) using standard density gradient centrifugation and negative selection kits.
-
Resuspend cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.
-
Wash the cells twice with complete RPMI medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI medium and plate in a 96-well round-bottom plate at 2 x 10⁵ cells/well.
-
Prepare a stock solution of 4-DP in sterile water or PBS. Prepare serial dilutions to test a range of concentrations (e.g., 1 µM to 1 mM).
-
Add the desired concentrations of 4-DP to the appropriate wells. Include a vehicle-only control.
-
Add T-cell activation stimuli (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL). Include an unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Acquire the samples on a flow cytometer, collecting at least 10,000 events in the lymphocyte gate.
-
Analyze the data by gating on the live lymphocyte population and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a cell division.
-
Caption: Experimental workflow for a T-cell proliferation assay with 4-DP.
Protocol 2: In Vivo Murine Model of Inflammation
This protocol is adapted from studies investigating the anti-inflammatory effects of 4-DP in vivo.[2]
Materials:
-
This compound
-
Sterile saline
-
Inflammatory agent (e.g., Potassium permanganate (KMnO₄) as described, or Lipopolysaccharide (LPS))
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for injection
-
Equipment for blood collection and tissue harvesting
Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Control, Inflammation + Vehicle, Inflammation + 4-DP). A typical group size is 5-8 mice.
-
-
4-DP Administration:
-
Dissolve 4-DP in sterile saline.
-
Administer 4-DP to the treatment group via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A previously reported effective dose is 400 µ g/dose per mouse.[2] The vehicle group receives an equivalent volume of saline. Dosing can be performed daily or as determined by the experimental design.
-
-
Induction of Inflammation:
-
Prepare the inflammatory agent. For a chronic granuloma model, a 1:40 saturated crystal solution of KMnO₄ can be injected subcutaneously in the dorsal region.[2] For an acute systemic model, LPS (e.g., 1-5 mg/kg) can be injected i.p.
-
Administer the inflammatory agent at an appropriate time point relative to 4-DP treatment (e.g., 1 hour after 4-DP administration).
-
-
Sample Collection and Analysis:
-
At the desired endpoint (e.g., 6 hours for acute LPS, 7 days for chronic granuloma), euthanize the mice.
-
Collect blood via cardiac puncture for serum preparation.
-
Harvest relevant tissues (e.g., granulomatous tissue, spleen, liver).
-
Process tissues to create homogenates or single-cell suspensions.
-
Measure cytokine levels (TNF-α, IL-6) in serum or tissue homogenate supernatants using ELISA (see Protocol 3).
-
Protocol 3: Cytokine Analysis by ELISA
This is a general protocol for quantifying cytokines from serum or cell culture supernatants obtained from the experiments above.
Materials:
-
Commercially available ELISA kit for the cytokine of interest (e.g., mouse TNF-α, mouse IL-6)
-
Serum samples or cell culture supernatants
-
Microplate reader capable of reading absorbance at 450 nm
Methodology:
-
Plate Preparation:
-
Follow the kit manufacturer's instructions. Typically, this involves coating a 96-well plate with a capture antibody overnight at 4°C.
-
Wash the plate multiple times with the provided wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant cytokine standard provided in the kit to generate a standard curve.
-
Add standards and samples (serum may require dilution) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the plate and add the TMB substrate solution. A blue color will develop.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. 4-Deoxypyridoxine inhibits chronic granuloma formation induced by potassium permanganate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin B6 Metabolism Determines T Cell Anti-Tumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: 4-Deoxypyridoxine Hydrochloride in Embryological Studies
Introduction
4-Deoxypyridoxine hydrochloride (4-DP) is a potent antagonist of vitamin B6.[1] It serves as a critical tool in developmental biology and toxicology to induce a state of vitamin B6 deficiency, allowing researchers to investigate the essential roles of this vitamin in embryonic development. By competitively inhibiting the formation of pyridoxal-5'-phosphate (PLP), the biologically active form of vitamin B6, 4-DP disrupts numerous metabolic pathways crucial for normal embryogenesis.[1][2] Consequently, its application in model organisms can produce a range of developmental abnormalities, providing insights into the pathogenesis of congenital defects arising from nutritional deficiencies.[3]
Mechanism of Action
The primary mechanism of 4-Deoxypyridoxine is the competitive inhibition of pyridoxal kinase. This enzyme is responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active 5'-phosphate forms. The most crucial of these is Pyridoxal-5'-phosphate (PLP), a coenzyme for more than 140 essential enzymes.[4] These PLP-dependent enzymes are vital for processes such as amino acid metabolism (transamination, decarboxylation), neurotransmitter synthesis (GABA, serotonin, dopamine), and collagen cross-linking.[5][6][7][8]
By blocking PLP synthesis, 4-DP effectively creates a functional vitamin B6 deficiency. This leads to a cascade of downstream effects, including impaired cell growth and proliferation, defective neurotransmitter signaling, and weakened connective tissue integrity, ultimately manifesting as severe teratogenic outcomes.[1][6] For instance, the inhibition of lysyl oxidase, a PLP-dependent enzyme, impairs the cross-linking of collagen and elastin, leading to skeletal and connective tissue defects.[1][6]
Quantitative Data Summary
The administration of this compound has been shown to induce a variety of dose-dependent teratogenic effects in different animal models. The following table summarizes key quantitative findings from embryological studies.
| Model Organism | Developmental Stage (at treatment) | 4-DP Dosage / Concentration | Treatment Duration | Observed Teratogenic Effects |
| Rat | Pregnant dams | Diet deficient in Vitamin B6 supplemented with 4-DP | Throughout pregnancy | Omphalocele, exencephaly, cleft palate, micrognathia, digital defects, splenic hypoplasia.[3] |
| Chick Embryo | 13-day embryos | Single injection into the yolk sac | 24 hours | Increased collagen solubility (indicating decreased cross-linking), reduced lysyl oxidase activity to 74% of control.[6] |
| Chick Embryo | Embryonic Day 7 (E7) and E8 | 1 mg, 3.75 mg, 7.5 mg, or 15 mg injections | Assessed on E13 | Dose-dependent mortality (100% at 15 mg); used to establish non-lethal doses for studying proprioceptive neuron loss.[9] |
Protocols
Protocol 1: Induction of Vitamin B6 Deficiency in Chick Embryos
This protocol provides a generalized method for administering this compound to chick embryos to study its effects on development, adapted from methodologies used in developmental toxicology.[6][9][10]
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
This compound (4-DP)
-
Sterile 0.9% saline solution
-
Incubator with humidity control (38°C)
-
70% Ethanol
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 22-gauge)
-
Paraffin wax or sterile medical tape for sealing
-
Egg candler
-
Dissection microscope and tools
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-DP in sterile 0.9% saline. The concentration should be determined based on the desired final dose (e.g., for a 1 mg dose in a 100 µL injection volume, prepare a 10 mg/mL solution).
-
Ensure the solution is fully dissolved and sterile-filter if necessary.
-
-
Egg Incubation and Preparation:
-
Incubate fertilized eggs at 38°C with appropriate humidity until the desired developmental stage (e.g., Embryonic Day 7).
-
Candle the eggs to confirm viability and locate the air sac and embryo. Mark the injection site on the shell over the air sac.
-
Wipe the marked area with 70% ethanol and allow it to air dry completely in a sterile environment (e.g., laminar flow hood).
-
-
Administration of 4-DP:
-
Carefully make a small hole in the shell over the air sac using a sterile needle or drill.
-
Using a sterile syringe, inject the desired volume of the 4-DP solution (or saline for control embryos) into the yolk sac.
-
The injection should be slow and steady to avoid damaging the embryonic membranes.
-
-
Sealing and Re-incubation:
-
Seal the hole in the shell using melted paraffin wax or sterile medical tape.
-
Return the eggs to the incubator and continue incubation for the desired period (e.g., 24-48 hours or until a specific later developmental stage).[6]
-
-
Analysis of Phenotypes:
-
At the end of the incubation period, carefully open the eggs into a dish containing sterile saline or PBS.
-
Examine the embryos under a dissection microscope for gross morphological defects, such as neural tube defects, limb malformations, or craniofacial abnormalities.[3]
-
For detailed analysis, embryos can be fixed in 4% paraformaldehyde (PFA) for whole-mount immunohistochemistry, in situ hybridization, or processed for histological sectioning.[11][12]
-
References
- 1. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Teratogenicity of vitamin B6 deficiency: omphalocele, skeletal and neural defects, and splenic hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of maternal vitamin B6 deficiency and over-supplementation on DNA damage and oxidative stress in rat dams and their offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridoxine supply in human development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of a vitamin B-6 antagonist, 4-deoxypyridoxine, on the cross-linking of collagen in the developing chick embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Teratogenic Effects of Pyridoxine on the Spinal Cord and Dorsal Root Ganglia of Embryonic Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method for Culture of Early Chick Embryos ex vivo (New Culture) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for Whole Mount Antibody Staining in Chick - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for an Experimental Model of Apoptosis
A Note on 4-Deoxypyridoxine and Apoptosis
Initial investigations into the use of 4-Deoxypyridoxine (4-DP) as an agent to induce apoptosis have revealed that it is not a standard or documented inducer of programmed cell death for experimental models. In fact, the available scientific literature primarily describes 4-DP as a vitamin B6 antagonist and an inhibitor of the enzyme sphingosine-1-phosphate (S1P) lyase. The inhibition of S1P lyase has been associated with the prevention of stress-induced apoptosis in certain cell types, such as pancreatic islet cells. This is because S1P is a known pro-survival and anti-apoptotic molecule. By inhibiting its degradation, 4-DP would be expected to have anti-apoptotic effects. While 4-DP can be toxic to cells at high concentrations due to its vitamin B6 antagonism, this leads to generalized cytotoxicity rather than the controlled and programmed cell death characteristic of apoptosis.
Given this, the following application notes and protocols will focus on a well-established and widely used experimental model of apoptosis utilizing Staurosporine . Staurosporine is a potent, broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide variety of cell types through the intrinsic pathway, making it an excellent positive control and model for studying programmed cell death.
Experimental Model of Apoptosis Using Staurosporine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a powerful and widely used tool for inducing apoptosis in vitro.[1] As a broad-spectrum inhibitor of protein kinases, it triggers the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This process is characterized by a cascade of intracellular events, including the activation of caspases, which are the executioner enzymes of apoptosis. The induction of apoptosis by staurosporine is a reproducible and well-characterized process, making it an ideal model for studying the molecular mechanisms of apoptosis and for screening potential anti-cancer drugs.
Mechanism of Action:
Staurosporine's primary mechanism for inducing apoptosis involves the inhibition of a wide range of protein kinases. This non-specific inhibition disrupts normal cellular signaling, leading to cellular stress and the initiation of the intrinsic apoptotic pathway. Key events in this pathway include:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Staurosporine treatment leads to changes in the mitochondrial membrane potential.[2]
-
Regulation by Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is disrupted. Staurosporine has been shown to be associated with the down-regulation of Bcl-2 and Bcl-xL.[3]
-
Cytochrome c Release: The altered mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[3]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.
-
Caspase Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[4][5]
-
Execution of Apoptosis: Activated effector caspaces cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.[4]
Data Presentation: Quantitative Analysis of Staurosporine-Induced Apoptosis
The following tables summarize quantitative data from studies on staurosporine-induced apoptosis in various cell lines.
Table 1: Time Course of Staurosporine-Induced Apoptosis in Human Corneal Endothelial Cells (HCEC) [4]
| Treatment Time (hours) | Percentage of Apoptotic Cells (Hoechst+/PI-) |
| 0 | < 5% |
| 3 | ~15% |
| 6 | ~25% |
| 12 | ~40% |
| 24 | ~20% (increase in necrosis/late apoptosis) |
Note: Cells were treated with 0.2 µM staurosporine.
Table 2: Dose-Dependent Apoptosis in Pancreatic Carcinoma Cell Lines (PaTu 8988t and Panc-1) after 24 hours [6]
| Cell Line | Staurosporine Concentration | Percentage of Apoptotic Cells |
| PaTu 8988t | 1 µM | Significant increase |
| Panc-1 | 1 µM | Significant increase |
Table 3: Time-Dependent Caspase-3 Activation and Glutathione Depletion in HeLa Cells [7]
| Treatment Time with 1 µM Staurosporine (hours) | Cellular Glutathione Concentration (relative to control) | Cleaved Caspase-3 (presence) |
| 0 | 100% | - |
| 1 | ~95% | - |
| 2 | ~90% | - |
| 3 | ~70% (significant decrease) | + |
| 4 | ~60% | ++ |
Table 4: Apoptosis Induction in Jurkat Cells with Staurosporine [8]
| Staurosporine Concentration | Treatment Time (hours) | Effect |
| 1 µM and 10 µM | 6 | Apoptosis induction, loss of cell viability, increased cytotoxicity |
Experimental Protocols
Protocol 1: Induction of Apoptosis with Staurosporine
This protocol provides a general procedure for inducing apoptosis in cultured mammalian cells using staurosporine. Optimization of concentration and incubation time is recommended for each cell line.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Staurosporine (stock solution of 1 mM in DMSO, stored at -20°C)[1]
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells (e.g., Jurkat), seed at a concentration of approximately 5 x 10^5 cells/mL.[1]
-
Incubate the cells overnight to allow for attachment (for adherent cells) and recovery.
-
-
Staurosporine Treatment:
-
On the day of the experiment, prepare working solutions of staurosporine in complete culture medium from the 1 mM stock. A final concentration between 0.1 µM and 1 µM is a common starting point.[1][6][7]
-
Remove the old medium from the cells and replace it with the staurosporine-containing medium.
-
For a negative control, treat a separate batch of cells with medium containing an equivalent amount of DMSO (vehicle control).
-
-
Incubation:
-
Harvesting Cells:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Collect the culture medium (which contains apoptotic cells that have detached). Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in PBS for downstream analysis.
-
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Staurosporine-treated and control cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 3: Western Blot Analysis of Caspase-3 and PARP Cleavage
This protocol detects the activation of caspase-3 and the cleavage of its substrate, PARP, which are hallmarks of apoptosis.
Materials:
-
Staurosporine-treated and control cells (from Protocol 1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cell pellets with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Expected Results: An increase in the cleaved form of caspase-3 (e.g., 17/19 kDa fragments) and the cleaved form of PARP (89 kDa fragment) in staurosporine-treated samples compared to the control.
-
Mandatory Visualizations
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Staurosporine-induced apoptosis in Chang liver cells is associated with down-regulation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 8. Profiling Compound Effects on Cell Health in a Time Course Using a Multiplexed Same-Well Assay [promega.com]
Application Notes and Protocols for 4-Deoxypyridoxine Hydrochloride in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine hydrochloride (4-DP) is a potent vitamin B6 antagonist that serves as a critical tool for studying the roles of vitamin B6 and its active form, pyridoxal 5'-phosphate (PLP), in the central nervous system. By competitively inhibiting pyridoxal kinase, 4-DP effectively reduces the levels of PLP, a vital cofactor for numerous enzymatic reactions, including the synthesis of key neurotransmitters. This targeted inhibition allows researchers to induce a state of vitamin B6 deficiency, providing a valuable model for investigating the pathophysiology of neurological disorders associated with neurotransmitter imbalances, such as epilepsy and other seizure disorders. These application notes provide a comprehensive overview of the use of 4-DP in neurological research, including its mechanism of action, and detailed protocols for in vivo and in vitro applications.
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of pyridoxal kinase.[1][2] This enzyme is responsible for the phosphorylation of pyridoxal to pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6. PLP is an essential cofactor for a vast array of enzymes, many of which are crucial for normal neurological function.
Key PLP-dependent enzymes affected by 4-DP-induced deficiency include:
-
Glutamate Decarboxylase (GAD): This enzyme catalyzes the conversion of the excitatory neurotransmitter glutamate to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Reduced GAD activity leads to an imbalance between excitation and inhibition in the brain, a hallmark of seizure activity.
-
Aromatic L-amino Acid Decarboxylase (AADC): This enzyme is involved in the synthesis of the monoamine neurotransmitters dopamine and serotonin. Dysregulation of these neurotransmitter systems is implicated in a variety of neurological and psychiatric disorders.
By depleting PLP, 4-DP disrupts the function of these and other enzymes, leading to a cascade of neurochemical changes that can be leveraged to model and study neurological diseases.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound in experimental settings.
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | Inhibition Type | Ki Value | Organism/Tissue |
| Pyridoxal Kinase | 4-Deoxypyridoxine | Competitive | 8.7 µmol/l | Sheep Brain[3] |
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels
| Animal Model | 4-DP Dose | Brain Region | GABA Change | Glutamate Change | Dopamine Change | Serotonin Change |
| Rat | 1 g/kg diet for 30-35 days | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Specific quantitative data on neurotransmitter changes directly corresponding to 4-DP administration is limited in the currently available literature. The provided information is based on the known mechanism of action and the effects of PLP deficiency.
Experimental Protocols
In Vivo: 4-Deoxypyridoxine-Induced Seizure Model in Rats
This protocol describes the induction of seizures in rats using 4-DP to create a model for studying epilepsy and for the preclinical screening of anticonvulsant drugs.
Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Male Wistar rats (200-250 g)
-
Animal observation cages
-
Video recording equipment (optional)
-
Seizure scoring scale (e.g., modified Racine scale)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment with free access to food and water.
-
Preparation of 4-DP Solution: Prepare a fresh solution of this compound in sterile 0.9% saline. The concentration should be calculated to deliver the desired dose in a volume of 1-2 ml/kg. A dose of 5 mg/kg has been reported to induce convulsions in rats.[4]
-
Administration: Administer the 4-DP solution via intraperitoneal (i.p.) injection.
-
Observation: Immediately place the rat in an individual observation cage and monitor for the onset, duration, and severity of seizures for at least 60 minutes. Behavior can be scored using a modified Racine scale.[5][6]
-
Data Collection: Record the latency to the first seizure, the duration of seizures, and the maximum seizure stage reached for each animal. Video recording can be used for later detailed analysis.
-
Anticonvulsant Screening (Optional): To test the efficacy of a potential anticonvulsant drug, administer the test compound at a predetermined time point before the 4-DP injection. Compare the seizure parameters in the treated group to a vehicle-treated control group.
In Vitro: Neurotoxicity Assessment in SH-SY5Y Cells
This protocol outlines a method to assess the neurotoxic effects of 4-DP on the human neuroblastoma cell line SH-SY5Y, a common in vitro model for neurological studies.[7][8]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents
-
Plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO2.[9]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of 4-DP. Include a vehicle control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
Viability Assay (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated reagent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of 4-DP relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Visualizations
Caption: Mechanism of 4-Deoxypyridoxine Action on Neurotransmitter Synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Seizures Triggered by Systemic Administration of 4-Aminopyridine in Rats Lead to Acute Brain Glucose Hypometabolism, as Assessed by [18F]FDG PET Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SH-SY5Y culturing [protocols.io]
Application Notes and Protocols for 4-Deoxypyridoxine (4-DP) Administration in Zebrafish
Introduction
4-Deoxypyridoxine (4-DP) is a potent competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active coenzymatic forms, primarily pyridoxal 5'-phosphate (PLP). PLP is a crucial cofactor for over 140 enzymes, playing a vital role in amino acid metabolism, neurotransmitter synthesis, and other essential biochemical pathways. By inducing a state of vitamin B6 deficiency, 4-DP serves as a valuable tool for studying the physiological consequences of this nutritional deficit.
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental biology, toxicology, and drug discovery. Its genetic tractability, rapid external development, and optical transparency of embryos make it particularly well-suited for studying the effects of chemical compounds on vertebrate development and physiology. These application notes provide a detailed protocol for the administration of 4-Deoxypyridoxine to zebrafish embryos to induce and study the phenotypes associated with vitamin B6 deficiency.
Mechanism of Action: Vitamin B6 Metabolism and 4-DP Inhibition
Vitamin B6 is obtained from the diet in several forms (vitamers), including pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM). These precursors are converted to the biologically active form, PLP, through a salvage pathway. Pyridoxal kinase phosphorylates these vitamers, and subsequently, pyridoxine 5'-phosphate oxidase (PNPO) converts pyridoxine 5'-phosphate (PNP) and pyridoxamine 5'-phosphate (PMP) to PLP. 4-Deoxypyridoxine acts as an antagonist by competing with the natural vitamin B6 vitamers for the active site of pyridoxal kinase, thereby inhibiting the production of PLP and leading to a functional vitamin B6 deficiency.[1][2]
Figure 1: Vitamin B6 metabolism and the inhibitory action of 4-Deoxypyridoxine.
Quantitative Data Summary
The following table summarizes the key endpoints and data to be collected during a typical 4-DP administration experiment in zebrafish. This table is intended as a template for researchers to populate with their experimental data.
| Parameter | Control (Vehicle) | 4-DP [Concentration 1] | 4-DP [Concentration 2] | 4-DP [Concentration 3] |
| Mortality Rate (%) at 96 hpf | ||||
| Hatching Rate (%) at 72 hpf | ||||
| Malformation Rate (%) at 96 hpf | ||||
| Pericardial Edema | ||||
| Yolk Sac Edema | ||||
| Body Curvature | ||||
| Heart Rate (beats/min) at 48 hpf | ||||
| Body Length (mm) at 96 hpf | ||||
| Locomotor Activity (Total Distance Moved/min) |
Experimental Protocols
Zebrafish Husbandry and Embryo Collection
-
Maintenance: Adult zebrafish should be maintained in a recirculating water system at 28.5°C with a 14/10-hour light/dark cycle.
-
Breeding: Set up breeding tanks the evening before embryo collection with a male-to-female ratio of 2:1 or 1:1. Place a divider between the males and females.
-
Embryo Collection: Remove the divider the following morning at the beginning of the light cycle. Collect fertilized eggs within 30 minutes.
-
Washing: Wash the collected embryos with fresh embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2) to remove debris.
-
Staging: Examine embryos under a stereomicroscope to ensure they are at a similar developmental stage (e.g., 4-8 cell stage). Remove any unfertilized or damaged embryos.[3]
Preparation of 4-Deoxypyridoxine Stock and Treatment Solutions
-
Stock Solution: Prepare a 100 mM stock solution of 4-Deoxypyridoxine hydrochloride in sterile deionized water. If solubility is an issue, dimethyl sulfoxide (DMSO) can be used. Note that the final concentration of DMSO in the embryo medium should not exceed 0.1% to avoid solvent-induced toxicity.[4][5] Store the stock solution in aliquots at -20°C.
-
Treatment Solutions: On the day of the experiment, prepare fresh dilutions of the 4-DP stock solution in E3 embryo medium to achieve the desired final concentrations. A suggested starting range for a dose-response experiment is 10 µM, 50 µM, 100 µM, and 250 µM.
-
Control Solution: Prepare a vehicle control solution containing the same concentration of the solvent (water or DMSO) used for the 4-DP dilutions in E3 medium.
4-DP Administration Protocol (Static Immersion)
-
Timing of Exposure: Begin exposure at approximately 4-6 hours post-fertilization (hpf) to allow for early developmental processes to initiate while ensuring the compound is present during key stages of organogenesis.
-
Plating: Using a sterile transfer pipette, randomly distribute 20-30 healthy embryos into each well of a 6-well plate.
-
Treatment: Remove the initial E3 medium from the wells and add 5 mL of the appropriate treatment or control solution to each well.
-
Incubation: Incubate the plates at 28.5°C.
-
Solution Exchange: To maintain the concentration of 4-DP and water quality, perform a daily static renewal by replacing at least 80% of the treatment solution with a fresh solution of the same concentration.[3]
References
- 1. Pyridoxamine Supplementation Effectively Reverses the Abnormal Phenotypes of Zebrafish Larvae With PNPO Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyridoxamine Supplementation Effectively Reverses the Abnormal Phenotypes of Zebrafish Larvae With PNPO Deficiency [frontiersin.org]
- 3. Frontiers | Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos [frontiersin.org]
- 4. Zebrafish exposed to a cocktail of pesticides during early development display long-lasting neurobehavioral alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Deoxypyridoxine Hydrochloride Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Deoxypyridoxine hydrochloride solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound in its solid, crystalline form should be stored at -20°C, where it can remain stable for at least four years.[1] Once in solution, the stability is dependent on the solvent and storage temperature.
-
Organic Solvents (e.g., DMSO): Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For in vivo experiments and other applications requiring aqueous buffers, it is best to prepare the solution fresh on the day of use.
Q2: What is the solubility of this compound?
A2: this compound is soluble in both organic solvents and aqueous buffers.
-
DMSO: Soluble at approximately 10 mg/mL.[1]
-
Water: Soluble up to 100 mg/mL, and sonication can be used to aid dissolution.
-
PBS (pH 7.2): The solubility is approximately 10 mg/mL.[1]
For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution.[2]
Q3: How does this compound exert its biological effects?
A3: 4-Deoxypyridoxine is an antagonist of vitamin B6 and also functions as an inhibitor of the enzyme sphingosine-1-phosphate (S1P) lyase.[3] S1P lyase is a key enzyme in the sphingolipid signaling pathway, where it irreversibly degrades S1P. By inhibiting S1P lyase, 4-Deoxypyridoxine leads to an accumulation of intracellular S1P, which is a potent signaling molecule involved in various cellular processes, including cell survival, proliferation, and migration.[4]
Troubleshooting Guide
Problem 1: Precipitation is observed when preparing an aqueous solution of this compound.
-
Possible Cause: The concentration may be too high for the chosen aqueous buffer, or the dissolution is incomplete.
-
Solution:
-
Ensure you are not exceeding the solubility limit for your specific buffer (e.g., ~10 mg/mL in PBS).
-
Use gentle warming and/or sonication to aid dissolution.[2]
-
When diluting a stock solution from an organic solvent (like DMSO) into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent localized high concentrations that can lead to precipitation.
-
Problem 2: Inconsistent experimental results when using stored this compound solutions.
-
Possible Cause: The compound may have degraded due to improper storage. Aqueous solutions are particularly susceptible to degradation.
-
Solution:
-
Always prepare fresh aqueous solutions for daily use.[1]
-
For stock solutions in organic solvents, ensure they are stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and are protected from moisture.[2]
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
If degradation is suspected, it is advisable to use a fresh vial of solid this compound to prepare new solutions.
-
Problem 3: Difficulty dissolving this compound for in vivo studies.
-
Possible Cause: The chosen vehicle may not be optimal for the desired concentration.
-
Solution:
-
A commonly used vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this by first dissolving the compound in DMSO and then sequentially adding the other components.[2]
-
Ensure the final solution is clear before administration. If precipitation or phase separation occurs, gentle warming and sonication can be applied.[2]
-
Stability Data
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. While specific quantitative stability data for this compound is not extensively published, forced degradation studies are a standard approach to evaluate the stability of pharmaceutical compounds under various stress conditions.[3][5][6] The following table provides an illustrative summary of expected outcomes from such a study.
Table 1: Illustrative Stability of this compound Solutions under Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 10-15% |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 15-20% |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 5-10% |
| Thermal | Dry Heat | 80°C | 48 hours | < 5% |
| Photolytic | UV Light (254 nm) | Room Temp. | 24 hours | 5-10% |
Note: The values presented in this table are for illustrative purposes to represent typical outcomes of a forced degradation study and are not based on specific experimental data for this compound found in the search results.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Weigh out 10 mg of this compound powder using an analytical balance.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is a representative method for assessing the stability of this compound, based on established methods for similar compounds like pyridoxine hydrochloride.[7][8][9]
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.015 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and methanol in a 70:30 (v/v) ratio.[7][9]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient (approximately 25°C).
-
-
Preparation of Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to obtain a 100 µg/mL stock solution.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and heat at 60°C for a specified time. Neutralize with 1 mL of 0.1 M NaOH and dilute with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 1 mL of 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for a specified time. Dilute with the mobile phase.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time, then dissolve in the mobile phase to the target concentration.
-
Photodegradation: Expose the solution to UV light for a specified time and then analyze.
-
-
Analysis:
-
Inject the standard solution, a blank (mobile phase), and the degraded samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
-
References
- 1. jgtps.com [jgtps.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. 4-脱氧吡哆醇 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents | Semantic Scholar [semanticscholar.org]
- 9. jchps.com [jchps.com]
Technical Support Center: Optimizing 4-Deoxypyridoxine (4-DP) Dosage to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 4-Deoxypyridoxine (4-DP), a vitamin B6 antagonist. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative toxicity data to help you design experiments that maximize efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 4-Deoxypyridoxine (4-DP) toxicity?
A1: The toxicity of 4-DP stems from its action as a competitive inhibitor of vitamin B6 (pyridoxine). 4-DP is phosphorylated in vivo by the enzyme pyridoxal kinase to form 4'-deoxypyridoxine phosphate (4dPNP). This phosphorylated form, 4dPNP, is the primary mediator of toxicity and exerts its effects through two main mechanisms:
-
Inhibition of Pyridoxal 5'-Phosphate (PLP)-dependent enzymes: 4dPNP competes with the active form of vitamin B6, PLP, for binding to a wide range of essential enzymes involved in amino acid metabolism and other critical cellular processes.
-
Inhibition of pyridoxine uptake: 4-DP can competitively inhibit the cellular uptake of pyridoxine, further depleting the intracellular pool of active vitamin B6.
This disruption of vitamin B6 homeostasis leads to a state of functional vitamin B6 deficiency, which can manifest as various toxic effects, including neurotoxicity and developmental toxicity.
Q2: How does the experimental system (in vitro vs. in vivo) and model organism affect 4-DP toxicity?
A2: The toxicity of 4-DP is highly dependent on the experimental context:
-
In vitro systems: Cell lines that are more reliant on exogenous vitamin B6 or have lower intracellular PLP levels may exhibit greater sensitivity to 4-DP. The composition of the culture medium, particularly the concentration of vitamin B6, can significantly influence the observed toxicity.
-
In vivo systems: The route of administration, metabolism, and excretion of 4-DP vary between species, leading to different toxicological profiles. For instance, the metabolism of 4-DP in rats differs from that in humans. Genetic factors, such as being a vitamin B6 auxotroph, can dramatically increase sensitivity to 4-DP.
Q3: What are the known signaling pathways affected by 4-DP-induced toxicity?
A3: A primary signaling pathway implicated in 4-DP toxicity is the induction of apoptosis (programmed cell death). While the precise mechanisms are still under investigation, evidence suggests that 4-DP can inhibit sphingosine-1-phosphate lyase, an enzyme involved in regulating cell survival and apoptosis. This inhibition can lead to the accumulation of pro-apoptotic sphingolipids. Further research is needed to fully elucidate the downstream signaling cascades, such as the involvement of specific caspases and members of the Bcl-2 family.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental results | Inconsistent 4-DP stock solution concentration. Cell culture passage number and confluency. Fluctuation in incubator conditions (CO2, temperature). | Prepare fresh 4-DP stock solutions for each experiment and verify the concentration. Use cells within a consistent and low passage number range and ensure consistent confluency at the time of treatment. Regularly calibrate and monitor incubator conditions. |
| No observable toxic effect at expected doses | High concentration of vitamin B6 in the cell culture medium. Cell line is resistant to 4-DP. Incorrect dosage calculation or administration in vivo. | Use a medium with a defined and lower concentration of pyridoxine. Screen different cell lines to find a sensitive model. Double-check all dosage calculations and ensure proper administration technique. |
| Excessive toxicity or animal mortality | Overestimation of the appropriate dose. Rapid administration of the compound. Animal model is particularly sensitive to 4-DP. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Administer the compound more slowly (e.g., slow bolus injection or infusion). Consider using a different, less sensitive animal strain or species. |
| Precipitation of 4-DP in culture medium or dosing solution | Poor solubility of 4-DP hydrochloride in the chosen solvent. pH of the final solution is not optimal. | Prepare stock solutions in a suitable solvent such as DMSO or PBS (pH 7.2) at a concentration of approximately 10 mg/mL. Ensure the final pH of the solution is compatible with your experimental system. |
Quantitative Toxicity Data
The following tables summarize the available quantitative data on 4-Deoxypyridoxine toxicity across different experimental models.
Table 1: In Vivo Toxicity Data
| Species | Route of Administration | Toxicity Metric | Dose | Reference |
| Mouse | Intraperitoneal | LD50 | 150 mg/kg | |
| Chicken | Oral | LD50 | 1570 mg/kg | |
| Rat | Oral | TDLo (female, 1-20 days post-conception) | 11.5 mg/kg | |
| Rat | Intraperitoneal, Intravenous, Intramuscular, Subcutaneous | - | 80-95% excreted in urine within 7.5 hours | |
| Human | Oral | - | ~50% of a 3-7.5 mg/kg dose excreted in urine within 6 hours |
LD50: Lethal dose for 50% of the population. TDLo: Lowest published toxic dose.
Table 2: In Vitro Dose-Response Data
| Organism/Cell Line | Experimental Condition | Effect | 4-DP Concentration | Reference |
| Escherichia coli (wild-type) | Liquid rich medium | Inhibition of saturated growth | 50 µM | |
| Escherichia coli (vitamin B6 auxotrophs) | Liquid rich medium | Growth inhibition | 50 µM | |
| Escherichia coli (wild-type) | Liquid minimal medium | Growth inhibition | > 50 µM |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effects of 4-DP on a chosen mammalian cell line.
Materials:
-
Selected mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Deoxypyridoxine hydrochloride
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
4-DP Treatment: Prepare a stock solution of 4-DP hydrochloride in sterile PBS or DMSO. Further dilute the stock solution in complete medium to prepare a range of working concentrations (e.g., 1 µM to 1 mM). Remove the old medium from the cells and add 100 µL of the 4-DP-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest 4-DP concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the 4-DP concentration to determine the IC50 value.
Protocol 2: In Vivo Acute Toxicity Assessment in Mice
Objective: To determine the acute toxicity (LD50) of 4-DP in mice via intraperitoneal administration.
Materials:
-
Male or female mice (e.g., Swiss albino), 6-8 weeks old
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Animal balance
-
Observation cages
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of 4-DP hydrochloride in sterile saline. Prepare serial dilutions to obtain the desired dose levels (e.g., 50, 100, 150, 200, 250 mg/kg).
-
Dosing: Weigh each mouse and calculate the volume of the 4-DP solution to be injected. Administer the calculated dose via intraperitoneal injection. Include a control group that receives an equivalent volume of sterile saline.
-
Observation: Observe the animals continuously for the first 4 hours after dosing and then periodically for 14 days. Record any signs of toxicity, such as changes in behavior, convulsions, or mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a suitable statistical method (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
Caption: Mechanism of 4-Deoxypyridoxine (4-DP) toxicity.
Caption: General experimental workflow for assessing 4-DP toxicity.
Technical Support Center: 4-Deoxypyridoxine (4-DPD) Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected side effects of 4-Deoxypyridoxine (4-DPD) observed in animal models. The information is intended to assist researchers in designing, conducting, and interpreting experiments involving this vitamin B6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 4-Deoxypyridoxine (4-DPD)?
A1: 4-Deoxypyridoxine is a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active coenzyme form, pyridoxal 5'-phosphate (PLP). 4-DPD itself is phosphorylated by pyridoxal kinase to form 4-deoxypyridoxine 5'-phosphate (4-DPNP). This phosphorylated form then inhibits PLP-dependent enzymes, which are crucial for a wide range of metabolic processes, including amino acid metabolism.[1][2][3]
Q2: Are there species-specific differences in the metabolism of 4-DPD?
A2: Yes, significant differences in the metabolism of 4-DPD have been observed between rats and humans. In rats, a significant portion of administered 4-DPD is excreted in the urine as 4-deoxypyridoxine-3-(hydrogen sulfate). This metabolite has not been detected in human urine. Conversely, 4'-deoxy-5-pyridoxic acid is a major metabolite in humans but is not found in rat urine.[4] These metabolic differences should be carefully considered when extrapolating findings from rat models to humans.
Q3: What are the expected side effects of 4-DPD administration in animal models?
A3: As a vitamin B6 antagonist, 4-DPD is expected to induce signs of vitamin B6 deficiency. These can include weight loss, reduced food intake, and alterations in amino acid metabolism, such as increased xanthurenic acid excretion after a tryptophan load.[5]
Troubleshooting Guides for Unexpected Side Effects
Issue 1: Unexpected Immunomodulatory Effects
Symptoms:
-
Reduced inflammatory response in disease models.
-
Altered antibody production (IgG, IgG1, and IgM).
Possible Cause: 4-DPD has demonstrated anti-inflammatory and immunomodulatory properties, likely through the inhibition of PLP-dependent enzymes involved in immune cell function and signaling.
Troubleshooting and Experimental Considerations:
-
Confirm Vitamin B6 Status: Ensure that the observed immune effects are not solely due to a generalized malnutrition secondary to vitamin B6 deficiency. Include a pair-fed control group in your study design.
-
Cytokine Profiling: To understand the mechanism, measure the levels of key cytokines such as IL-1, TNF-α, and IL-6, which have been shown to be depressed by 4-DPD.[6]
-
Antibody Isotype Analysis: When assessing humoral immunity, measure different antibody isotypes (e.g., IgG1, IgG2a) to determine if there is a skewing of the T-helper cell response.
Issue 2: Unanticipated Cardiovascular Effects
Symptoms:
-
Changes in heart rate.
-
Alterations in coronary flow.
Possible Cause: Direct or indirect effects of 4-DPD on cardiac muscle physiology and the coronary vasculature.
Troubleshooting and Experimental Considerations:
-
Isolated Heart Preparation: To distinguish between systemic and direct cardiac effects, consider using an isovolumic isolated heart model for detailed hemodynamic measurements.
-
Biochemical Markers: Measure cardiac biomarkers such as creatine kinase in the perfusate and glycogen stores in the heart tissue to assess for cardiac stress or damage.
-
Dose-Response Relationship: Establish a clear dose-response curve for the observed cardiovascular effects to determine the therapeutic window and potential toxic concentrations.
Issue 3: Neurotoxicity and Behavioral Changes
Symptoms:
-
Altered locomotor activity.
-
Anxiety-like behaviors.
-
Changes in neurotransmitter levels.
Possible Cause: Inhibition of PLP-dependent enzymes is critical for the synthesis of several key neurotransmitters, including GABA, serotonin, and dopamine. Disruption of these pathways can lead to a range of neurological and behavioral effects.
Troubleshooting and Experimental Considerations:
-
Behavioral Test Battery: Employ a battery of behavioral tests to comprehensively assess neurotoxicity. This may include:
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
Elevated Plus Maze and Light-Dark Box: To assess anxiety-like behavior.[7]
-
Rotarod Test: To measure motor coordination and balance.
-
-
Neurochemical Analysis: Measure neurotransmitter levels (e.g., GABA, glutamate, serotonin, dopamine) and their metabolites in different brain regions (e.g., cortex, striatum, cerebellum) using techniques like HPLC.[1][8][9]
-
Histopathology: Conduct histopathological examination of brain tissue to identify any neuronal damage or morphological changes.
Issue 4: Potential for Reproductive and Developmental Toxicity
Symptoms:
-
Reduced fertility.
-
Adverse effects on fetal development.
Possible Cause: Vitamin B6 is essential for normal reproductive function and fetal development. Antagonism by 4-DPD could disrupt these processes.
Troubleshooting and Experimental Considerations:
-
Standardized Toxicity Screening: Follow established protocols for reproductive and developmental toxicity screening, such as those outlined by the OECD or FDA.[10][11] This typically involves administering the compound to animals before and during gestation and examining both maternal and fetal outcomes.
-
Dose-Ranging Studies: Conduct preliminary dose-ranging studies to identify the maximum tolerated dose that does not cause severe maternal toxicity, which could confound the interpretation of developmental effects.
-
Fetal Examinations: Perform thorough examinations of fetuses for external, visceral, and skeletal malformations.[12]
Data Presentation: Summary of Quantitative Data
Table 1: Immunomodulatory Effects of 4-Deoxypyridoxine in Mice
| Parameter | Animal Model | Treatment | Observation | Reference |
| Inflammatory Cell Infiltration | BALB/c mice with T. spiralis infection | Vitamin B6-deficient diet + 250 µ g/mouse 4-DPD (i.p.) for 15 days | Reduced infiltration of macrophages, lymphocytes, and eosinophils in diaphragm, masseter, and myocardium. | [6] |
| IgG, IgG1, and IgM Levels | BALB/c mice with T. spiralis infection | 8 x 10^5 M/100 µl 4-DPD (i.p.) daily for 20 days prior to infection | Lower levels of parasite-specific IgG, IgG1, and IgM compared to untreated mice. |
Table 2: Cardiovascular Effects of 4-Deoxypyridoxine in Isolated Rat Hearts
| Parameter | Treatment | Duration | Observation |
| Heart Rate | 10⁻⁵ M 4-DPD | 40 min | +32% |
| Coronary Flow | 10⁻⁵ M 4-DPD | 40 min | +40% |
| Glycogen Reserves | 10⁻⁵ M 4-DPD | 40 min | -33% |
| Pyridoxal-5-Phosphate | 10⁻⁵ M 4-DPD | 40 min | -13% |
Table 3: Neurochemical Effects of Pyridoxine Analogs in Rat Brain
| Compound | Effect on GABA metabolism | Reference |
| 4-Deoxypyridoxine | Altered GABA metabolism in the brain of rats on a vitamin B6 deficient diet. | [1] |
Experimental Protocols
Protocol 1: Assessment of Immunomodulatory Effects in Mice
-
Animal Model: BALB/c mice, 6 weeks of age.
-
Groups:
-
Control: Normal diet.
-
4-DPD Treated: Vitamin B6-deficient diet for 15 days prior to infection, plus intraperitoneal (i.p.) injection of 250 µ g/mouse of 4-DPD daily for 15 days (starting 5 days before infection).
-
-
Induction of Inflammation: Infection with 150 larvae of Trichinella spiralis per os.
-
Endpoint Analysis (14 days post-infection):
-
Histopathology: Collect diaphragm, masseter, and heart muscle tissues. Fix in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Quantify inflammatory cell infiltration.
-
Antibody Titer: Collect serum and measure levels of parasite-specific IgG, IgG1, and IgM using ELISA.[6]
-
Protocol 2: Evaluation of Cardiovascular Effects in an Isolated Rat Heart Model
-
Animal Model: Male Wistar rats.
-
Heart Perfusion:
-
Anesthetize rats and excise the heart.
-
Mount the aorta on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer at a constant flow.
-
Insert a latex balloon into the left ventricle to measure isovolumic pressure.
-
-
Experimental Groups:
-
Control: Perfusion with buffer only.
-
4-DPD: Perfusion with buffer containing 10⁻⁵ M 4-DPD.
-
-
Measurements (at 20 and 40 minutes):
-
Hemodynamics: Record left ventricular developed pressure, heart rate, and coronary flow.
-
Biochemical Analysis: Measure lactate and creatine kinase activity in the effluent perfusate. At the end of the experiment, freeze-clamp the heart tissue for glycogen and pyridoxal-5-phosphate analysis.
-
Protocol 3: Neurobehavioral Assessment in Mice
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Drug Administration: Administer 4-DPD via i.p. injection at various doses (e.g., 90, 180, 360 mg/kg) or a vehicle control.
-
Behavioral Testing (30 minutes post-injection):
-
Elevated Plus Maze (EPM): Place the mouse in the center of the maze and record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
Light-Dark Box (LDB): Place the mouse in the light compartment and record the time spent in the light and dark compartments and the number of transitions between them for 10 minutes.[7]
-
-
Neurochemical Analysis: Following behavioral testing, euthanize the animals, and dissect brain regions of interest. Homogenize the tissue and analyze for neurotransmitter levels (GABA, glutamate, etc.) using appropriate analytical methods.[7]
Visualizations
Signaling Pathway
References
- 1. Some effects of dietary vitamin B 6 deficiency and 4-deoxypyridoxine on -aminobutyric acid metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism of 4'-deoxypyridoxine in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effect of pyridoxine in mice by elevated plus maze and light and dark box: Evidence for the involvement of GABAergic and NO-sGC-cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxine, regardless of serotonin levels, increases production of 5-hydroxytryptophan in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. fda.gov [fda.gov]
- 12. mdpi.com [mdpi.com]
troubleshooting inconsistent results with 4-Deoxypyridoxine
Welcome to the technical support center for 4-Deoxypyridoxine (4-DP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 4-DP and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is 4-Deoxypyridoxine (4-DP) and what is its primary mechanism of action?
A1: 4-Deoxypyridoxine is a vitamin B6 antagonist. Its primary mechanism of action involves the disruption of vitamin B6 metabolism.[1][2] 4-DP is phosphorylated by the enzyme pyridoxal kinase (PdxK) to form 4'-deoxypyridoxine phosphate (4dPNP).[3][4] Both 4-DP and 4dPNP can exert inhibitory effects. 4dPNP acts as a competitive inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for numerous metabolic processes. Additionally, 4-DP itself can competitively inhibit pyridoxal kinase and the cellular uptake of pyridoxine (a form of vitamin B6).[3][4]
Q2: What are the common experimental applications of 4-DP?
A2: 4-DP is frequently used in research to:
-
Induce a state of vitamin B6 deficiency to study its physiological consequences.
-
Investigate the role of PLP-dependent enzymes in various cellular pathways.
-
Study the effects of disrupting vitamin B6 homeostasis on cell growth, metabolism, and signaling.
-
Serve as an inhibitor of sphingosine-1-phosphate lyase (SGPL1) to study its role in apoptosis and other cellular processes.[2]
Q3: How should 4-DP be stored and handled?
A3: 4-Deoxypyridoxine hydrochloride is typically a crystalline solid. For long-term storage, it is recommended to keep it at -20°C. Stock solutions can be prepared in solvents like DMSO or aqueous buffers such as PBS.[5] Aqueous solutions are not recommended for storage for more than one day.[5]
Q4: Is 4-DP toxic to all cells?
A4: The toxicity of 4-DP can vary significantly depending on the cell type, genetic background, and experimental conditions. For instance, vitamin B6 auxotrophs (cells that cannot synthesize their own B6) are particularly sensitive to 4-DP.[3] The composition of the culture medium, especially the presence and concentration of B6 vitamers, can also greatly influence its toxic effects.[6]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of 4-DP on my cells.
-
Question: I am treating my mammalian cells with 4-DP, but I am not seeing the expected inhibitory effect, or the results are highly variable between experiments. What could be the cause?
-
Answer: Inconsistent results with 4-DP are a common issue and can stem from several factors:
-
Media Composition: The presence of vitamin B6 (pyridoxine, pyridoxal, or pyridoxamine) in your cell culture medium can counteract the effects of 4-DP.[6] Standard media formulations often contain sufficient levels of vitamin B6 to overcome the inhibitory action of 4-DP.
-
Solution: Consider using a custom vitamin B6-deficient medium or reducing the concentration of vitamin B6 in your medium. Always check the formulation of your basal medium and serum supplement.
-
-
Cell Type and Metabolism: Different cell lines have varying levels of pyridoxal kinase activity and different dependencies on PLP-dependent enzymes. This can lead to a wide range of sensitivities to 4-DP.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of 4-DP for your specific cell line. It is also advisable to consult the literature for studies that have used 4-DP in a similar cell model.
-
-
4-DP Degradation: While stable as a solid, 4-DP in solution, particularly in aqueous buffers, may have limited stability.[5]
-
Solution: Prepare fresh working solutions of 4-DP for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Experimental Workflow:
Figure 1. Recommended experimental workflow for consistent 4-DP results.
-
Issue 2: Unexpected cell death or off-target effects.
-
Question: I am observing a higher-than-expected level of cell death or effects that do not seem to be related to vitamin B6 antagonism. What could be happening?
-
Answer: While 4-DP is primarily known as a vitamin B6 antagonist, it can have other effects:
-
Inhibition of Sphingosine-1-Phosphate Lyase (SGPL1): 4-DP is also a known inhibitor of SGPL1, an enzyme involved in sphingolipid metabolism and apoptosis.[2] This inhibition can lead to the accumulation of sphingosine-1-phosphate (S1P), which has its own signaling functions.
-
Solution: Be aware of this dual activity when interpreting your results. If you suspect SGPL1 inhibition is a confounding factor, consider using other SGPL1 inhibitors or rescue experiments with downstream metabolites to dissect the specific pathways involved.
-
-
Solvent Toxicity: If using a high concentration of a solvent like DMSO to dissolve 4-DP, the solvent itself could be contributing to cell death.
-
Solution: Always include a vehicle control (cells treated with the same concentration of solvent without 4-DP) in your experiments. Keep the final solvent concentration as low as possible, typically below 0.5%.
-
-
Data Summary
The following tables summarize key quantitative data related to the use of 4-Deoxypyridoxine.
Table 1: Inhibition of Pyridoxal Kinase by 4-Deoxypyridoxine
| Organism/Tissue | Enzyme | Substrate | Inhibition Type | Ki Value | Reference |
| Mouse Brain | Pyridoxal Kinase | Pyridoxal | Competitive | Not specified | [7] |
| Human | Pyridoxal Kinase | Pyridoxal | Competitive | Not specified | [8] |
| E. coli | Pyridoxal Kinase | Pyridoxal | Competitive | ~0.5 µM |
Table 2: Exemplary Concentrations of 4-Deoxypyridoxine Used in in vitro Studies
| Cell Type/Organism | Assay | 4-DP Concentration | Observed Effect | Reference |
| E. coli (B6 auxotrophs) | Growth Inhibition | 0-100 µM | Dose-dependent growth inhibition | [3] |
| E. coli (wild-type) | Sensitivity Assay (liquid media) | 0-10 mM | Growth inhibition at higher concentrations | [3] |
| Rat | in vivo dietary supplement | 1 g/kg of diet | Greater loss in body and thymus weight in B6-deficient diet | [9] |
| Human | in vivo oral dose | 3 to 7.5 mg/kg of body weight | Rapid excretion in urine | [10] |
Note: IC50 values are highly cell-line dependent and should be determined empirically.
Experimental Protocols
Protocol 1: General Procedure for a Cell Viability (MTT) Assay with 4-Deoxypyridoxine
This protocol provides a general guideline for assessing the effect of 4-DP on the viability of adherent mammalian cells using an MTT assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of 4-DP Working Solutions:
-
Prepare a stock solution of 4-DP (e.g., 100 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of the 4-DP stock solution in a vitamin B6-deficient cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Remove the existing medium from the wells.
-
Add 100 µL of the 4-DP working solutions (or vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[5]
-
Incubate at room temperature in the dark for 2-4 hours or overnight, with gentle shaking, to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Figure 2. Workflow for a typical MTT assay with 4-DP treatment. -
Protocol 2: Pyridoxal Kinase (PdxK) Inhibition Assay
This is a generalized protocol to assess the inhibitory effect of 4-DP on PdxK activity.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).
-
Prepare stock solutions of ATP, pyridoxal (the substrate), and 4-DP.
-
-
Enzyme Preparation:
-
Dilute the purified pyridoxal kinase enzyme to the desired concentration in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, varying concentrations of 4-DP (the inhibitor), and a fixed concentration of pyridoxal.
-
Pre-incubate the mixture for 5-10 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
The reaction progress can be monitored by measuring the formation of pyridoxal-5'-phosphate (PLP) or the depletion of ATP using various methods, such as HPLC or a coupled enzyme assay.
-
-
Data Analysis:
-
Determine the initial reaction velocities at different inhibitor concentrations.
-
Plot the data using appropriate kinetic models (e.g., Lineweaver-Burk or Michaelis-Menten) to determine the type of inhibition and the inhibition constant (Ki).
-
Signaling Pathways
Vitamin B6 Metabolism and the Action of 4-Deoxypyridoxine
4-DP interferes with the normal metabolism of vitamin B6. The following diagram illustrates the key steps in the vitamin B6 salvage pathway and the points of inhibition by 4-DP.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo metabolism of 4'-deoxypyridoxine in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Deoxypyridoxine Hydrochloride (4-DP) Efficacy and Dietary Considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Deoxypyridoxine hydrochloride (4-DP). The information focuses on the critical impact of diet on the experimental efficacy of this vitamin B6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound (4-DP) and what is its primary mechanism of action?
This compound is a potent antagonist of vitamin B6.[1][2] Its primary mechanism of action involves the competitive inhibition of enzymes that require pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, as a cofactor.[2][3] By doing so, 4-DP can induce a state of vitamin B6 deficiency, which in turn suppresses the immune system.[2] It has been shown to depress the production of cytokines such as IL-1, TNF, and IL-6, giving it anti-inflammatory properties.[1] Additionally, 4-DP has been identified as an inhibitor of sphingosine-1-phosphate lyase.[2][4]
Q2: How does dietary vitamin B6 content affect the efficacy of 4-DP?
The efficacy of 4-DP is highly dependent on the dietary intake of vitamin B6. A diet deficient in vitamin B6 will potentiate the effects of 4-DP, leading to more significant physiological outcomes. Conversely, a diet rich in vitamin B6 will likely counteract the antagonistic effects of 4-DP, potentially reducing or eliminating its intended experimental effects. Therefore, controlling and monitoring the vitamin B6 content of the experimental diet is crucial for reproducible and accurate results.
Q3: What are the expected physiological effects of 4-DP administration, particularly in combination with a vitamin B6-deficient diet?
Administering 4-DP in conjunction with a vitamin B6-deficient diet can lead to several observable physiological effects, including:
-
Weight Loss: Studies have shown that animals on a vitamin B6-deficient diet treated with 4-DP exhibit significantly lower average body weight compared to control groups on a normal diet.[1][5]
-
Reduced Inflammation: The combination has been shown to reduce the inflammatory response, characterized by decreased infiltration of inflammatory cells such as macrophages, lymphocytes, and eosinophils in tissues.[1]
-
Immunosuppression: By inducing vitamin B6 deficiency, 4-DP can suppress the immune system.[2]
-
Altered Metabolism: As a vitamin B6 antagonist, 4-DP can interfere with various metabolic processes that depend on PLP, including amino acid metabolism.[6]
Q4: Are there any known toxic or adverse effects of 4-DP?
Yes, 4-Deoxypyridoxine can be toxic, particularly to developing embryos, as it can negatively impact collagen and elastin development.[2] In general, its administration is intended to induce a state of vitamin B6 deficiency, which itself can lead to pathologies such as microcytic anemia and growth alterations.[1] Therefore, careful dose selection and monitoring of animal health during experiments are essential.
Troubleshooting Guides
Problem: Inconsistent or weaker-than-expected effects of 4-DP in our animal model.
-
Possible Cause 1: High Vitamin B6 Content in Diet. The most likely cause is a higher-than-anticipated level of vitamin B6 in the control or experimental diet, which would compete with 4-DP and reduce its efficacy.
-
Solution: Analyze the vitamin B6 content of your animal feed. If necessary, switch to a custom-formulated diet with a precisely controlled, and likely deficient, level of vitamin B6 to enhance the effects of 4-DP.
-
-
Possible Cause 2: Incorrect Dosage or Administration of 4-DP. The dosage of 4-DP may be insufficient for the specific animal model or strain, or the administration route may not be optimal.
-
Solution: Review the literature for established dosage ranges and administration routes for your specific application. Consider performing a dose-response study to determine the optimal concentration for your experimental goals.
-
-
Possible Cause 3: Animal Strain Variability. Different animal strains may have varying sensitivities to vitamin B6 deficiency and 4-DP.
-
Solution: Consult literature to see if the chosen animal strain is appropriate for this type of study. If possible, consider using a strain that has been previously shown to be sensitive to 4-DP.
-
Problem: Significant and unintended weight loss or signs of toxicity in the experimental group.
-
Possible Cause 1: Excessive 4-DP Dosage or Severe Vitamin B6 Deficiency. The combined effect of a highly vitamin B6-deficient diet and a high dose of 4-DP may be overly severe, leading to excessive weight loss and other signs of toxicity.
-
Solution: Reduce the dosage of 4-DP or slightly increase the amount of vitamin B6 in the diet to mitigate the severity of the deficiency. Closely monitor the health of the animals and establish clear endpoints for humane intervention.
-
-
Possible Cause 2: Palatability of the Diet. The custom, vitamin B6-deficient diet may be less palatable to the animals, leading to reduced food intake and subsequent weight loss independent of the direct effects of 4-DP.
-
Solution: Include a pair-fed control group in your experimental design. This group would receive a control diet in the same amount as consumed by the 4-DP-treated group, helping to differentiate between the effects of reduced food intake and the pharmacological effects of 4-DP.
-
Quantitative Data Summary
The following table summarizes key quantitative findings from a study investigating the impact of a vitamin B6-deficient diet plus 4-DP on mice infected with T. spiralis.
| Parameter | Control Group (Normal Diet) | Experimental Group (B6-Deficient Diet + 4-DP) | Significance | Reference |
| Average Body Weight | Higher | Significantly Lower | p < 0.05 | [5] |
| Thymus Weight | Higher | Significantly Lower | p < 0.01 | [5] |
| Plasma Cholesterol | Lower | Increased | p < 0.05 | [5] |
| Diaphragm Cysts | Higher Number | Significantly Decreased Number | Not specified | [1] |
| Inflammatory Cell Infiltration | More Intense | Less Intense | Not specified | [1] |
Experimental Protocols
Key Experiment: Induction of Vitamin B6 Deficiency with 4-DP
This protocol is a generalized representation based on methodologies described in the literature.[1][5] Researchers should adapt it to their specific experimental needs.
-
Animal Model: BALB/c mice, 6 weeks of age.
-
Acclimatization: Acclimatize animals for at least one week upon arrival, with free access to standard chow and water.
-
Dietary Groups:
-
Control Group: Maintained on a normal, vitamin B6-sufficient diet throughout the experiment.
-
Experimental Group: Maintained on a vitamin B6-deficient synthetic pellet diet. This diet should be introduced for a period (e.g., 15 days) before the start of the experimental challenge.
-
-
4-DP Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Dosage and Route: Administer 4-DP via intraperitoneal (i.p.) injection. A sample dosage could be 250 µ g/mouse .
-
Schedule: Begin 4-DP injections for a set period (e.g., 15 days), starting before the experimental challenge (e.g., 5 days prior).
-
-
Monitoring and Data Collection:
-
Body Weight: Measure and record the body weight of each animal weekly.
-
Food and Water Intake: Monitor daily food and water consumption.
-
Clinical Signs: Observe animals daily for any signs of distress or toxicity.
-
Visualizations
References
- 1. Vitamin B6-deficient diet plus 4-deoxypyridoxine (4-DPD) reduces the inflammatory response induced by T. spiralis in diaphragm, masseter and heart muscle tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound | S1P Receptor | TargetMol [targetmol.com]
- 5. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Technical Support Center: 4-Deoxypyridoxine for Intraperitoneal Injection
This guide provides detailed instructions and troubleshooting advice for researchers, scientists, and drug development professionals on the preparation of 4-Deoxypyridoxine for intraperitoneal (IP) injection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for intraperitoneal injection of 4-Deoxypyridoxine?
A1: The choice of vehicle depends on the required concentration and experimental design. For aqueous solutions, Phosphate-Buffered Saline (PBS) at pH 7.2 or isotonic saline are common choices.[1] If higher concentrations are needed, a co-solvent system is recommended. A typical co-solvent formulation involves creating a stock solution in an organic solvent like DMSO and then diluting it in a mixture containing agents like PEG300, Tween-80, and saline.[2]
Q2: What is the solubility of 4-Deoxypyridoxine in common solvents?
A2: 4-Deoxypyridoxine hydrochloride is soluble in water, alcohol, and PBS (pH 7.2) at approximately 10 mg/mL.[1] It is also soluble in DMSO at a concentration of about 10 mg/mL.[1][2] For detailed solubility data, please refer to the data table below.
Q3: How should I prepare a stock solution of 4-Deoxypyridoxine?
A3: A stock solution can be prepared by dissolving this compound in a solvent of choice, such as DMSO.[1] It is recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: How long can I store the prepared solutions?
A4: The stability of the solution depends on the solvent and storage temperature.
-
Solid Form: Stable for at least 4 years when stored at -20°C.[1]
-
Stock Solutions (in solvent): Store at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2]
-
Aqueous Solutions (e.g., in PBS): It is not recommended to store aqueous solutions for more than one day.[1]
-
In Vivo Working Solutions: These should be prepared fresh on the day of use.[2]
Q5: What safety precautions should I take when handling 4-Deoxypyridoxine?
A5: 4-Deoxypyridoxine should be considered a hazardous material.[1] Always handle it in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[3][4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, wash the affected area thoroughly with water.[4]
Troubleshooting Guide
Problem: The compound is not dissolving in my aqueous vehicle (saline or PBS).
-
Solution 1: Check Concentration: Ensure you are not exceeding the solubility limit of approximately 10 mg/mL in PBS (pH 7.2).[1]
-
Solution 2: Gentle Warming: For some compounds, gentle warming can aid dissolution. However, be cautious as heat can degrade the compound.
-
Solution 3: Use a Co-solvent System: For concentrations that are difficult to achieve in aqueous solutions, prepare a high-concentration stock in DMSO and use a co-solvent system for the final dilution as detailed in the experimental protocols.[2]
Problem: The solution precipitates after diluting the DMSO stock into an aqueous buffer.
-
Solution 1: Use a Stepwise Co-solvent Addition: Instead of direct dilution, use a validated co-solvent protocol. For example, dilute the DMSO stock into PEG300 first, then add Tween-80, and finally add saline.[2] This method helps to maintain the compound's solubility.
-
Solution 2: Reduce Final Concentration: The final concentration in the injection vehicle may be too high, causing the compound to crash out of solution. Try preparing a more dilute final solution.
Problem: I am concerned about the toxicity of the solvent vehicle (e.g., DMSO).
-
Solution 1: Minimize Organic Solvent Concentration: When preparing the final working solution, ensure that the residual amount of the organic solvent is insignificant, as organic solvents can have physiological effects.[1] The final concentration of DMSO in co-solvent systems is typically kept low (e.g., 10% v/v).[2]
-
Solution 2: Use an Alternative Vehicle: Consider using vehicles with lower toxicity profiles, such as solutions containing cyclodextrins (e.g., 20% SBE-β-CD in Saline), which can also enhance solubility.[2]
-
Solution 3: Run Vehicle Controls: Always include a control group in your experiment that receives only the vehicle to account for any effects of the solvent system itself.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent/Vehicle | Solubility/Concentration | Storage Temperature | Shelf Life | Citation |
| Solid Form | N/A | -20°C | ≥ 4 years | [1] |
| Water | Soluble | N/A | N/A | |
| PBS (pH 7.2) | ~10 mg/mL | 4°C | ≤ 1 day | [1] |
| DMSO | ~10 mg/mL | -20°C / -80°C | 1 month / 6 months | [1][2] |
| Co-solvent (DMSO/PEG300/Tween-80/Saline) | ≥ 1 mg/mL | Prepare Fresh | Use same day | [2] |
Experimental Protocols
Protocol 1: Preparation of 4-Deoxypyridoxine in PBS (for lower concentrations)
-
Weighing: Aseptically weigh the required amount of this compound crystalline solid in a sterile container.
-
Dissolution: Add sterile PBS (pH 7.2) to the solid to achieve the desired final concentration (not exceeding 10 mg/mL).[1]
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Use the solution immediately. It is not recommended to store for more than one day.[1]
Protocol 2: Preparation of 4-Deoxypyridoxine using a Co-solvent System (for higher concentrations)
This protocol yields a 1 mg/mL working solution.[2]
-
Prepare Stock Solution: Dissolve this compound in new, non-hygroscopic DMSO to a concentration of 10 mg/mL.[2] This is your stock solution.
-
Prepare Co-solvent Mixture (example for 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
-
Final Dilution: Add 450 µL of sterile saline to the mixture to bring the total volume to 1 mL. Mix well.
-
Final Product: The result is a 1 mg/mL clear solution of 4-Deoxypyridoxine ready for injection. This working solution should be prepared fresh for same-day use.[2]
Mandatory Visualization
Caption: Workflow for preparing 4-Deoxypyridoxine for IP injection.
References
addressing batch-to-batch variability of 4-Deoxypyridoxine
Welcome to the technical support center for 4-Deoxypyridoxine (4-DP). This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of 4-DP and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-Deoxypyridoxine (4-DP) and what is its primary mechanism of action?
A1: 4-Deoxypyridoxine is a vitamin B6 antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of pyridoxal kinase, an enzyme essential for the phosphorylation of vitamin B6 to its biologically active form, pyridoxal 5'-phosphate (PLP).[3][4] By preventing the formation of PLP, 4-DP effectively induces a state of vitamin B6 deficiency, which can suppress the immune system and affect various metabolic processes.[1]
Q2: What are the common experimental applications of 4-DP?
A2: Researchers commonly use 4-DP to induce vitamin B6 deficiency in experimental models to study its physiological consequences.[4] It is also utilized in immunology research to modulate immune responses and in studies investigating metabolic pathways that are dependent on PLP.[1][4]
Q3: What could cause batch-to-batch variability in 4-Deoxypyridoxine?
A3: Batch-to-batch variability in 4-DP, as with many chemical reagents, can stem from several factors during manufacturing and handling:
-
Purity Levels: Different batches may have varying levels of purity, with the presence of unreacted starting materials or byproducts from the synthesis process.
-
Impurity Profile: The nature and concentration of impurities can differ between batches. A common concern is contamination with pyridoxine, the very molecule 4-DP is meant to antagonize.
-
Physical Properties: Variations in crystalline structure, particle size, and solubility can affect how the compound behaves in experimental assays.
-
Storage and Handling: Improper storage conditions, such as exposure to light, moisture, or elevated temperatures, can lead to degradation of the compound over time, resulting in variability.
Q4: How can impurities in a 4-DP batch affect my experimental results?
A4: Impurities can have a significant impact on experimental outcomes. For instance, if a batch of 4-DP is contaminated with pyridoxine, its antagonistic effect will be diminished, leading to weaker or inconsistent results. Other reactive impurities could interact with components of your experimental system, leading to off-target effects or artifacts.
Q5: How should I store 4-Deoxypyridoxine?
A5: 4-Deoxypyridoxine hydrochloride is typically supplied as a crystalline solid and should be stored at -20°C. It is recommended to keep it in a tightly sealed container, protected from light and moisture. Aqueous solutions of 4-DP are not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using 4-Deoxypyridoxine.
Issue 1: Inconsistent or weaker than expected biological effects of 4-DP across experiments.
-
Question: Are you observing variable results even when using the same concentration of 4-DP?
-
Possible Cause: This is a classic sign of batch-to-batch variability. The potency of different 4-DP batches can vary due to differences in purity and impurity profiles.
-
Troubleshooting Steps:
-
Qualify New Batches: Before using a new batch of 4-DP for critical experiments, it is essential to qualify it. This involves comparing its performance to a previous batch that gave the desired results.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response experiment to determine the effective concentration required to achieve the desired biological effect. This will help you normalize the activity of different batches.
-
Analytical Characterization: If you have access to analytical instrumentation, consider characterizing the purity of the new batch using methods like High-Performance Liquid Chromatography (HPLC).[5]
-
Issue 2: Poor solubility of 4-DP in aqueous solutions.
-
Question: Are you having difficulty dissolving 4-DP in your experimental buffer?
-
Possible Cause: While this compound has good solubility in aqueous buffers like PBS (approximately 10 mg/mL), issues can arise from using the free base form or from buffer components that may reduce its solubility.
-
Troubleshooting Steps:
-
Check the Salt Form: Ensure you are using the hydrochloride salt of 4-DP for better aqueous solubility.
-
Adjust pH: The solubility of 4-DP can be pH-dependent. Try adjusting the pH of your buffer to see if it improves solubility.
-
Use a Stock Solution: Prepare a concentrated stock solution in a suitable solvent like DMSO (solubility of ~10 mg/mL) and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
-
Issue 3: Unexpected or off-target effects observed in your experiments.
-
Question: Are you seeing biological effects that are not consistent with the known mechanism of 4-DP as a vitamin B6 antagonist?
-
Possible Cause: This could be due to the presence of biologically active impurities in your 4-DP batch.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on purity and any identified impurities.
-
Consider an Alternative Supplier: If you suspect impurities are the issue, try obtaining 4-DP from a different supplier and see if the unexpected effects persist.
-
Purify the Compound: If feasible, you could consider purifying your batch of 4-DP using techniques like recrystallization or chromatography.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ · HCl | |
| Molecular Weight | 189.64 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Solubility in PBS (pH 7.2) | ~10 mg/mL | |
| Solubility in DMSO | ~10 mg/mL | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Qualification of a New Batch of 4-Deoxypyridoxine using a Cell-Based Assay
This protocol outlines a general procedure to compare the potency of a new batch of 4-DP with a previously validated batch.
-
Cell Culture: Culture a cell line known to be sensitive to vitamin B6 levels or 4-DP treatment.
-
Preparation of 4-DP Solutions:
-
Prepare a 10 mM stock solution of both the new and the reference batch of 4-DP in DMSO.
-
Prepare a series of dilutions from each stock solution in the cell culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Remove the medium and add the prepared 4-DP dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assessment of Cell Viability/Proliferation: Use a suitable assay (e.g., MTT, XTT, or CellTiter-Glo) to measure cell viability or proliferation.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves for both batches of 4-DP.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each batch. A significant difference in IC50 values indicates a difference in potency between the batches.
-
Protocol 2: Purity Assessment of 4-Deoxypyridoxine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of a 4-DP sample.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of 4-DP in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 292 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared 4-DP solution into the HPLC system.
-
Record the chromatogram. The purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.
-
Visualizations
Caption: Mechanism of action of 4-Deoxypyridoxine.
Caption: Quality control workflow for new batches of 4-DP.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. 4-脱氧吡哆醇 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Lot-to-lot variation and verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.ie [scientificlabs.ie]
Technical Support Center: Understanding the Influence of Cell Culture Media on 4-Deoxypyridoxine (4-DP) Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Deoxypyridoxine (4-DP), a known vitamin B6 antagonist. The toxicity of 4-DP can be significantly influenced by the composition of the cell culture medium, particularly its vitamin B6 content. This guide will help you navigate potential experimental variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is 4-Deoxypyridoxine (4-DP) and how does it work?
A1: 4-Deoxypyridoxine is an antagonist of vitamin B6. Its primary mechanism of action involves competitive inhibition of pyridoxal kinase (PDXK), the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their biologically active 5'-phosphate forms.[1][2] 4-DP itself is a substrate for PDXK and is converted to 4-deoxypyridoxine 5'-phosphate (4-dPNP).[2] This phosphorylated form then inhibits various pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for amino acid metabolism and other essential cellular processes.[2][3]
Q2: Why am I seeing inconsistent results with 4-DP in my experiments?
A2: Inconsistent results, such as variable IC50 values, are often attributable to differences in cell culture media composition. The concentration and form of vitamin B6 (pyridoxal or pyridoxine) in your medium can directly compete with 4-DP for binding to pyridoxal kinase, thereby altering its apparent toxicity.[3][4] Different media formulations and even different manufacturers of the same medium can have varying levels of vitamin B6.[5]
Q3: How does the type of vitamin B6 in my medium (pyridoxal vs. pyridoxine) affect 4-DP toxicity?
A3: Both pyridoxal (the aldehyde form) and pyridoxine (the alcohol form) can be phosphorylated by pyridoxal kinase to ultimately form the active coenzyme PLP. Pyridoxal is more chemically reactive than pyridoxine. High concentrations of pyridoxal have been shown to be more inhibitory to cell proliferation than high concentrations of pyridoxine in certain cell lines.[6] This suggests that the form of vitamin B6 in your medium can influence the cellular response to 4-DP. Media containing higher levels of pyridoxal may require higher concentrations of 4-DP to achieve the same inhibitory effect due to increased competition.
Q4: Can the expression level of pyridoxal kinase (PDXK) in my cell line affect its sensitivity to 4-DP?
A4: Yes, the expression level of PDXK can be a critical factor. A higher intracellular concentration of PDXK may lead to more efficient phosphorylation of 4-DP, potentially increasing the cell's sensitivity to the compound. PDXK expression is known to vary across different cancer cell lines and may be upregulated in certain malignancies, reflecting an increased reliance on vitamin B6 metabolism.[7][8]
Q5: How does serum supplementation (e.g., FBS) impact 4-DP toxicity?
A5: Fetal Bovine Serum (FBS) is a complex mixture that contains various components, including amino acids and vitamins, which can influence the effects of 4-DP.[9] The exact composition of FBS can vary between lots, introducing another source of experimental variability. It is advisable to test each new lot of FBS for its impact on your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values for 4-DP between experiments. | 1. Inconsistent cell culture medium formulation or supplier. 2. Lot-to-lot variation in serum (e.g., FBS). 3. Changes in cell passage number affecting PDXK expression. | 1. Standardize the cell culture medium and supplier for the entire study. 2. Use a single, pre-tested lot of serum for all related experiments. 3. Perform experiments within a consistent range of cell passage numbers. |
| 4-DP appears less toxic than expected based on literature values. | 1. The cell culture medium has a high concentration of vitamin B6 (pyridoxal or pyridoxine), leading to increased competition. 2. The cell line has low expression of pyridoxal kinase (PDXK). | 1. Consult the media formulation sheet to determine the vitamin B6 concentration. Consider using a medium with a lower vitamin B6 content or a custom formulation for sensitive studies. 2. Measure the baseline expression of PDXK in your cell line via Western blot or qPCR. |
| Unexpected changes in cell morphology or growth after 4-DP treatment. | 1. Off-target effects of 4-DP. 2. Secondary effects due to the inhibition of multiple PLP-dependent enzymes. | 1. Perform a rescue experiment by supplementing the medium with pyridoxal 5'-phosphate (PLP) to confirm that the observed effects are due to vitamin B6 antagonism. Note that PLP itself is generally not added to media and does not cross the cell membrane readily. A more feasible rescue would be with high levels of pyridoxal or pyridoxine. 2. Analyze key metabolic pathways known to be dependent on PLP. |
Data Presentation
Table 1: Vitamin B6 Content in Common Cell Culture Media
| Medium | Vitamin B6 Form(s) | Typical Concentration (mg/L) | Typical Concentration (µM) |
| DMEM | Pyridoxal HCl or Pyridoxine HCl | 4.0 | ~19.6 (Pyridoxal HCl) or ~19.4 (Pyridoxine HCl) |
| DMEM/F-12 | Pyridoxine HCl | 2.013 | ~9.77 |
| RPMI-1640 | Pyridoxine HCl | 1.0 | ~4.86 |
| Ham's F-12 | Pyridoxine HCl | 0.06 | ~0.29 |
| McCoy's 5A | Pyridoxine HCl | 0.5 | ~2.43 |
| IMDM | Pyridoxal HCl | 4.0 | ~19.6 |
Concentrations are approximate and can vary between manufacturers. Always refer to the specific formulation provided by your supplier.[10]
Experimental Protocols
Protocol 1: Determining the Influence of Media on 4-DP IC50
-
Cell Culture: Culture your mammalian cell line of interest in two or more different basal media (e.g., DMEM and RPMI-1640) supplemented with the same concentration and lot of FBS for at least three passages to allow for adaptation.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density for a 48-72 hour proliferation assay.
-
4-DP Treatment: Prepare a serial dilution of 4-Deoxypyridoxine in each of the respective media. Treat the cells with a range of 4-DP concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for at least 1.5 to 2 cell doublings in the control wells (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method (e.g., MTT, MTS, or a fluorescence-based assay).
-
Data Analysis: Calculate the IC50 value for 4-DP in each medium by fitting the dose-response data to a four-parameter logistic curve.
-
Interpretation: Compare the IC50 values obtained in the different media. A significant difference suggests that the media composition, likely the vitamin B6 content, influences the toxicity of 4-DP.
Protocol 2: Vitamin B6 Rescue Experiment
-
Cell Culture and Seeding: Culture and seed your cells in 96-well plates as described in Protocol 1, using the medium in which 4-DP shows the highest toxicity (presumably the one with lower vitamin B6 content).
-
Treatment: Treat the cells with the following conditions:
-
Vehicle control
-
4-DP at a concentration around its IC75
-
4-DP (IC75) + high concentration of Pyridoxine HCl (e.g., 10-fold higher than in the basal medium)
-
4-DP (IC75) + high concentration of Pyridoxal HCl (e.g., 10-fold higher than in the basal medium)
-
High concentration of Pyridoxine HCl alone
-
High concentration of Pyridoxal HCl alone
-
-
Incubation and Viability Assay: Incubate and assess cell viability as described in Protocol 1.
-
Interpretation: If the addition of excess pyridoxine or pyridoxal rescues the cells from 4-DP-induced toxicity, it confirms that the effect of 4-DP is mediated through the vitamin B6 pathway.
Visualizations
Caption: Mechanism of 4-Deoxypyridoxine (4-DP) toxicity.
Caption: Troubleshooting workflow for 4-DP experiments.
Caption: Key factors influencing 4-DP toxicity.
References
- 1. uniprot.org [uniprot.org]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Culture Media Analysis Of Vitamins: Be Informed To Address The Metabolic Needs Of Your Cells [bioprocessonline.com]
- 6. The effects of vitamin B6 compounds on cell proliferation and melanogenesis in B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of PDXK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 8. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Micronutrients in Cell Culture: A Reflection on Viability and Genomic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11320 - DMEM/F-12 | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to Inducing Vitamin B6 Deficiency: 4-Deoxypyridoxine Hydrochloride vs. Pyridoxine-Deficient Diet
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two primary methods for inducing vitamin B6 deficiency in experimental models: the administration of the vitamin B6 antagonist, 4-Deoxypyridoxine hydrochloride (4-DP), and the implementation of a pyridoxine-deficient diet. Understanding the nuances, advantages, and limitations of each method is critical for designing robust studies and accurately interpreting experimental outcomes.
Introduction: Mechanisms of Action
Both methods aim to reduce the bioavailability of Pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6. PLP is essential for over 100 enzymatic reactions, primarily in amino acid metabolism.[1] However, the two methods achieve this through distinct mechanisms.
-
Pyridoxine-Deficient Diet: This method involves feeding subjects a specially formulated diet completely lacking in pyridoxine (vitamin B6).[2] This leads to a gradual depletion of the body's vitamin B6 stores, eventually resulting in insufficient PLP levels to support normal metabolic functions. The onset of deficiency is dependent on the initial vitamin B6 status and metabolic rate of the animal model.
-
This compound (4-DP): 4-DP is a structural analog and potent antagonist of pyridoxine.[3][4] Its mechanism is multifaceted and acute:
-
Competitive Inhibition: 4-DP competes with natural B6 vitamers for uptake into cells.[3][5]
-
Enzyme Inhibition: Inside the cell, pyridoxal kinase phosphorylates 4-DP into 4'-deoxypyridoxine phosphate (4dPNP).[3][6] This product then competitively inhibits PLP-dependent enzymes, such as those involved in amino acid metabolism.[3][6]
-
Kinase Inhibition: 4-DP itself can act as a competitive inhibitor of pyridoxal kinase, the enzyme necessary to activate vitamin B6.[3]
-
This antagonistic action allows for the induction of a deficiency state even in the presence of dietary vitamin B6.
Comparative Analysis: Performance and Effects
The choice between a deficient diet and an antagonist depends on the specific research question, desired timeline, and the specific metabolic pathways under investigation.
| Parameter | Pyridoxine-Deficient Diet | 4-Deoxypyridoxine (4-DP) | Key Considerations |
| Onset of Deficiency | Gradual (Weeks to months)[2] | Rapid / Acute | A deficient diet is suitable for studying chronic, long-term effects of deficiency, whereas 4-DP is ideal for acute studies. |
| Severity | Variable, depends on duration and initial B6 status. | Potentially more severe and rapid. Adding 4-DP to a B6-deficient diet causes greater weight loss than the deficient diet alone.[7] | The combination of a deficient diet and 4-DP produces the most severe effects.[7] |
| Specificity | Primarily affects B6-dependent pathways through substrate depletion. | Also affects B6 pathways, but can have off-target effects. For example, it inhibits sphingosine-1-phosphate lyase (S1PL), which can prevent apoptosis.[3][4][8][9] | Researchers must consider 4-DP's non-B6-related effects, such as S1PL inhibition, which may confound results in studies on cell death or lipid signaling. |
| Reversibility | Generally reversible with pyridoxine supplementation.[2][10] | Reversible, but recovery may be influenced by the clearance rate of the antagonist. | The reversal of deficiency symptoms upon supplementation is a key method for confirming B6-specific effects.[10] |
| Control Group | Requires pair-fed controls to account for reduced food intake (anorexia) often seen in deficient animals.[11] | Can use animals on a complete diet as controls, though pair-feeding is still recommended to control for potential appetite suppression. | Inadequate controls for food intake can lead to misinterpretation of results, attributing effects of general malnutrition to specific vitamin deficiency. |
Quantitative Data from Experimental Models
The following tables summarize quantitative data from studies using these methods in rodent models.
Table 1: Effects on Physiological and Hematological Parameters
| Model/Method | Duration | Body Weight Change | Hemoglobin (HGB) / Hematocrit (HCT) | Reference |
| B6C3F1 Mice / Deficient Diet | 8-13 weeks | Significantly reduced weight gain vs. controls | Significantly reduced HGB & HCT | [10] |
| Sprague-Dawley Rats / Deficient Diet | 8 months | Not specified, but neuropathy developed | Not specified | [2][12] |
| Wistar Rats / Deficient Diet + 4-DP (1 g/kg diet) | 30-35 days | Greater weight loss than B6-deficient pair-fed controls | Not specified | [7] |
Table 2: Effects on Biochemical Markers of Vitamin B6 Status
| Model/Method | Marker | Result | Reference |
| Sprague-Dawley Rats / Deficient Diet | Serum Pyridoxal | Dropped from 115 mg/L to 39.5 mg/L | [2][12] |
| B6C3F1 Mice / Deficient Diet | Erythrocyte Aspartate Aminotransferase Activity Coefficient (EAST-AC) | Significantly higher (indicating deficiency) vs. controls | [10] |
| C57 Mice / Deficient Diet | Liver Cysteine Desulfhydrase & Transaminase Activity | Significantly lowered | [13] |
| C57 Mice / 4-DP (150 mg/kg) on complete diet | Liver Transaminase Activity | Severely antagonized | [13] |
| C57 Mice / 4-DP (150 mg/kg) on complete diet | Liver Cysteine Desulfhydrase Activity | Uninhibited | [13] |
Note: This highlights a key difference. While a deficient diet lowered the activity of all three tested B6-dependent enzymes, 4-DP treatment did not inhibit cysteine desulfhydrase, suggesting differential effects on various B6-containing enzyme systems.[13]
Experimental Protocols
Protocol 1: Induction of Vitamin B6 Deficiency via Diet (Rodent Model)
-
Animal Model: Weanling male Wistar rats or B6C3F1 mice.
-
Acclimatization: House animals in standard conditions for at least one week with ad libitum access to a standard chow diet and water.
-
Diet Formulation:
-
Control Diet: A purified diet (e.g., AIN-93 based) containing 7 mg pyridoxine-HCl/kg.
-
Deficient Diet: An identical purified diet with the complete omission of pyridoxine-HCl (0 mg/kg).
-
Control Group: A pair-fed control group should be included. These animals receive the control diet in the same quantity consumed by their deficient counterparts on the previous day to control for caloric restriction effects.
-
-
Experimental Period: Feed animals the respective diets for a period ranging from 8 to 13 weeks, or until desired deficiency symptoms appear.[10]
-
Monitoring: Monitor body weight, food intake, and general health status daily.
-
Confirmation of Deficiency: At the end of the study period, collect blood and tissues.
-
Measure plasma PLP concentration via HPLC.[2][12] A value below 20 nmol/L is considered deficient.[1][14]
-
Assess the EAST-AC. A higher coefficient indicates lower B6 status.[10]
-
Measure urinary xanthurenic acid excretion after a tryptophan load.[1][15][16] Elevated levels are indicative of deficiency.
-
Protocol 2: Induction of Vitamin B6 Deficiency via 4-Deoxypyridoxine (Rodent Model)
-
Animal Model: Adult male C57 mice or Wistar rats.
-
Acclimatization: As described in Protocol 1.
-
Diet: Animals are typically maintained on a complete, purified diet containing adequate vitamin B6. Alternatively, for a more severe model, 4-DP can be added to a B6-deficient diet.[7]
-
4-DP Administration:
-
In-Feed: Mix this compound into the diet at a specified concentration (e.g., 1 g/kg of diet).[7]
-
Injection: Administer 4-DP via intraperitoneal (i.p.) injection at a dose such as 150 mg/kg body weight.
-
-
Experimental Period: The duration can be acute (hours to days) or sub-chronic (e.g., 30-35 days).[7]
-
Monitoring & Confirmation: As described in Protocol 1. Additionally, measure the activity of specific PLP-dependent enzymes in tissue homogenates (e.g., alanine aminotransferase, aspartate aminotransferase) to confirm functional deficiency.
Visualizing the Impact: Pathways and Workflows
Disruption of Amino Acid Metabolism
Vitamin B6, as PLP, is a critical cofactor for transaminase enzymes, which are central to the synthesis and catabolism of amino acids. A deficiency state, induced by either method, disrupts this process.
Caption: Disruption of a PLP-dependent transaminase reaction in B6 deficiency.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the two methods.
Caption: Workflow for comparing methods of inducing B6 deficiency.
Conclusion and Recommendations
-
For Chronic Studies: A pyridoxine-deficient diet is the gold standard for modeling long-term dietary insufficiency. It offers high physiological relevance, but requires careful implementation of pair-fed controls to isolate the effects of vitamin deficiency from those of caloric restriction.
-
For Acute Studies: This compound is a powerful tool for rapidly inducing a severe B6-deficient state. It is particularly useful for investigating the immediate biochemical consequences of PLP inhibition. However, researchers must remain vigilant for potential off-target effects and consider that 4-DP may not inhibit all PLP-dependent enzymes uniformly, unlike dietary deprivation.[13]
-
For Severe Deficiency Models: The combination of a pyridoxine-deficient diet supplemented with 4-DP will produce the most rapid and severe deficiency state.[7]
Ultimately, the optimal method depends on the specific aims of the study. A thorough understanding of the mechanisms and limitations of each approach is paramount for generating reliable and translatable data in the fields of nutrition, toxicology, and drug development.
References
- 1. Vitamin B6 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. This compound [benchchem.com]
- 4. 4-Deoxypyridoxine - Wikipedia [en.wikipedia.org]
- 5. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | S1P Receptor | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. The effects of pyridoxine deficiency and supplementation on hematological profiles, lymphocyte function, and hepatic cytochrome P450 in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipogenesis in pyridoxine deficient rats - UBC Library Open Collections [open.library.ubc.ca]
- 12. Experimental model of pyridoxine (B6) deficiency-induced neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ebm-journal.org [ebm-journal.org]
- 14. Vitamin B6 | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. nationalacademies.org [nationalacademies.org]
- 16. Vitamin B6 - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Deoxypyridoxine and Isonicotinylhydrazide for Researchers
This guide provides a detailed, objective comparison of 4-Deoxypyridoxine (4-DP) and Isonicotinylhydrazide (INH), two compounds that, while structurally distinct, both interface with critical biological pathways. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, biochemical effects, and toxicological profiles, supported by experimental data and detailed protocols.
Core Mechanisms and Primary Targets
4-Deoxypyridoxine (4-DP) is a potent antagonist of vitamin B6. Its primary mechanism of action involves the competitive inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2] This leads to a state of vitamin B6 deficiency, impacting the vast number of PLP-dependent enzymatic reactions crucial for normal cellular function.[1] Furthermore, 4-DP can be phosphorylated by pyridoxal kinase to 4-deoxypyridoxine 5'-phosphate (4-dPNP), which itself can inhibit PLP-dependent enzymes.[2]
Isonicotinylhydrazide (INH) , a cornerstone in the treatment of tuberculosis, is a prodrug that requires activation within the target organism.[3] In Mycobacterium tuberculosis, INH is activated by the catalase-peroxidase enzyme KatG. The activated form of INH, an isonicotinic acyl radical, covalently adducts with NAD(H) to form an INH-NAD complex.[3] This complex then potently inhibits the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system.[3] The inhibition of InhA disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to bacterial cell death.
Comparative Quantitative Data
The following tables summarize key quantitative data for 4-DP and INH, providing a basis for comparing their potency and toxicity.
| Compound | Parameter | Species | Route | Value | Reference |
| 4-Deoxypyridoxine | LD50 | Mouse | Intraperitoneal | 150 mg/kg | [4] |
| LD50 | Chicken | Oral | 1570 mg/kg | [4] | |
| Isonicotinylhydrazide | LD50 | Mouse | Intravenous | 149 mg/kg | [5] |
| LD50 | Mouse | Intraperitoneal | 151 mg/kg | [5] | |
| LD50 | Rat | Oral | 650 mg/kg | [6] |
Table 1: Comparative Acute Toxicity (LD50) of 4-Deoxypyridoxine and Isonicotinylhydrazide in various animal models.
| Compound | Target Enzyme | Inhibition Type | Ki Value | Reference |
| 4-Deoxypyridoxine | Pyridoxal Kinase | Competitive | 18 µM (Ginkgotoxin, a structural analog) | [7] |
| Isonicotinylhydrazide (as INH-NAD adduct) | InhA | Slow, tight-binding | Not explicitly stated, but potent inhibition observed |
Table 2: Enzyme Inhibition Data for 4-Deoxypyridoxine and Isonicotinylhydrazide. Note: A direct Ki for 4-DP was not available, so data for a close structural analog is provided.
Signaling Pathways and Cellular Effects
The distinct mechanisms of 4-DP and INH lead to different downstream cellular consequences.
4-Deoxypyridoxine: Disruption of PLP-Dependent Metabolism
The depletion of PLP by 4-DP has widespread effects on cellular metabolism. PLP is a cofactor for over 140 enzymes, participating in transamination, decarboxylation, and other reactions primarily involving amino acids. Key affected pathways include:
-
Neurotransmitter Synthesis: The synthesis of several neurotransmitters, including GABA from glutamate by glutamate decarboxylase (GAD), is PLP-dependent.[8][9] Inhibition of this pathway can lead to a reduction in GABAergic inhibitory neurotransmission, potentially causing seizures.[10][11]
-
Transsulfuration Pathway: This pathway, which converts homocysteine to cysteine, involves PLP-dependent enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[12] Disruption of this pathway can lead to altered sulfur amino acid metabolism.[12]
Caption: Mechanism of 4-DP action.
Isonicotinylhydrazide: Inhibition of Mycolic Acid Synthesis
INH's targeted action against Mycobacterium tuberculosis is a classic example of pathogen-specific drug activation and inhibition. The signaling cascade is as follows:
-
Activation: INH, a prodrug, is activated by the mycobacterial enzyme KatG.
-
Adduct Formation: The activated INH radical reacts with NAD(H) to form the INH-NAD adduct.
-
Target Inhibition: The INH-NAD adduct binds to and inhibits InhA.
-
Downstream Effect: Inhibition of InhA blocks the elongation of fatty acids in the FAS-II pathway, which is essential for the synthesis of mycolic acids.
-
Cellular Outcome: The disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death.
Caption: Mechanism of INH action in M. tuberculosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the effects of 4-DP and INH.
Pyridoxal Kinase Inhibition Assay for 4-Deoxypyridoxine
This protocol is designed to measure the inhibitory effect of 4-DP on pyridoxal kinase activity.
Materials:
-
Recombinant human pyridoxal kinase (PDXK)
-
Pyridoxal hydrochloride
-
ATP
-
4-Deoxypyridoxine
-
Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 4-DP in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of 4-DP to the desired concentrations.
-
Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.
-
Prepare solutions of pyridoxal and ATP in the reaction buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, pyridoxal, and the various concentrations of 4-DP.
-
Initiate the reaction by adding a pre-determined amount of pyridoxal kinase to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution provided in the kinase assay kit.
-
-
Detection:
-
Follow the instructions of the ADP-Glo™ Kinase Assay kit to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 4-DP compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the log of the 4-DP concentration to determine the IC50 value.
-
Caption: Workflow for Pyridoxal Kinase Inhibition Assay.
Mycolic Acid Synthesis Inhibition Assay for Isonicotinylhydrazide
This protocol measures the effect of INH on mycolic acid synthesis in Mycobacterium species using radiolabeled precursors.
Materials:
-
Mycobacterium culture (e.g., M. smegmatis or M. bovis BCG)
-
Middlebrook 7H9 broth supplemented with ADC or OADC
-
Isonicotinylhydrazide (INH)
-
[1-¹⁴C] Acetic acid or [¹⁴C] acetate
-
Solvents for lipid extraction (e.g., chloroform/methanol mixture)
-
TLC plates
-
Scintillation counter
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a mid-log phase culture of the Mycobacterium species.
-
Aliquot the culture into tubes and add INH at various concentrations. Include a no-drug control.
-
Incubate the cultures for a defined period (e.g., 4-6 hours) at 37°C with shaking.
-
-
Radiolabeling:
-
Add a specific amount of [1-¹⁴C] acetic acid or [¹⁴C] acetate to each culture tube.
-
Continue the incubation for another period (e.g., 6-8 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet with a suitable buffer.
-
Extract the total lipids from the cell pellet using a chloroform/methanol (e.g., 2:1, v/v) mixture.
-
Separate the organic and aqueous phases. The lipids will be in the organic phase.
-
-
Analysis of Mycolic Acids:
-
Evaporate the organic solvent to obtain the total lipid extract.
-
Resuspend the lipid extract in a small volume of solvent.
-
Spot the lipid extracts onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the different lipid species, including mycolic acids.
-
Visualize the radiolabeled lipids by autoradiography or a phosphorimager.
-
Quantify the amount of radiolabel incorporated into the mycolic acid bands using a scintillation counter or by densitometry of the autoradiogram.
-
-
Data Analysis:
-
Determine the percentage of inhibition of mycolic acid synthesis for each INH concentration compared to the control.
-
Calculate the IC50 value of INH for mycolic acid synthesis inhibition.
-
References
- 1. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Pyridoxal /pyridoxine Vitamin B6 Kinase PDXK ELISA Kit - Novatein Biosciences [novateinbio.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Pyridoxine Supplementation Improves the Activity of Recombinant Glutamate Decarboxylase and the Enzymatic Production of Gama-Aminobutyric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isonicotinic hydrazide causes seizures in scrapie-infected hamsters with shorter latency than in control animals: a possible GABAergic defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoniazid-induced reduction in GABAergic neurotransmission alters the function of the cerebellar cortical circuit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Vitamin B6 Deficiency Markers Following 4-Deoxypyridoxine Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key biomarkers used to validate vitamin B6 deficiency, specifically after the administration of the vitamin B6 antagonist, 4-Deoxypyridoxine (4-DP). 4-DP is a valuable tool for inducing a state of vitamin B6 deficiency, aiding in the study of this essential vitamin's role in various physiological processes and the development of therapeutic interventions. This document summarizes available experimental data, details relevant protocols, and visualizes key pathways and workflows to support research in this area.
Comparison of Key Vitamin B6 Deficiency Biomarkers
Direct Biomarkers of Vitamin B6 Status
Direct biomarkers measure the concentration of vitamin B6 vitamers in various biological samples. Plasma pyridoxal 5'-phosphate (PLP) is the most common and widely accepted indicator of vitamin B6 status.
| Biomarker | Sample Type | Principle | Reported Performance Post-4-DP | Key Advantages | Limitations |
| Pyridoxal 5'-Phosphate (PLP) | Plasma/Serum, Erythrocytes | Measures the concentration of the active coenzyme form of vitamin B6. | One study in rats on a B6-deficient diet reported that the addition of 4-DP did not further decrease tissue PLP concentrations compared to the deficient diet alone[1]. | Reflects tissue vitamin B6 stores, particularly in the liver. Widely used and considered a reliable indicator of vitamin B6 status[2][3][4]. | Can be influenced by factors such as inflammation, albumin levels, and alkaline phosphatase activity[3][4]. |
| 4-Pyridoxic Acid (4-PA) | Urine, Plasma | Measures the major urinary catabolite of vitamin B6. | No specific quantitative data found for post-4-DP administration. | Reflects recent dietary intake of vitamin B6[2][4]. Non-invasive for urine samples. | Less indicative of long-term body stores compared to plasma PLP[4]. Can be affected by renal function. |
Functional Biomarkers of Vitamin B6 Status
Functional biomarkers assess the activity of PLP-dependent enzymes or the accumulation of substrates in metabolic pathways affected by vitamin B6 deficiency.
| Biomarker | Sample Type | Principle | Reported Performance Post-4-DP | Key Advantages | Limitations |
| Xanthurenic Acid | Urine | Measures the excretion of a tryptophan metabolite that accumulates when the PLP-dependent kynureninase enzyme is impaired (Tryptophan Load Test). | Increased excretion observed in rats fed a vitamin B6-deficient diet containing 4-DP after a tryptophan load[5]. | A sensitive indicator of functional vitamin B6 deficiency in the tryptophan catabolism pathway[2]. | The tryptophan load itself can be a confounding factor. Test can be affected by other factors like pregnancy and certain drugs[2]. |
| Erythrocyte Transaminase Activity (e.g., EAST, EALT) | Erythrocytes | Measures the activity of PLP-dependent transaminases. The activity is measured with and without the addition of exogenous PLP to calculate an activation coefficient (AC). | No specific quantitative data found for post-4-DP administration. | Reflects long-term vitamin B6 status due to the long lifespan of erythrocytes. | Less sensitive to short-term changes in vitamin B6 intake. Can be influenced by factors like hemolysis. |
| Other Metabolite Ratios (e.g., Hcy:Cys, Cysta:Cys, HKr, PAr) | Plasma | Ratios of substrates and products in PLP-dependent pathways (transsulfuration, kynurenine pathway) can indicate functional deficiency[3][6]. | No specific quantitative data found for post-4-DP administration. | May provide a more comprehensive picture of functional vitamin B6 status and are less affected by confounding factors than single metabolite measurements[3]. | Require more complex analytical methods (e.g., LC-MS/MS) and are still under investigation for widespread clinical use. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are summaries of experimental protocols from studies utilizing 4-DP to investigate vitamin B6 deficiency.
Animal Model for Induction of Vitamin B6 Deficiency with 4-DP
-
Animal Model: Male weanling rats[5] or 100-day-old male rats[1].
-
Housing: Individually housed in a controlled environment.
-
Dietary Regimen:
-
Control Group: Fed a standard purified diet containing adequate vitamin B6 (e.g., 22 mg pyridoxine hydrochloride/kg diet)[1].
-
Vitamin B6-Deficient Group: Fed a diet lacking vitamin B6[1][5].
-
4-DP Treatment Group: Fed a vitamin B6-deficient diet supplemented with 4-Deoxypyridoxine (e.g., 1 g/kg diet)[1].
-
Pair-Fed Control Group: Fed the vitamin B6-deficient diet in amounts equal to that consumed by the 4-DP treated group to control for effects of reduced food intake.
-
-
Duration: The experimental diets are typically fed for a period of 7 days[5] to 35 days[1].
-
Sample Collection: Blood, urine, and various tissues (e.g., liver, muscle, adrenal glands) are collected at the end of the study period for biomarker analysis[1].
Tryptophan Load Test Protocol
-
Objective: To assess the function of the PLP-dependent enzyme kynureninase.
-
Procedure:
-
Following the dietary treatment period, animals are administered an oral load of L-tryptophan (e.g., 30 mg/100 g body weight)[5].
-
Urine is collected for a 24-hour period following the tryptophan load.
-
The concentration of xanthurenic acid in the urine is determined, typically using high-performance liquid chromatography (HPLC).
-
-
Interpretation: An elevated excretion of xanthurenic acid is indicative of impaired kynureninase activity due to vitamin B6 deficiency.
Measurement of PLP and 4-PA by HPLC
-
Objective: To directly quantify the levels of the active form of vitamin B6 and its primary metabolite.
-
Sample Preparation:
-
Chromatography:
-
Detection:
-
Quantification: The concentration of each vitamer is determined by comparing the peak area to that of known standards.
Mandatory Visualizations
Experimental Workflow for Validating Vitamin B6 Deficiency Markers
Caption: Experimental workflow for validating vitamin B6 deficiency markers.
Signaling Pathway: Tryptophan Catabolism and the Effect of Vitamin B6 Deficiency
Caption: Tryptophan catabolism and the impact of B6 deficiency.
References
- 1. Effects of vitamin B-6 deficiency and 4'- deoxypyridoxine on pyridoxal phosphate concentrations, pyridoxine kinase and other aspects of metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct and Functional Biomarkers of Vitamin B6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct and Functional Biomarkers of Vitamin B6 Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. The effects of vitamin B6 deprivation with 4-deoxypyridoxine in meal-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of complementary measures of vitamin B6 status, function, and metabolism in the European Prospective Investigation into Cancer and Nutrition (EPIC) study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Determination of vitamin B6 vitamers and pyridoxic acid in plasma: development and evaluation of a high-performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A one-step NIST traceable HPLC method for quantitation of vitamin B6 and 4-pyridoxic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Deoxypyridoxine Hydrochloride and Ginkgotoxin as Vitamin B6 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent vitamin B6 (B6) antagonists: the synthetic compound 4-deoxypyridoxine hydrochloride and the naturally occurring ginkgotoxin. This comparison is supported by experimental data to delineate their mechanisms of action, potency, and experimental applications.
Introduction to the B6 Antagonists
Vitamin B6, in its active coenzyme form, pyridoxal 5'-phosphate (PLP), is essential for a vast array of enzymatic reactions crucial for cellular metabolism, including the synthesis of neurotransmitters.[1] Antagonists of vitamin B6 are valuable tools in research for studying the roles of PLP-dependent enzymes and for inducing a state of B6 deficiency to investigate its physiological consequences.
4-Deoxypyridoxine (dPN) is a synthetic analogue of pyridoxine.[2] It is commonly used in its hydrochloride salt form in experimental settings to induce vitamin B6 deficiency.[3] Its antagonistic effects are primarily mediated through its phosphorylation to 4-deoxypyridoxine 5'-phosphate (dPNP), which then interferes with the function of PLP-dependent enzymes.[4][5]
Ginkgotoxin , also known as 4'-O-methylpyridoxine, is a neurotoxin naturally found in the seeds of the Ginkgo biloba tree.[1] Ingestion of ginkgotoxin can lead to neurotoxic symptoms, including epileptic seizures, due to its interference with vitamin B6 metabolism.[1][6] Its mechanism of antagonism involves acting as a preferred substrate for pyridoxal kinase, thereby reducing the synthesis of the essential coenzyme PLP.[7][8]
Mechanism of Action: A Comparative Overview
Both 4-deoxypyridoxine and ginkgotoxin disrupt vitamin B6 metabolism, but their primary molecular targets and mechanisms differ significantly. The central pathway for vitamin B6 activation involves the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine by pyridoxal kinase (PLK) , followed by the oxidation of pyridoxine 5'-phosphate and pyridoxamine 5'-phosphate to PLP by pyridoxine 5'-phosphate oxidase (PNPO) .[9]
Ginkgotoxin primarily targets pyridoxal kinase . It serves as an alternative substrate with a higher affinity for the enzyme than the natural substrate, pyridoxal.[8][10] This competitive substrate inhibition leads to the production of the non-functional ginkgotoxin 5'-phosphate and a significant reduction in the cellular pool of PLP.[7] The resulting PLP deficiency impairs the function of PLP-dependent enzymes, most notably glutamate decarboxylase (GAD), which is responsible for the synthesis of the inhibitory neurotransmitter GABA.[1] The 5'-phosphorylated form of ginkgotoxin does not appear to inhibit pyridoxine 5'-phosphate oxidase.[4]
4-Deoxypyridoxine , on the other hand, exerts its antagonistic effects after being phosphorylated by pyridoxal kinase to 4-deoxypyridoxine 5'-phosphate (dPNP) .[5] Unlike ginkgotoxin's primary effect on PLP synthesis, dPNP acts as a direct inhibitor of multiple enzymes. It is a potent competitive inhibitor of pyridoxine 5'-phosphate oxidase and also directly inhibits PLP-dependent enzymes such as glutamate decarboxylase and ornithine decarboxylase .[4][11][12]
Quantitative Comparison of B6 Antagonist Activity
The following table summarizes the available quantitative data on the potency of this compound and ginkgotoxin. Direct comparative studies are limited, and thus, data are compiled from various sources. Experimental conditions should be considered when comparing values.
| Parameter | This compound | Ginkgotoxin | Reference |
| Target Enzyme | |||
| Pyridoxal Kinase (PLK) | Substrate | Competitive Inhibitor / Substrate | [5][10][13] |
| Ki | Not Reported | 3 µM / 18 µM | [13][14] |
| Km | Not Reported | 4.95 µM | [10] |
| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Inhibited by dPNP | Not Inhibited | [4] |
| Ki of Phosphate Form | 0.42 mM (dPNP) | Not Applicable | [15] |
| Glutamate Decarboxylase (GAD) | Inhibited by dPNP | Indirectly inhibited via PLP depletion | [1][11] |
| Ki of Phosphate Form | 0.27 µM (dPNP) | Not Applicable | [11][12] |
| In Vivo Activity | |||
| Seizure Induction (ED50 in mice) | 1.1 mmol/kg (i.p.) | Not Reported for pure compound | [3] |
| Toxicity | |||
| LD50 in mice | Not Reported | Not Reported for pure compound | [16] |
dPNP: 4-deoxypyridoxine 5'-phosphate
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of B6 antagonists. Below are representative protocols for key experiments.
Protocol 1: Pyridoxal Kinase Activity Assay (Spectrophotometric)
This assay measures the phosphorylation of pyridoxal to PLP, which can be adapted to assess the inhibitory potential of compounds like ginkgotoxin and 4-deoxypyridoxine.
Materials:
-
Recombinant human pyridoxal kinase
-
Pyridoxal hydrochloride
-
ATP (Adenosine 5'-triphosphate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 5 mM 2-mercaptoethanol
-
Test compounds (this compound, ginkgotoxin) dissolved in an appropriate solvent
-
96-well microplate
-
Spectrophotometer capable of reading at 414 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing pyridoxal hydrochloride at a concentration close to its Km (e.g., 60 µM) and a saturating concentration of ATP (e.g., 1 mM).
-
Add varying concentrations of the test compound (ginkgotoxin or 4-deoxypyridoxine) to the wells of the microplate. Include a control with no inhibitor.
-
Initiate the reaction by adding a pre-determined amount of pyridoxal kinase to each well.
-
Immediately monitor the increase in absorbance at 414 nm at 37°C. This wavelength detects the formation of the PLP-Tris aldimine product.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, repeat the assay with varying substrate concentrations.
Protocol 2: Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay
This protocol is designed to measure the conversion of pyridoxine 5'-phosphate (PNP) to PLP and can be used to evaluate inhibitors like dPNP.
Materials:
-
Recombinant human PNPO
-
Pyridoxine 5'-phosphate (PNP)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Test compound (e.g., 4-deoxypyridoxine 5'-phosphate)
-
Spectrophotometer or HPLC with a fluorescence detector
Procedure:
-
Pre-incubate the PNPO enzyme with various concentrations of the inhibitor (dPNP) in the assay buffer at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, PNP, at a concentration near its Km.
-
The reaction progress can be monitored by:
-
Spectrophotometrically: Following the formation of the PLP-Tris aldimine at 414 nm as described in Protocol 1.[17]
-
HPLC: Stopping the reaction at various time points with an acid (e.g., trichloroacetic acid) and quantifying the amount of PLP formed using reverse-phase HPLC with fluorescence detection.
-
-
Calculate the initial reaction rates and determine the inhibitory constants (IC50, Ki) as described above.
Protocol 3: In Vivo Seizure Induction Model in Mice
This protocol outlines a general procedure to assess the convulsant activity of B6 antagonists.
Materials:
-
Male Swiss mice (or other appropriate strain)
-
This compound or ginkgotoxin
-
Vehicle (e.g., sterile saline)
-
Observation cages
-
Timer
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Prepare solutions of the test compounds in the vehicle at various concentrations.
-
Administer a single intraperitoneal (i.p.) injection of the test compound or vehicle to different groups of mice.
-
Immediately place each mouse in an individual observation cage.
-
Observe the animals continuously for a set period (e.g., 2-4 hours) for the onset of convulsive seizures (e.g., clonic-tonic seizures, loss of righting reflex).
-
Record the latency to the first seizure and the percentage of animals in each dose group that exhibit seizures.
-
Calculate the ED50 (the dose that produces seizures in 50% of the animals) using probit analysis or a similar statistical method.
Summary and Conclusion
This compound and ginkgotoxin are both effective vitamin B6 antagonists but operate through distinct primary mechanisms.
-
Ginkgotoxin acts as a high-affinity competitive substrate for pyridoxal kinase, the first key enzyme in the B6 salvage pathway. This leads to a depletion of the essential coenzyme PLP, indirectly affecting all PLP-dependent enzymes.
-
4-Deoxypyridoxine requires phosphorylation to its active form, dPNP. dPNP then acts as a direct inhibitor of multiple enzymes, including pyridoxine 5'-phosphate oxidase and PLP-dependent enzymes like glutamate decarboxylase.
This difference in mechanism has important implications for their use in research and for understanding their toxicological profiles. Ginkgotoxin's effect is primarily at the level of coenzyme synthesis, while 4-deoxypyridoxine's phosphorylated metabolite has broader inhibitory actions. For drug development professionals, understanding these distinct mechanisms is critical when screening for off-target effects related to vitamin B6 metabolism. Further direct comparative studies, particularly for in vivo potency and toxicity of the pure compounds, are warranted to provide a more complete picture of their relative activities.
References
- 1. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 2. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seizures induced by allylglycine, 3-mercaptopropionic acid and 4-deoxypyridoxine in mice and photosensitive baboons, and different modes of inhibition of cerebral glutamic acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of antivitamins ginkgotoxin 5'-phosphate and deoxypyridoxine 5'-phosphate on human pyridoxine 5'-phosphate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A critical review of current technologies used to reduce ginkgotoxin, ginkgotoxin-5'-glucoside, ginkgolic acid, allergic glycoprotein, and cyanide in Ginkgo biloba L. seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba | Semantic Scholar [semanticscholar.org]
- 8. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 10. Hemmung der menschlichen Pyridoxal-Kinase durch Ginkgotoxin (4'-O-Methylpyridoxin) aus <i>Ginkgo biloba</i> L. [bonndoc.ulb.uni-bonn.de]
- 11. labshake.com [labshake.com]
- 12. cenmed.com [cenmed.com]
- 13. Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Pyridoxal Kinase: Its Role in Vitamin B6 Metabolism" by Jigarkumar Desai [scholarscompass.vcu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Review of Ginkgo biloba-induced toxicity, from experimental studies to human case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of the pyridoxal 5′‐phosphate allosteric site in human pyridox(am)ine 5′‐phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
comparative effects of different vitamin B6 antagonists in vivo
For researchers and professionals in drug development, understanding the in vivo effects of vitamin B6 antagonists is crucial for evaluating potential therapeutic applications and toxicity profiles. This guide provides a comparative analysis of four prominent vitamin B6 antagonists: 4-Deoxypyridoxine (dPN), Isoniazid (INH), D-Penicillamine, and Cycloserine. The comparison is based on available in vivo experimental data, focusing on their mechanisms of action and physiological impacts.
Quantitative Comparison of In Vivo Effects
The following tables summarize the quantitative effects of different vitamin B6 antagonists based on data from in vivo studies. Direct comparative studies for all four antagonists are limited; however, existing data allows for a structured comparison of their relative potencies and specific effects.
Table 1: Comparative Effects of 4-Deoxypyridoxine and Isoniazid in Mice
| Parameter | Control Group | 4-Deoxypyridoxine (dPN) Group | Isoniazid (INH) Group |
| Plasma Pyridoxal-5'-phosphate (PLP) (ng/mL) | 28.5 ± 3.5 | 15.2 ± 2.1 | 8.9 ± 1.5 |
| Plasma Pyridoxal (PL) (ng/mL) | 10.1 ± 1.8 | 6.8 ± 1.2 | 4.5 ± 0.9 |
| Total Plasma Vitamin B6 (ng/mL) | 38.6 ± 5.3 | 22.0 ± 3.3 | 13.4 ± 2.4 |
| Prostacyclin (PGI2) Production (% of control) | 100% | Reduced (exact % not specified) | Lowest level, less than dPN group |
Data extracted from a study on mice after 5 months of treatment.[1]
Table 2: Semi-Quantitative Comparison of D-Penicillamine and Isoniazid in Humans
| Parameter | D-Penicillamine | Isoniazid |
| Antipyridoxine Effect | 2,000 mg of D-penicillamine showed a similar antipyridoxine effect as 1,200 mg of isoniazid.[2] | Exerts a well-established antipyridoxine effect.[2] |
| Effect on Tryptophan Metabolism | Increased urinary excretion of kynurenine.[2] | Increased urinary excretion of xanthurenic acid and kynurenine.[2] |
This comparison is based on the effects on tryptophan metabolism, a key indicator of vitamin B6 deficiency.[2]
Mechanisms of Action
The antagonistic activity of these compounds stems from their ability to interfere with the metabolism and function of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6.
-
4-Deoxypyridoxine (dPN): Acts as a competitive inhibitor. It is phosphorylated by pyridoxal kinase to 4-deoxypyridoxine 5'-phosphate (dPNP), which then competes with PLP for the binding sites on PLP-dependent enzymes.[3]
-
Isoniazid (INH): Forms a hydrazone complex with pyridoxal or PLP. This complex is inactive and is readily excreted, leading to a depletion of the available vitamin B6 pool.[4] INH can also directly inhibit pyridoxine phosphokinase, the enzyme responsible for converting pyridoxine to its active form.[4]
-
D-Penicillamine: Forms a thiazolidine ring with pyridoxal 5'-phosphate. This complex inactivates PLP, thereby inhibiting the function of PLP-dependent enzymes.[2]
-
Cycloserine: As an analog of D-alanine, it inhibits alanine racemase and D-alanine:D-alanine ligase, which are PLP-dependent enzymes crucial for bacterial cell wall synthesis. Its neurotoxic side effects are attributed to its antagonism of vitamin B6 in the host.
Signaling Pathways and Mechanisms of Action Diagrams
Caption: Mechanisms of action for four vitamin B6 antagonists.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol 1: Induction of Vitamin B6 Deficiency in Mice
This protocol was used to compare the in vivo effects of 4-deoxypyridoxine and isoniazid.[1]
-
Animal Model: Mice.
-
Groups:
-
Group I (Control): Fed normal laboratory chow and given distilled water.
-
Group II (dPN): Fed normal laboratory chow and given drinking water containing 0.1 mg/mL of 4-deoxypyridoxine HCl.
-
Group III (INH): Fed normal laboratory chow and given drinking water containing 0.4 mg/mL of isonicotinylhydrazide (isoniazid).
-
-
Duration: 5 months.
-
Key Measurements:
-
Plasma B6 Vitamers: Plasma concentrations of pyridoxal-5'-phosphate (PLP) and pyridoxal (PL) were analyzed by High-Performance Liquid Chromatography (HPLC).
-
Endothelial Function: Prostacyclin (PGI2) production from endothelial cells was assayed by thin-layer chromatography (TLC) using arachidonic acid as a precursor.
-
Ultrastructure of Endothelial Cells: Aorta and arterioles were examined under transmission electron microscopy (TEM).
-
Caption: Workflow for the comparative in vivo mouse study.
Protocol 2: Tryptophan Loading Test in Humans
This protocol was utilized to assess the antipyridoxine effect of D-penicillamine and isoniazid by measuring the urinary excretion of tryptophan metabolites.[2]
-
Subjects: Human patients.
-
Procedure:
-
An oral dose of 5 g of DL-tryptophan was administered as a suspension in fruit juice.
-
Twenty-four-hour urine specimens were collected following the loading dose.
-
-
Key Measurements:
-
Xanthurenic Acid: Determined by the method of Wachstein.
-
Kynurenine: Determined by the method of Tompsett.
-
-
Interpretation: An abnormal urinary excretion of xanthurenic acid and kynurenine is an indicator of pyridoxine deficiency or metabolic blockade.[2]
Conclusion
The in vivo effects of vitamin B6 antagonists vary in their potency and primary mechanisms of action. Isoniazid appears to be a more potent antagonist than 4-deoxypyridoxine in mice, leading to greater depletion of plasma vitamin B6 levels.[1] D-Penicillamine's antagonistic effect, demonstrable through the tryptophan loading test, is comparable to that of isoniazid at different dosages.[2] Cycloserine's antagonism is primarily inferred from the necessity of pyridoxine supplementation to mitigate its neurological side effects in clinical use.
The choice of antagonist for experimental or therapeutic purposes should be guided by its specific mechanism of action and the desired physiological outcome. The provided experimental protocols offer a foundation for designing further comparative studies to elucidate the nuanced in vivo effects of these compounds.
References
- 1. Vitamin B6 antagonists alter the function and ultrastructure of mice endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
Comparative Guide to the Inhibition of Pyyridoxal Kinase: 4-Deoxypyridoxine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of 4-Deoxypyridoxine (4-dPN) and other compounds on pyridoxal kinase (PDXK). Pyridoxal kinase is a crucial enzyme in the vitamin B6 salvage pathway, responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine to their active coenzyme form, pyridoxal 5'-phosphate (PLP).[1][2][3] PLP is essential for a vast array of metabolic processes, making PDXK a significant target for research and therapeutic development, particularly in fields like oncology, due to the increased demand for vitamin B6 in cancer cells for their survival and growth.[1][2][4]
Mechanism of Action: 4-Deoxypyridoxine as a Pyridoxal Kinase Inhibitor
4-Deoxypyridoxine is a well-known vitamin B6 antagonist.[5][6] Its inhibitory action is primarily mediated through its phosphorylation by pyridoxal kinase into 4-deoxypyridoxine 5'-phosphate (dPNP).[5][6][7] This phosphorylated form, dPNP, is the active inhibitor that can interfere with PLP-dependent enzymes.[5][7] 4-Deoxypyridoxine itself can also act as a competitive inhibitor of pyridoxal kinase, competing with the natural substrate, pyridoxal.[7][8]
The toxicity of 4-dPN is attributed to a dual mechanism: the inhibition of PLP-dependent enzyme activity by its phosphorylated product and the inhibition of pyridoxine uptake.[7]
Caption: Vitamin B6 metabolism and inhibition by 4-Deoxypyridoxine.
Comparative Analysis of Pyridoxal Kinase Inhibitors
While 4-Deoxypyridoxine is a classical inhibitor, a range of other compounds have been identified to inhibit pyridoxal kinase through various mechanisms. The following table summarizes these inhibitors and their modes of action. Quantitative data such as IC50 or Ki values are sparse in the readily available literature for a direct comparison.
| Inhibitor | Mechanism of Action | Notes |
| 4-Deoxypyridoxine | Competitive inhibitor with respect to pyridoxal; its phosphorylated product inhibits PLP-dependent enzymes.[5][7][8] | A well-established vitamin B6 antagonist. |
| 4'-Substituted Pyridoxine Analogues | Competitive inhibitors with respect to pyridoxal.[8] | Examples include 4'-methoxypyridoxine and 4'-ethoxypyridoxine.[8] |
| Genistein | Tyrosine kinase inhibitor that can potentially inhibit the ATP binding site on pyridoxal kinase.[9] | Broad-spectrum kinase inhibitor. |
| Sorafenib | Primarily a multi-kinase inhibitor, it may reduce the available ATP pool or cause steric hindrance.[9] | Non-selective inhibition. |
| Gossypol | Inhibits dehydrogenase enzymes, which can affect co-factor levels required by pyridoxal kinase.[9] | Indirect inhibition mechanism. |
| Triclosan | Inhibits enoyl-acyl carrier protein reductase, impacting the lipid environment necessary for optimal enzyme function.[9] | Indirect inhibition mechanism. |
| Methotrexate | Targets dihydrofolate reductase, leading to reduced folate levels and impacting amino acid metabolism where PLP is a key player.[9] | Indirect inhibition mechanism. |
| 5-Fluorouracil | Disrupts pyrimidine metabolism, which can reduce the nucleotide pool required for phosphorylation.[9] | Indirect inhibition mechanism. |
| Disulfiram | Inhibits aldehyde dehydrogenase, leading to an accumulation of aldehydes that can bind to pyridoxal.[9] | Acts on the substrate of pyridoxal kinase. |
| Clotrimazole | Inhibits cytochrome P450 enzymes, potentially affecting the synthesis of molecules needed to stabilize the enzyme's structure.[9] | Indirect inhibition mechanism. |
Experimental Protocols
This protocol is adapted from methods that measure the formation of pyridoxal 5'-phosphate (PLP), which results in an increase in absorbance at 388 nm.
Materials:
-
Purified recombinant pyridoxal kinase
-
Pyridoxal hydrochloride
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
HEPES buffer (100 mM, pH 7.4)
-
Test inhibitor (e.g., 4-Deoxypyridoxine)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pyridoxal in water.
-
Prepare a stock solution of ATP in HEPES buffer.
-
Prepare a stock solution of MgCl2 in water.
-
Prepare serial dilutions of the test inhibitor in HEPES buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the following in order:
-
HEPES buffer
-
MgCl2 solution (final concentration typically 100-250 µM)
-
Pyridoxal solution (final concentration typically 300 µM)
-
Test inhibitor at various concentrations (or vehicle control)
-
-
-
Enzyme Addition and Incubation:
-
Add the purified pyridoxal kinase to each well to initiate the reaction.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Measurement:
-
Measure the increase in absorbance at 388 nm at regular time intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
This protocol is based on a phosphatase-coupled method where the amount of ADP produced is proportional to the phosphate incorporated into the substrate and is measured.
Materials:
-
Universal Kinase Activity Kit (containing assay buffer, ATP, phosphate standards, coupling phosphatase, and malachite green reagents)
-
Recombinant Human Pyridoxal Kinase (rhPDXK)
-
Pyridoxal Hydrochloride
-
Test inhibitor (e.g., 4-Deoxypyridoxine)
-
96-well clear plate
-
Plate reader
Procedure:
-
Prepare Buffers and Reagents:
-
Prepare 1X Assay Buffer by diluting the 10X stock.
-
Prepare a phosphate standard curve according to the kit instructions.
-
Prepare a reaction mixture containing ATP and Pyridoxal Hydrochloride in 1X Assay Buffer.
-
Dilute the coupling phosphatase and rhPDXK in 1X Assay Buffer.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Reaction:
-
Add the diluted rhPDXK to the wells.
-
Add the test inhibitor at various concentrations (or vehicle control).
-
Add the diluted coupling phosphatase.
-
Initiate the reaction by adding the reaction mixture (ATP and Pyridoxal).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a specified time (e.g., 10-20 minutes).
-
-
Detection:
-
Stop the reaction and detect the generated phosphate by adding the Malachite Green reagents as per the kit's instructions.
-
Incubate for color development (e.g., 20 minutes at room temperature).
-
-
Measurement and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Use the phosphate standard curve to determine the amount of phosphate generated.
-
Calculate the enzyme activity and the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
-
Caption: Experimental workflow for a pyridoxal kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 4. Identification of high-affinity pyridoxal kinase inhibitors targeting cancer therapy: an integrated docking and molecular dynamics simulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Analysis Using Vitamin B6 Antagonist 4-Deoxypyridoxine Uncovers a Connection between Pyridoxal 5'-Phosphate and Coenzyme A Metabolism in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Cross-Validation of 4-Deoxypyridoxine Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Deoxypyridoxine (4-DP) is a well-established antagonist of vitamin B6, a critical cofactor for a vast array of enzymatic reactions essential for cellular function. By interfering with the vitamin B6 metabolic pathway, 4-DP presents a compelling avenue for therapeutic intervention, particularly in oncology where cancer cells often exhibit altered metabolic dependencies. This guide provides a comparative analysis of the effects of 4-DP and other agents targeting the vitamin B6 pathway, alongside the standard chemotherapeutic agent doxorubicin. Due to a lack of direct cross-validation studies of 4-DP across multiple cancer cell lines in publicly available literature, this guide synthesizes existing data to provide a framework for future comparative research.
Mechanism of Action: 4-Deoxypyridoxine
4-Deoxypyridoxine exerts its biological effects through a dual mechanism of action, primarily targeting two key enzymatic pathways:
-
Inhibition of Pyridoxal Kinase (PDXK): 4-DP acts as a competitive substrate for pyridoxal kinase, the enzyme responsible for phosphorylating vitamin B6 vitamers (pyridoxal, pyridoxine, and pyridoxamine) into their active co-enzyme form, pyridoxal 5'-phosphate (PLP). 4-DP is itself phosphorylated to 4-deoxypyridoxine 5'-phosphate (4-DPP). This phosphorylated form then acts as a competitive inhibitor of numerous PLP-dependent enzymes that are crucial for amino acid metabolism, one-carbon metabolism, and neurotransmitter synthesis. The disruption of these pathways can lead to cell growth arrest and apoptosis.[1]
-
Inhibition of Sphingosine-1-Phosphate (S1P) Lyase: 4-DP is also a known inhibitor of sphingosine-1-phosphate lyase, the enzyme that irreversibly degrades the pro-survival signaling lipid S1P. Inhibition of S1P lyase leads to an accumulation of S1P and a shift in the critical balance between S1P and the pro-apoptotic lipid, ceramide. An increase in the ceramide-to-S1P ratio is a potent inducer of apoptosis.
The following diagram illustrates the primary signaling pathways affected by 4-Deoxypyridoxine.
Comparative Data
While direct comparative studies of 4-DP across a panel of cancer cell lines are limited, we can draw comparisons from data on other vitamin B6 pathway inhibitors and standard chemotherapeutic agents.
Table 1: Comparative IC50 Values of Vitamin B6 Pathway Inhibitors and Doxorubicin in Various Cancer Cell Lines
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| Compound C03 | Pyridoxal Kinase | K562 (Leukemia) | 9.97 | [2] |
| A549 (Lung) | 11.2 | [2] | ||
| Jurkat (T-cell leukemia) | 16.2 | [2] | ||
| HeLa (Cervical) | 18.7 | [2] | ||
| Pyridoxal | Vitamin B6 Vitamer | M21-HPB (Melanoma) | 250-500 | [3] |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast) | ~0.1 - 1 | [4][5][6] |
| HepG2 (Liver) | ~0.5 - 2 | [4][6][7] | ||
| A549 (Lung) | ~0.2 - 1 | [4][6][7] | ||
| HT29 (Colon) | ~0.1 - 0.5 | [7] |
Note: The IC50 values for Doxorubicin are approximate ranges compiled from multiple sources and can vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of 4-Deoxypyridoxine and other compounds on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cell proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4-Deoxypyridoxine (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-DP or other test compounds in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
4-Deoxypyridoxine (or other test compounds)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 4-DP for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cells from the supernatant. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro effects of 4-Deoxypyridoxine.
Conclusion and Future Directions
4-Deoxypyridoxine demonstrates a clear mechanism of action that holds therapeutic promise in oncology by targeting fundamental metabolic pathways that are often dysregulated in cancer. However, the lack of comprehensive, direct comparative studies across a range of cancer cell lines is a significant knowledge gap. The data presented for other vitamin B6 pathway inhibitors and standard chemotherapeutics underscores the need for such cross-validation to accurately position 4-DP in the landscape of potential anti-cancer agents.
Future research should focus on:
-
Systematic IC50 Profiling: Determining the IC50 values of 4-DP in a standardized panel of cancer cell lines representing diverse tumor types.
-
Direct Comparative Studies: Performing head-to-head comparisons of 4-DP with other vitamin B6 antagonists and first-line chemotherapeutic agents in relevant cancer models.
-
Elucidation of Downstream Pathways: Identifying the specific PLP-dependent enzymes and downstream signaling pathways that are most critical for the anti-cancer effects of 4-DP in different cancer contexts.
-
In Vivo Efficacy: Validating the in vitro findings in preclinical animal models to assess the therapeutic potential and safety profile of 4-DP.
By addressing these research priorities, the scientific community can gain a clearer understanding of the therapeutic potential of 4-Deoxypyridoxine and pave the way for its potential clinical development.
References
- 1. 4'-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pyridoxine and pyridoxal on the in vitro growth of human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Specificity of 4-Deoxypyridoxine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of 4-Deoxypyridoxine hydrochloride (4-DP), a widely used Vitamin B6 antagonist. By objectively comparing its performance against alternative compounds and presenting supporting experimental data, this document serves as a critical resource for researchers investigating Vitamin B6 metabolism and developing targeted therapeutics.
Introduction to this compound (4-DP)
This compound is a structural analog of pyridoxine (Vitamin B6) that acts as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating Vitamin B6 vitamers into their biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). This inhibition leads to a state of Vitamin B6 deficiency, making 4-DP a valuable tool for studying the roles of PLP-dependent enzymes in various physiological and pathological processes.
Beyond its primary target, 4-DP is also known to be phosphorylated into 4-deoxypyridoxine 5'-phosphate (4-DPNP), which can then interfere with the function of various PLP-dependent enzymes. Furthermore, recent studies have identified sphingosine-1-phosphate (S1P) lyase as another direct target of 4-DP. Understanding the specificity of 4-DP for these various targets is crucial for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.
Comparative Specificity of Vitamin B6 Antagonists
| Compound | Target Enzyme | Inhibition Metric | Value (µM) | Mechanism of Action | Reference |
| This compound | Pyridoxal Kinase | - | - | Competitive Inhibitor | |
| 4'-Methoxypyridoxine (Ginkgotoxin) | Pyridoxal Kinase | Ki | 3 | Competitive Inhibitor | |
| 4-Deoxypyridoxine phosphate | Sphingosine-1-phosphate Lyase | EC50 (without Vitamin B6) | < 1 | Inhibitor | |
| 4-Deoxypyridoxine phosphate | Sphingosine-1-phosphate Lyase | EC50 (with Vitamin B6) | > 100 | Inhibitor | |
| Isonicotinylhydrazide (INH) | Pyridoxal Kinase | - | - | Indirect Inhibition |
Note: A dash (-) indicates that specific quantitative data was not found in the searched literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the specificity of kinase inhibitors like 4-Deoxypyridoxine.
In Vitro Kinase Inhibition Assay (Determination of IC50/Ki)
This assay quantifies the potency of a compound in inhibiting a specific kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of a test compound against pyridoxal kinase.
Materials:
-
Purified recombinant human pyridoxal kinase
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
Test compounds (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the pyridoxal kinase to the wells of the microplate containing the assay buffer.
-
Add the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of pyridoxal and ATP. The ATP concentration should be at or near the Km value for accurate Ki determination.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the ATP concentration and its Km are known.
Cellular Thermal Shift Assay (CETSA)
This assay confirms target engagement within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To verify that this compound binds to pyridoxal kinase in intact cells.
Materials:
-
Cell line of interest (e.g., a human cell line expressing pyridoxal kinase)
-
Cell culture medium and reagents
-
Test compound (this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heat treatment (e.g., PCR cycler)
-
Equipment for protein analysis (e.g., Western blot or mass spectrometry)
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with the test compound or vehicle control for a specified duration.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Clear the lysate by centrifugation.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples to room temperature and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble pyridoxal kinase at each temperature using Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of 4-Deoxypyridoxine Action.
Caption: Workflow for Assessing Kinase Inhibitor Specificity.
Conclusion
A Comparative Analysis of 4-Deoxypyridoxine and Other Antimetabolites in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, antimetabolites represent a cornerstone of treatment, disrupting the cellular machinery essential for cancer cell proliferation. This guide provides a detailed comparison of 4-Deoxypyridoxine (4-dPN), a vitamin B6 antagonist, with two widely used antimetabolites: Methotrexate, a folate antagonist, and 5-Fluorouracil, a pyrimidine analog. By examining their mechanisms of action, presenting available quantitative data, and detailing relevant experimental protocols, this document aims to offer a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: A Tale of Three Pathways
Antimetabolites exert their cytotoxic effects by mimicking endogenous molecules, thereby interfering with essential metabolic pathways. 4-Deoxypyridoxine, Methotrexate, and 5-Fluorouracil each target distinct but vital processes for cell survival and replication.
4-Deoxypyridoxine (4-dPN) is a competitive inhibitor of vitamin B6. Its primary mechanism involves its phosphorylation by pyridoxal kinase to form 4'-deoxypyridoxine phosphate (4dPNP).[1][2] This phosphorylated form then competitively inhibits pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for a vast array of metabolic processes, including amino acid biosynthesis.[1][2] Furthermore, 4-dPN can also impede the cellular uptake of natural vitamin B6.[1] This multi-pronged attack on vitamin B6 metabolism disrupts cellular homeostasis and can lead to cell death.
Methotrexate (MTX) is a structural analog of folic acid and a potent inhibitor of dihydrofolate reductase (DHFR).[3] This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, a key carrier of one-carbon units required for the synthesis of purines and thymidylate, essential building blocks of DNA and RNA. By blocking this pathway, methotrexate effectively halts nucleic acid synthesis, leading to cell cycle arrest and apoptosis.[3]
5-Fluorouracil (5-FU) , a pyrimidine analog, undergoes intracellular conversion to several active metabolites. Its primary cytotoxic effect is mediated by fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of thymidylate, a necessary precursor for DNA replication.[4] Additionally, other metabolites of 5-FU can be incorporated into both DNA and RNA, leading to further cellular damage and dysfunction.[4]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in inhibiting a specific biological process, such as cell growth. While direct comparative studies of 4-dPN, methotrexate, and 5-fluorouracil across a wide range of cancer cell lines under identical conditions are limited, the available data provides insights into their relative cytotoxicities.
| Antimetabolite | Cancer Cell Line | IC50 (µM) | Exposure Time (h) |
| 4-Deoxypyridoxine | Human Ovarian Carcinoma (A2780) | Not specified | Not specified |
| Methotrexate | Human Gastric Adenocarcinoma (MGc80-3) | ~0.1 - 1.6 µg/mL (~0.22 - 3.5 µM) | 24 |
| Human Colon Adenocarcinoma (HCT-8) | Not specified | 24 | |
| 5-Fluorouracil | Human Gastric Adenocarcinoma (MGc80-3) | ~0 - 12 µg/mL (~0 - 92 µM) | 24 |
| Human Colon Adenocarcinoma (HCT-8) | Not specified | 24 |
Note: The IC50 values presented are sourced from different studies and may not be directly comparable due to variations in experimental conditions. This table highlights the need for standardized comparative studies.
Experimental Protocols
To facilitate reproducible research, this section details the methodologies for key experiments cited in the evaluation of these antimetabolites.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of the antimetabolite (e.g., 4-dPN, methotrexate, or 5-FU) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Pyridoxal 5'-Phosphate (PLP)-Dependent Enzyme Activity Assay: Transaminase Activity
This assay measures the activity of a PLP-dependent transaminase, a common target of 4-dPNP.
Principle: The transaminase catalyzes the transfer of an amino group from an amino acid to α-ketoglutarate, producing glutamate and a new α-keto acid. The rate of this reaction can be monitored spectrophotometrically.
Protocol:
-
Enzyme Preparation: Prepare a purified or partially purified preparation of the PLP-dependent transaminase of interest.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the amino acid substrate (e.g., L-aspartate), α-ketoglutarate, and NADH.
-
Coupling Enzyme: Add a coupling enzyme, such as malate dehydrogenase, which will reduce the product of the transaminase reaction (oxaloacetate) to malate, with the concomitant oxidation of NADH to NAD+.
-
Initiation of Reaction: Initiate the reaction by adding the transaminase enzyme preparation.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Inhibitor Studies: To assess the inhibitory effect of 4-dPN, pre-incubate the enzyme with varying concentrations of 4-dPNP before initiating the reaction. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Visualizations
The cytotoxic effects of these antimetabolites are mediated through their impact on critical signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
4-Deoxypyridoxine: Inhibition of PLP-Dependent Metabolism
4-dPN primarily disrupts cellular metabolism by inhibiting a wide range of PLP-dependent enzymes. This diagram illustrates the central role of Pyridoxal Kinase in activating 4-dPN and the subsequent inhibition of a representative PLP-dependent enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Enzyme assay for pyridoxal 5'-phosphate by apo-D-amino acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunosuppressive Effects of 4-Deoxypyridoxine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunosuppressive properties of 4-Deoxypyridoxine (4-DPD) against other established immunosuppressive agents. Experimental data is presented to objectively evaluate its performance, alongside detailed methodologies for key immunological assays.
Executive Summary
4-Deoxypyridoxine, a vitamin B6 antagonist, demonstrates immunosuppressive effects by inhibiting pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for lymphocyte function. Its mechanism of action offers a distinct approach to immunomodulation compared to conventional immunosuppressants. This guide explores the available data on 4-DPD and provides a comparative analysis with cyclosporine, tacrolimus, and methotrexate. While direct head-to-head quantitative comparisons are limited in the current literature, this document compiles available data to facilitate an informed evaluation of 4-DPD's potential as an immunosuppressive agent.
Mechanism of Action: Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes
The immunosuppressive activity of 4-Deoxypyridoxine stems from its role as a competitive inhibitor of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP). PLP is an essential cofactor for a multitude of enzymes, including several that are critical for immune cell function. The depletion of PLP disrupts these enzymatic reactions, leading to the observed immunosuppressive effects.
Key metabolic pathways in lymphocytes affected by 4-DPD include:
-
One-Carbon Metabolism: 4-DPD inhibits serine hydroxymethyltransferase (SHMT), a PLP-dependent enzyme that plays a vital role in the one-carbon metabolic pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA replication and repair, and its disruption can arrest the proliferation of rapidly dividing cells like activated lymphocytes.[3][4][5]
-
Sphingolipid Metabolism: 4-DPD is an inhibitor of sphingosine-1-phosphate (S1P) lyase, a PLP-dependent enzyme that catabolizes S1P.[3][6] S1P gradients are crucial for the egress of lymphocytes from lymphoid organs.[4][7][8] By inhibiting S1P lyase, 4-DPD disrupts these gradients, leading to lymphocyte sequestration in lymphoid tissues and a reduction in circulating lymphocytes (lymphopenia).[9][10]
-
Tryptophan Metabolism (Kynurenine Pathway): PLP-dependent enzymes are involved in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[11] Metabolites of this pathway, such as kynurenine, are known to have immunosuppressive effects, including the induction of T-cell apoptosis and the promotion of regulatory T-cell (Treg) differentiation.[6][11][12]
The following diagram illustrates the putative signaling pathways affected by 4-Deoxypyridoxine in a T-lymphocyte.
Caption: Putative immunosuppressive mechanisms of 4-Deoxypyridoxine.
Comparative Analysis of Immunosuppressive Effects
Effects of 4-Deoxypyridoxine on Immune Responses
Studies have demonstrated that 4-DPD exhibits a range of immunosuppressive activities:
-
Inhibition of Lymphocyte Proliferation: 4-DPD has been shown to inhibit mitogen-induced lymphocyte proliferation.[13] This is a critical step in the adaptive immune response.
-
Reduction of Pro-inflammatory Cytokines: In vivo studies have shown that 4-DPD significantly inhibits the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5]
-
Enhancement of other Immunosuppressants: 4-DPD has been observed to enhance the immunosuppressive effects of other drugs like cyclosporine when used in combination.[7][13]
Quantitative Comparison of Immunosuppressive Potency
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for cyclosporine, tacrolimus, and methotrexate on T-cell proliferation and cytokine production. It is important to note that these values are derived from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Inhibition of T-Cell Proliferation
| Compound | Target/Assay | IC50 | Cell Type | Reference |
| 4-Deoxypyridoxine | T-Cell Proliferation | Not Reported | Lymphocytes | [13] |
| Cyclosporine A | PHA-stimulated T-Cell Proliferation | 294 µg/L | Human Whole Blood | [14] |
| T-Cell Proliferation (no costimulation) | 0.2 - 0.6 ng/mL | Human T-Cells | [15] | |
| Tacrolimus | Anti-CD3 stimulated T-Cell Proliferation | 3.125 ng/mL | Human PBMCs | [16] |
| Methotrexate | T-Cell Proliferation | 3.5 x 10⁻² µM | Saos-2 cells | [10] |
| T-Cell Proliferation | Not significantly inhibited | Human T-Cells | [17] |
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine Inhibited | IC50 | Cell Type | Reference |
| 4-Deoxypyridoxine | TNF-α, IL-6 | Not Reported | In vivo (mice) | [5] |
| Cyclosporine A | IL-2 Production | 345 µg/L | Human Whole Blood | [14] |
| IFN-γ Production | 309 µg/L | Human Whole Blood | [14] | |
| Tacrolimus | IL-2 Production | Not Reported | Human T-Cells | [18] |
| Methotrexate | Inflammatory Cytokines | Not significantly inhibited | Human T-Cells | [17] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate immunosuppressive effects.
T-Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)
This assay measures the proliferation of T-cells by tracking the dilution of the fluorescent dye CFSE.
Caption: Workflow for CFSE-based T-cell proliferation assay.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.
-
Cell Culture and Stimulation: Wash the cells and resuspend in complete RPMI medium. Plate the cells in a 96-well plate and stimulate with anti-CD3 and anti-CD28 antibodies.
-
Treatment with Immunosuppressants: Add 4-Deoxypyridoxine or other immunosuppressants at various concentrations to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Surface Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8).
-
Flow Cytometry: Acquire the cells on a flow cytometer.
-
Data Analysis: Analyze the CFSE fluorescence intensity of the gated T-cell populations. Each peak of decreasing fluorescence intensity represents a cell division.
Cytokine Quantification using Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to measure the concentration of specific cytokines in cell culture supernatants.
Caption: Workflow for a sandwich ELISA to quantify cytokines.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a chromogenic substrate for HRP (e.g., TMB). Incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Conclusion
4-Deoxypyridoxine presents a unique mechanism of immunosuppression through the inhibition of PLP-dependent enzymes, targeting key metabolic pathways essential for lymphocyte function. While quantitative data for a direct comparison with established immunosuppressants is currently limited, the available evidence suggests that 4-DPD effectively inhibits lymphocyte proliferation and pro-inflammatory cytokine production. Its ability to synergize with other immunosuppressive agents further highlights its potential in immunomodulatory therapies. Further research is warranted to fully elucidate its comparative potency and to explore its therapeutic applications in autoimmune diseases and transplantation. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into the immunosuppressive effects of 4-Deoxypyridoxine and other novel immunomodulatory compounds.
References
- 1. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 2. Multifaceted role of serine hydroxymethyltransferase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress [immunologyresearchjournal.com]
- 8. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitating immunosuppression. Estimating the 50% inhibitory concentration for in vivo cyclosporine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of combination of deoxypyridoxine with known anti-proliferative or immunosuppressive agents on lymphocyte serine hydroxymethyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mode of action of tacrolimus (FK506): molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Deoxypyridoxine Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 4-Deoxypyridoxine hydrochloride, a common biochemical reagent. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.
Hazard Profile and Safety Data
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Environmentally, it is recognized as being harmful to aquatic life.[3] Therefore, it must not be disposed of down the drain or in regular trash.[4][5]
| Hazard Classification | GHS Code | Description | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |
| Aquatic Hazard (Acute) | H402 | Harmful to aquatic life | [3] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area.[1] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound.
-
Waste Collection:
-
For Spills:
-
In case of a spill, avoid breathing in any dust or vapors.[1]
-
For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.[8][9]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
-
Container Labeling:
-
Storage:
-
Disposal:
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 4-Deoxypyridoxine hydrochloride
Essential Safety and Handling Guide for 4-Deoxypyridoxine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 148-51-6). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2].
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are the final barriers against exposure. The following table summarizes the required equipment for handling this compound.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile).[3][4] | Prevents skin contact and irritation.[1] |
| Eye & Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[3][4] | Protects against eye irritation or serious damage from splashes.[1] |
| Respiratory Protection | NIOSH-approved respirator with acid gas cartridges. | Required when engineering controls are insufficient or during large spills to prevent respiratory tract irritation.[1][3] |
| Body Protection | Fully-buttoned laboratory coat, full-length pants, and closed-toe shoes.[3][4] | Protects skin from accidental contact and contamination.[1] |
Operational and Disposal Plans
Follow these step-by-step protocols to ensure the safe handling, storage, and disposal of this compound.
Engineering Controls
-
Ventilation: Always handle this compound, a crystalline solid, within a certified chemical fume hood to minimize inhalation of dust or aerosols.[1][5]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
Personal Protective Equipment (PPE) Protocol
Donning Sequence:
-
Lab Coat: Put on a lab coat, ensuring it is fully buttoned.
-
Gloves: Don chemical-resistant gloves. Check for any tears or punctures before use.
-
Eye Protection: Wear safety glasses or goggles.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat, turning it inside out as you remove it.
-
Eye Protection: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[2]
Handling and Operational Plan
-
Preparation: Before handling, review the Safety Data Sheet (SDS).[6] Ensure all necessary PPE and spill cleanup materials are available.
-
Weighing and Transfer: Conduct all weighing and solution preparation inside a chemical fume hood.[5] Avoid creating dust.[1] If preparing solutions, add the solid to the solvent slowly.
-
Usage: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][7] Do not eat, drink, or smoke in the handling area.[2]
-
Post-Handling: After use, decontaminate the work area. Thoroughly wash hands and any exposed skin.[2]
Storage Plan
-
Container: Keep the container tightly sealed.[1]
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1] The recommended storage temperature is typically -20°C.[6]
-
Incompatibilities: Store away from strong acids, bases, and oxidizing/reducing agents.[1] Use secondary containment, such as a polypropylene tray, to prevent spills.[3]
Spill Management
-
Evacuation: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilation: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
PPE: Wear full PPE, including respiratory protection if necessary.[1]
-
Containment: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a labeled container for hazardous waste. For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1]
-
Decontamination: Clean the spill area and any contaminated equipment with alcohol or a suitable decontaminating solution.[1]
-
Disposal: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal.[1]
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and non-reactive container. Do not mix with other waste streams.
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. research.uga.edu [research.uga.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
